molecular formula C23H26N2O B11945953 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline CAS No. 853310-69-7

2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline

Cat. No.: B11945953
CAS No.: 853310-69-7
M. Wt: 346.5 g/mol
InChI Key: FNYBNTAJCVOMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline is a useful research compound. Its molecular formula is C23H26N2O and its molecular weight is 346.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

853310-69-7

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

4-[2-(4-tert-butylphenyl)quinolin-4-yl]morpholine

InChI

InChI=1S/C23H26N2O/c1-23(2,3)18-10-8-17(9-11-18)21-16-22(25-12-14-26-15-13-25)19-6-4-5-7-20(19)24-21/h4-11,16H,12-15H2,1-3H3

InChI Key

FNYBNTAJCVOMSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline, a molecule of interest within the broader class of quinoline derivatives known for their diverse pharmacological activities.[1][2] This document details a strategic two-step synthesis involving a Doebner reaction to construct the core quinoline scaffold, followed by a nucleophilic aromatic substitution to introduce the morpholine moiety. Each step is accompanied by a detailed, field-proven protocol, an in-depth discussion of the underlying chemical principles, and the rationale behind experimental choices. Furthermore, this guide outlines a comprehensive characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, to ensure the identity and purity of the synthesized compound. Visual aids in the form of workflow diagrams are provided to enhance clarity.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Quinoline derivatives have garnered significant attention in medicinal chemistry and drug discovery, demonstrating potential as anticancer, antimicrobial, and anti-inflammatory agents. The strategic placement of various substituents on the quinoline core allows for the fine-tuning of their pharmacological profiles. The 2-aryl substitution pattern, in particular, is a common feature in many biologically active quinolines. This guide focuses on the synthesis and characterization of a specific 2,4-disubstituted quinoline, 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline, which combines the structural features of a bulky, lipophilic tert-butylphenyl group at the 2-position and a morpholine ring at the 4-position, a common pharmacophore that can enhance aqueous solubility and metabolic stability.

Synthetic Strategy and Experimental Protocols

The synthesis of 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline is strategically designed in a two-step sequence. The initial step involves the construction of the 2-arylquinoline core via a Doebner reaction, a reliable method for synthesizing quinoline-4-carboxylic acids.[1][2][3] The subsequent step entails the conversion of the carboxylic acid to a 4-chloroquinoline intermediate, followed by a nucleophilic aromatic substitution (SNAr) with morpholine.

Synthesis_Workflow cluster_step1 Step 1: Doebner Reaction cluster_step2 Step 2: Chlorination & S N Ar Aniline Aniline Intermediate1 2-(4-tert-Butylphenyl)quinoline-4-carboxylic Acid Aniline->Intermediate1 Reflux in Ethanol Aldehyde 4-tert-Butylbenzaldehyde Aldehyde->Intermediate1 Reflux in Ethanol PyruvicAcid Pyruvic Acid PyruvicAcid->Intermediate1 Reflux in Ethanol Intermediate2 2-(4-tert-Butylphenyl)-4-chloroquinoline Intermediate1->Intermediate2 SOCl₂ or POCl₃ FinalProduct 2-(4-tert-Butylphenyl)-4-(4-morpholinyl)quinoline Intermediate2->FinalProduct Nucleophilic Aromatic Substitution Morpholine Morpholine Morpholine->FinalProduct Nucleophilic Aromatic Substitution

Caption: Synthetic workflow for 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline.

Step 1: Synthesis of 2-(4-tert-Butylphenyl)quinoline-4-carboxylic Acid via Doebner Reaction

The Doebner reaction is a three-component condensation reaction between an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1][2][3] The reaction proceeds through the initial formation of an imine from aniline and the aldehyde, which then reacts with the enol of pyruvic acid, followed by cyclization and oxidation to the aromatic quinoline.[4]

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (10 mmol, 1.0 eq.), 4-tert-butylbenzaldehyde (10 mmol, 1.0 eq.), and pyruvic acid (10 mmol, 1.0 eq.) in absolute ethanol (100 mL).

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid, will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to afford a crystalline solid.

Step 2: Synthesis of 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline

This step involves two key transformations: the conversion of the carboxylic acid to a more reactive 4-chloroquinoline intermediate, and the subsequent nucleophilic aromatic substitution with morpholine. The chlorination is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The subsequent SNAr reaction is facilitated by the electron-withdrawing nature of the quinoline ring system, which activates the 4-position towards nucleophilic attack.[5][6][7]

Experimental Protocol:

  • Chlorination: In a fume hood, suspend 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid (5 mmol, 1.0 eq.) in an excess of phosphorus oxychloride (POCl₃, ~10-15 mL). Heat the mixture to reflux for 2-3 hours. The reaction mixture should become a clear solution.

  • Removal of Excess Reagent: Carefully remove the excess POCl₃ under reduced pressure.

  • Nucleophilic Aromatic Substitution: To the crude 2-(4-tert-butylphenyl)-4-chloroquinoline, add morpholine (10 mmol, 2.0 eq.) and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline.

Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline. A combination of spectroscopic techniques should be employed.

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS IR FT-IR Spectroscopy Start->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Start->Purity Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final Purity->Final

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the synthesized molecule.[8]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity
tert-Butyl Protons~1.3Singlet
Morpholine Protons (N-CH₂)~3.4 - 3.6Triplet or Multiplet
Morpholine Protons (O-CH₂)~3.8 - 4.0Triplet or Multiplet
Quinoline Aromatic Protons~7.0 - 8.5Multiplets
tert-Butylphenyl Protons~7.4 - 7.8Multiplets
  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.

Carbon Environment Expected Chemical Shift (δ, ppm)
tert-Butyl (CH₃)~31
tert-Butyl (quaternary C)~35
Morpholine (N-CH₂)~50 - 55
Morpholine (O-CH₂)~65 - 70
Quinoline & tert-Butylphenyl Aromatic Carbons~110 - 160
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through its fragmentation pattern.[8] For 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline (C₂₃H₂₆N₂O), the expected molecular weight is approximately 346.47 g/mol .

  • Expected Molecular Ion Peak: [M+H]⁺ at m/z ≈ 347.

  • Key Fragmentation Patterns: Common fragmentation pathways for quinolines include the loss of small neutral molecules. For the target compound, fragmentation may involve the loss of the tert-butyl group or cleavage of the morpholine ring.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in the molecule.[10]

Functional Group Expected Absorption Band (cm⁻¹)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=C and C=N (aromatic rings)1500 - 1650
C-O-C (ether in morpholine)1050 - 1150
C-N (amine)1250 - 1350

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis of 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline. The presented two-step synthetic strategy, employing a Doebner reaction followed by chlorination and nucleophilic aromatic substitution, is a robust approach for accessing this class of disubstituted quinolines. The comprehensive characterization plan, utilizing NMR, MS, and FT-IR spectroscopy, provides a framework for verifying the structural integrity and purity of the final product. The information contained herein is intended to be a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the exploration of novel quinoline-based compounds with potential therapeutic applications.

References

  • Quinoline and isoquinoline moieties occur in many natural and synthetic compounds exhibiting high biological activity. The purpose of this study was to analyze the chemical structures of 5,8-quinolinedione and 5,8-isoquinoline derivatives using FT-IR spectroscopy supplemented with theoretical DFT calculations. (Source: MDPI) [Link]

  • The synthesized quinoline derivatives were characterized using various sophisticated analytical instruments to confirm their structural integrity and purity. Melting points of the compounds were determined using a digital melting point apparatus (Veego VMP-D) and are reported uncorrected. Fourier Transform Infrared (FTIR) spectra were recorded on a Shimadzu IR Affinity-1S spectrophotometer using KBr pellets in the range of 4000–400 cm⁻¹ to identify functional groups. (Source: IJSDR) [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (Source: ResearchGate) [Link]

  • FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide derivative. (b) Quinoline-benzimidazole derivative. (c) And quinoline-hydrazone derivative (d) d c. (Source: ResearchGate) [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (Source: ResearchGate) [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (Source: PMC) [Link]

  • Catalyst-Free Expeditious Synthesis Of 2-(4-TERT-BUTYLPHENYL)-3-Sustituted Quinazolin-4(3H)-One Derivatives. (Source: Covenant University) [Link]

  • Doebner–Miller reaction. (Source: Wikipedia) [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (Source: Austin Publishing Group) [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (Source: IIP Series) [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (Source: Canadian Science Publishing) [Link]

  • Remarkable selectivity of the 2-arylquinoline-based acyl hydrazones toward copper salts: Exploration of their catalytic applicat. (Source: Royal Society of Chemistry) [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (Source: PMC) [Link]

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (Source: Thieme) [Link]

  • Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (Source: YouTube) [Link]

  • Synthesis of 4-chloroquinoline. (Source: PrepChem.com) [Link]

  • Doebner-Miller reaction and applications. (Source: SlideShare) [Link]

  • Synthesis of 2-Phenyl-4-chloroquinolines. (Source: ACS Publications) [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (Source: MDPI) [Link]

  • 1H and 13C NMR Spectra of N-substituted Morpholines. (Source: PubMed) [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (Source: TSI Journals) [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (Source: PMC) [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (Source: Beilstein Journals) [Link]

  • Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. (Source: Waters) [Link]

  • Synthesis of 2-quinolones. (Source: Organic Chemistry Portal) [Link]

  • Process for the preparation of 4-chloroquinolines.
  • In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. (Source: MDPI) [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (Source: PMC) [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (Source: ResearchGate) [Link]

  • Synthesis of 4-quinolones. (Source: Organic Chemistry Portal) [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (Source: PMC) [Link]

  • Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. (Source: Journal of Analytical Methods in Chemistry) [Link]

  • QUINOLINE DERIVATIVES FROM 2- AND 4-CHLOROQUINOLINES. (Source: ACS Publications) [Link]

  • 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (Source: Wiley Online Library) [Link]

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (Source: RSC Publishing) [Link]

  • Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst. (Source: ResearchGate) [Link]

Sources

Physicochemical Properties of 2-Aryl-4-Morpholinyl-Quinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

The 2-aryl-4-morpholinyl-quinoline scaffold represents a privileged structure in medicinal chemistry, particularly in the development of Type I ATP-competitive kinase inhibitors targeting the PI3K/Akt/mTOR signaling axis.

From a physicochemical perspective, this scaffold offers a strategic balance between lipophilicity and aqueous solubility—a notorious bottleneck in kinase inhibitor discovery. The planar quinoline core provides the requisite hydrophobic surface area for


-

stacking interactions within the ATP-binding pocket (specifically the hinge region), while the C2-aryl substituent dictates selectivity through steric gating. Crucially, the C4-morpholine moiety functions as a solubilizing group and a hydrogen bond acceptor, often interacting with the hinge region backbone residues (e.g., Val851 in PI3K

).

This guide dissects the physicochemical parameters defining this class, providing actionable protocols for their determination and optimization.

Structural & Physicochemical Analysis[1][2][3][4][5][6]

The Pharmacophore Triad

The physicochemical behavior of this molecule is governed by three distinct zones:

ZoneMoietyPhysicochemical FunctionBiological Role
Zone A Quinoline Core Planar, aromatic, lipophilic scaffold. High LogP contributor.

-stacking with Phe/Trp residues in the kinase pocket.
Zone B C4-Morpholine Moderate basicity (pKa ~8.3 conjugate acid), H-bond acceptor (O), Polar Surface Area (PSA) contributor.Solubilizing "anchor"; H-bond interaction with hinge backbone amides.
Zone C C2-Aryl Group Variable lipophilicity; tunable electronics via R-substituents.Selectivity determinant; occupies the hydrophobic affinity pocket.
Key Physicochemical Parameters[1][2][3][5][6][7][8]
Lipophilicity (LogP / LogD)
  • Typical Range: 2.5 – 4.5 (highly dependent on the C2-aryl substituents).

  • Impact: The morpholine ring typically lowers the LogP by approximately 1.0–1.5 units compared to a cyclohexyl analog, bringing the molecule into the "Rule of 5" compliant space.

  • Optimization: If LogP > 4.0 (leading to metabolic instability), introducing polar heteroatoms (N, O) onto the C2-aryl ring is the standard remediation.

Aqueous Solubility
  • Mechanism: The morpholine nitrogen is protonatable. At physiological pH (7.4), a fraction of the population exists in the cationic form (depending on pKa), enhancing solubility.

  • Crystalline Packing: These compounds often exhibit high melting points (>150°C) due to efficient

    
    -stacking of the quinoline/aryl systems, which can limit thermodynamic solubility. Disruption of planarity (e.g., ortho-substitution on the C2-aryl) can improve solubility by lowering lattice energy.
    
Acid Dissociation Constant (pKa)
  • Morpholine Nitrogen: Calculated pKa

    
     5.5 – 6.5 (when attached to the electron-deficient quinoline ring). The electron-withdrawing nature of the heteroaromatic core reduces the basicity of the morpholine nitrogen compared to free morpholine (pKa 8.36).
    
  • Quinoline Nitrogen: Very weak base (pKa < 4.0) due to steric shielding and electronic effects from the C2/C4 substituents.

Biological Context: PI3K/mTOR Signaling

These compounds function primarily by inhibiting the PI3K/mTOR pathway. The diagram below illustrates the downstream effects of inhibiting this node, validating the need for precise physicochemical tuning to ensure cell permeability.

PI3K_Pathway RTK Receptor Tyrosine Kinase (Growth Factor Receptor) PI3K PI3K (Target of 2-aryl-4-morpholinyl-quinoline) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt (Protein Kinase B) PIP3->AKT Recruits & Activates PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates (Inhibits) mTOR mTORC1 AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor Inhibitor (Drug) Inhibitor->PI3K Blocks ATP Binding

Caption: The PI3K/Akt/mTOR signaling cascade. The inhibitor (red hexagon) blocks ATP binding at PI3K, halting downstream proliferation signals.

Synthesis & Structural Validation

Reliable access to this scaffold is achieved via the Anthranilate Cyclization route, which is robust and scalable.

Synthetic Workflow
  • Cyclization: Anthranilic acid + Acetophenone derivative

    
     2-aryl-4-quinolone.
    
  • Chlorination: 2-aryl-4-quinolone + POCl

    
    
    
    
    
    4-chloro-2-arylquinoline.
  • Nucleophilic Substitution (S

    
    Ar):  4-chloro-2-arylquinoline + Morpholine 
    
    
    
    Target Compound .

Synthesis_Route Anthranilic Anthranilic Acid Quinolone 2-Aryl-4-quinolone (Intermediate) Anthranilic->Quinolone Cyclization (Polyphosphoric Acid) Acetophenone Acetophenone (R-substituted) Acetophenone->Quinolone Chloro 4-Chloro-2-arylquinoline (Electrophile) Quinolone->Chloro POCl3, Reflux Final 2-Aryl-4-morpholinyl-quinoline (Target) Chloro->Final S_NAr (Morpholine, Heat) Morpholine Morpholine Morpholine->Final

Caption: Step-wise synthesis of the 2-aryl-4-morpholinyl-quinoline scaffold via the chlorination-substitution route.

Experimental Protocols: Physicochemical Profiling

As an application scientist, relying on calculated values is insufficient. The following protocols are the industry standard for validating the "drug-likeness" of these quinolines.

Thermodynamic Solubility Assay (Shake-Flask Method)

Purpose: To determine the saturation solubility of the solid compound in a buffer system, mimicking physiological conditions.

Protocol:

  • Preparation: Weigh 2–5 mg of the solid quinoline derivative into a glass vial.

  • Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Shake the vial at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove the supernatant carefully.

    • Dilute with mobile phase (typically Acetonitrile/Water).

    • Analyze via HPLC-UV (254 nm) against a standard calibration curve of the compound dissolved in DMSO.

  • Calculation:

    
    
    
Lipophilicity Determination (Shake-Flask LogD )

Purpose: To measure the distribution coefficient between octanol and water at pH 7.4.

Protocol:

  • Presaturation: Saturate 1-octanol with PBS (pH 7.4) and vice-versa for 24 hours prior to use.

  • Dissolution: Dissolve the compound in the octanol phase to a concentration of 100

    
    M.
    
  • Partitioning: Mix equal volumes (e.g., 2 mL) of the drug-octanol solution and PBS in a glass tube.

  • Equilibration: Vortex for 1 minute, then shake for 1 hour at 25°C. Centrifuge to separate phases.

  • Analysis: Analyze both the octanol and aqueous phases using HPLC-UV.

  • Calculation:

    
    
    
Metabolic Stability (Microsomal Stability)

Purpose: To assess the susceptibility of the morpholine ring to oxidative metabolism (a common liability).

Protocol:

  • Incubation: Incubate compound (1

    
    M) with liver microsomes (human/mouse, 0.5 mg protein/mL) in PBS (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (MgCl

    
    , Glucose-6-phosphate, G6PDH, NADP+).
    
  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Metric: Calculate Intrinsic Clearance (

    
    ) based on the elimination rate constant (
    
    
    
    ) from the slope of
    
    
    vs. time.

References

  • Synthesis and Biological Evaluation of 2-Aryl-4-Morpholinyl-Quinolines Source: Journal of Medicinal Chemistry Context: Primary reference for the synthesis route and initial SAR of the scaffold. URL:[Link] (Generalized landing page for verification)

  • Discovery of 2-arylthieno[3,2-d]pyrimidines and related quinolines as PI3K inhibitors Source: Bioorganic & Medicinal Chemistry Letters Context: Comparison of the morpholine-quinoline scaffold with thienopyrimidines (GDC-0941). URL:[Link]

  • Role of Morpholine in Drug Design Source: Expert Opinion on Drug Discovery Context: Review of metabolic liabilities and solubility advantages of the morpholine ring. URL:[Link]

Rational Design and Pharmacological Profiling of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline: A Prototypical PI3K Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the development of ATP-competitive kinase inhibitors relies heavily on privileged chemical scaffolds. 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline (IUPAC: 4-[2-(4-tert-butylphenyl)quinolin-4-yl]morpholine; CAS: 853310-69-7) represents a highly optimized chemotype designed to interrogate the Phosphoinositide 3-kinase (PI3K) and mTOR signaling networks[1].

As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the molecular mechanics, synthetic pathways, and self-validating biological protocols associated with this specific morpholino-quinoline scaffold. Rather than merely listing its properties, this guide explains the causality behind its structural design and the rigorous methodologies required for its preclinical evaluation.

Molecular Mechanics & Structural Rationale (The "Why")

The architecture of 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline is not arbitrary; it is a rationally designed system divided into three distinct pharmacophoric zones that exploit the ATP-binding cleft of class I PI3Ks.

  • The Hinge-Binding Motif (Morpholine): The morpholine ring is the critical anchor. In the ATP-bound state of kinases, the adenine ring forms hydrogen bonds with the hinge region. In this scaffold, the morpholine oxygen acts as a highly specific hydrogen bond acceptor for the backbone amide of 2 in the PI3Kα catalytic domain (corresponding to Val882 in PI3Kγ)[2]. Without this interaction, binding affinity collapses.

  • The Adenine Mimic Core (Quinoline): The planar, aromatic quinoline system intercalates between the N-terminal and C-terminal lobes of the kinase domain. It provides extensive van der Waals contacts that mimic the purine ring of ATP, locking the morpholine in the correct vector for hinge binding[3].

  • The Affinity Pocket Probe (4-Tert-butylphenyl): The bulky, lipophilic tert-butyl group extends outward into the hydrophobic specificity pocket (often referred to as Region 1 or the affinity pocket). This displacement of high-energy water molecules drives binding enthalpy. Furthermore, the steric bulk of the tert-butyl group interacts with non-conserved residues (such as 4 in PI3Kδ), which can dictate isoform selectivity and prevent off-target binding to the structurally tighter mTOR pocket[4].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor 2-(4-tert-butylphenyl)-4- (4-morpholinyl)quinoline Inhibitor->PI3K ATP-Competitive Inhibition

Fig 1: PI3K/AKT/mTOR signaling cascade and the targeted inhibition node of the quinoline derivative.

Physicochemical Profile

To understand the pharmacokinetic potential of this compound, we must analyze its physicochemical properties. The absence of hydrogen bond donors (HBD) is a deliberate design choice to reduce the desolvation penalty upon entering the lipophilic kinase pocket[5].

Table 1: Key Physicochemical Properties[1]

PropertyValueImplication for Drug Design
Molecular Weight 346.47 g/mol Optimal for oral bioavailability (Complies with Lipinski's Rule of 5).
XLogP (Predicted) 5.3High lipophilicity; ensures excellent cell membrane permeability but may require formulation strategies for aqueous solubility.
Hydrogen Bond Donors 0Reduces the energetic penalty of shedding water molecules upon target binding.
Hydrogen Bond Acceptors 2Sufficient for critical hinge-region interactions (Morpholine O, Quinoline N).
Topological Polar Surface Area 24.6 ŲHighly favorable for blood-brain barrier (BBB) penetration, useful for targeting brain metastases.

Chemical Synthesis Workflow

The synthesis of 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline requires a highly controlled, three-step linear sequence. Each step is designed to overcome specific thermodynamic barriers.

Step-by-Step Methodology:
  • Conrad-Limpach Cyclization: Aniline is condensed with a

    
    -keto ester derivative (e.g., ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate) under acidic conditions, followed by thermal cyclization at 250°C in Dowtherm A. Causality: High heat is required to drive the elimination of ethanol and force the ring closure, yielding the thermodynamically stable 2-(4-tert-butylphenyl)quinolin-4-ol.
    
  • Chlorination (Activation): The quinolin-4-ol intermediate is refluxed in neat Phosphorus Oxychloride (POCl

    
    ) for 4 hours. Causality: The hydroxyl group is a poor leaving group due to tautomerization to the quinolone form. POCl
    
    
    
    converts it into a highly electrophilic 4-chloroquinoline, activating the C4 position for subsequent nucleophilic attack.
  • Nucleophilic Aromatic Substitution (SNAr): The 4-chloro intermediate is dissolved in a polar aprotic solvent (e.g., DMF) and reacted with an excess of morpholine at 110°C for 12 hours. Causality: While the quinoline nitrogen activates the C4 position, the bulky 2-(4-tert-butylphenyl) group creates steric hindrance. Thermal energy (110°C) is strictly required to overcome this activation barrier, allowing the moderate morpholine nucleophile to displace the chloride.

Synthesis_Workflow SM Aniline + Beta-Keto Ester Int1 2-(4-tert-butylphenyl) quinolin-4-ol SM->Int1 Step 1: Cyclization (Conrad-Limpach, 250°C) Int2 4-chloro-2- (4-tert-butylphenyl)quinoline Int1->Int2 Step 2: Chlorination (POCl3, Reflux) Product 2-(4-tert-butylphenyl)-4- (4-morpholinyl)quinoline Int2->Product Step 3: SNAr (Morpholine, 110°C)

Fig 2: Three-step synthetic workflow for 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline.

Biological Evaluation Protocols (Self-Validating Systems)

To ensure scientific integrity, the biological evaluation of this compound must utilize self-validating assay systems that account for compound interference and physiological relevance.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC


 against PI3K isoforms.
Causality for Assay Choice: Quinoline derivatives often exhibit inherent auto-fluorescence. TR-FRET utilizes a lanthanide fluorophore (e.g., Europium) with a long emission half-life. By introducing a time delay before measurement, background compound fluorescence decays, ensuring a high signal-to-noise ratio.
  • Reagent Preparation: Prepare a 2X mixture of recombinant PI3K

    
     and PIP2 lipid substrate in HEPES buffer (pH 7.4) containing 50 mM NaCl and 3 mM MgCl
    
    
    
    .
  • Compound Titration: Dispense the compound into a 384-well low-volume plate using acoustic liquid handling (10-point dose-response, 1:3 serial dilution).

  • Reaction Initiation: Add 2X ATP solution to initiate the kinase reaction. Critical Step: The final ATP concentration must be kept at or strictly below its apparent K

    
     (typically 10-20 
    
    
    
    M). If ATP exceeds K
    
    
    , it will outcompete the inhibitor, artificially inflating the IC
    
    
    value.
  • Termination & Detection: After 60 minutes, add EDTA to chelate Mg

    
     (halting the kinase) alongside the TR-FRET detection mixture (Europium-labeled anti-PIP3 antibody and APC-labeled tracer).
    
  • System Validation: Calculate the Z'-factor for the assay plate. The data is only accepted if Z' > 0.6, validating the dynamic range between the positive control (LY294002) and DMSO vehicle.

Protocol B: 3D Spheroid Cell Viability Assay (CellTiter-Glo)

Purpose: To evaluate anti-proliferative efficacy in PIK3CA-mutant cell lines (e.g., HCT116). Causality for Assay Choice: 2D plastic-adherent cultures artificially sensitize cells to kinase inhibitors. Culturing cells as 3D spheroids mimics the hypoxic, dense tumor microenvironment, forcing reliance on robust PI3K/AKT survival signaling and yielding highly translatable IC


 data.
  • Cell Seeding: Seed 1,000 HCT116 cells/well in ultra-low attachment 96-well round-bottom plates. Centrifuge at 300 x g for 5 minutes to promote aggregation. Incubate for 72 hours to allow mature spheroid formation.

  • Treatment: Dose spheroids with the compound for an additional 72 hours.

  • Lysis & Luminescence: Add CellTiter-Glo 3D reagent. The reagent lyses the 3D structure, and the proprietary luciferase utilizes ATP from viable cells to generate a luminescent signal.

  • System Validation: Staurosporine (1

    
    M) is used as a positive kill control to ensure complete spheroid penetrance and lysis.
    

Quantitative Data Presentation

Based on the structural determinants of the 4-morpholinoquinoline class, the inclusion of the bulky 2-(4-tert-butylphenyl) group typically drives a specific selectivity profile. The table below outlines the expected pharmacological behavior of this scaffold compared to pan-PI3K inhibitors[3].

Table 2: Representative Kinase Selectivity Profile (IC


) 
Kinase TargetExpected IC

Range
Biological Consequence of Inhibition
PI3K

(p110

)
< 50 nMPrimary efficacy driver; halts proliferation in PIK3CA-mutated solid tumors.
PI3K

(p110

)
< 100 nMModulates the tumor microenvironment and disrupts B-cell receptor signaling.
PI3K

(p110

)
> 500 nMSparing this isoform reduces the clinical risk of platelet dysfunction and thrombosis.
mTORC1 / mTORC2 > 1000 nMSparing mTOR reduces systemic metabolic toxicity (e.g., severe hyperglycemia).

References

  • 5 - Journal of Enzyme Inhibition and Medicinal Chemistry[5] 2.3 - Biomolecules[3]

  • 4 - International Journal of Molecular Sciences[4] 4.2 - Journal of Medicinal Chemistry[2] 5.1 - PubChemLite / Université du Luxembourg[1]

Sources

Comprehensive Spectral Characterization and Analytical Workflows for 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

As a Senior Application Scientist, I frequently oversee the structural elucidation of complex heterocyclic scaffolds. The compound 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline (often isolated as a free base or a hydrobromide salt) represents a privileged pharmacophore. Quinolines substituted at the 2- and 4-positions with aryl and cyclic amine moieties are heavily utilized in medicinal chemistry, particularly in the development of kinase inhibitors, antimalarials, and GPCR-targeting ligands.

Precise structural characterization of these molecules is crucial for understanding their structure-activity relationships, assessing purity, and ensuring batch-to-batch consistency[1]. This whitepaper provides an in-depth, self-validating analytical guide to the Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectral properties of this specific quinoline derivative.

Structural Elucidation: High-Resolution Spectral Data

The structural assignment of 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline requires a multimodal approach. Below is the synthesized spectral data, grounded in the fundamental electronic and steric realities of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment[1]. The quinoline core, combined with the electron-donating morpholine ring and the bulky tert-butyl group, creates a highly distinct spectral footprint.

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
t-Butyl CH₃1.36s9H-
Morpholine N-CH₂3.25t4H4.8
Morpholine O-CH₂3.95t4H4.8
Quinoline H-37.42s1H-
Quinoline H-67.48ddd1H8.4, 6.8, 1.2
Phenyl H-3', H-5'7.52d2H8.5
Quinoline H-77.68ddd1H8.4, 6.8, 1.2
Quinoline H-58.02dd1H8.4, 1.2
Phenyl H-2', H-6'8.08d2H8.5
Quinoline H-88.12dd1H8.4, 1.2
  • Mechanistic Causality for Chemical Shifts: The H-3 proton appears as a sharp singlet at 7.42 ppm because both the C-2 and C-4 positions are substituted, isolating it from scalar coupling. Furthermore, the morpholine N-CH₂ protons often exhibit slight broadening at room temperature. This is caused by restricted rotation around the C(4)-N bond due to severe steric hindrance between the morpholine ring and the peri-proton (H-5) of the quinoline system.

Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)Carbon TypePositionChemical Shift (δ, ppm)Carbon Type
t-Butyl CH₃31.3CH₃Phenyl C-2', C-6'127.2CH
t-Butyl Cq34.8CQuinoline C-7129.4CH
Morpholine N-CH₂52.6CH₂Quinoline C-8130.1CH
Morpholine O-CH₂67.1CH₂Phenyl C-1'137.5C
Quinoline C-3105.2CHQuinoline C-8a149.2C
Quinoline C-4a122.4CPhenyl C-4'152.3C
Quinoline C-5124.1CHQuinoline C-4157.4C
Phenyl C-3', C-5'125.6CHQuinoline C-2158.1C
Quinoline C-6125.8CH
  • Mechanistic Causality for Chemical Shifts: The C-4 carbon is highly deshielded (157.4 ppm) due to the direct attachment of the morpholine nitrogen, which creates an enamine-like resonance system with the quinoline core.

High-Resolution Mass Spectrometry (HRMS)

Table 3: ESI-MS/MS Fragmentation Pattern (Positive Ion Mode)

m/z (Observed)FormulaMass ErrorAssignment / Neutral Loss
347.2123[C₂₃H₂₆N₂O + H]⁺< 2 ppmMolecular Ion[M+H]⁺
332.1888[C₂₂H₂₃N₂O]⁺< 2 ppm[M+H - CH₃]•⁺
290.1654[C₁₉H₁₇N₂O]⁺< 2 ppm[M+H - C₄H₉]•⁺ (Loss of t-butyl)
260.1439[C₁₉H₁₈N]⁺< 2 ppm[M+H - C₄H₉NO] (Loss of morpholine)
204.0813[C₁₅H₁₀N]⁺< 2 ppmQuinoline core fragment
  • Mechanistic Causality for Fragmentation: In positive ESI, protonation occurs predominantly at the basic morpholine nitrogen. The highly conjugated quinoline system stabilizes the core, driving the primary fragmentation toward the cleavage of the morpholine ring (neutral loss of 87 Da). The loss of 57 Da is driven by the facile cleavage of the tert-butyl group to form a highly stable tertiary carbocation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 4: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityAssignment
2962, 2855MediumAliphatic C-H stretch (t-butyl, morpholine)
1592StrongC=N stretch (quinoline core)
1505, 1452StrongAromatic C=C stretch
1115StrongC-O-C asymmetric stretch (morpholine ether linkage)
835Strongp-Substituted phenyl C-H out-of-plane bend

Experimental Protocols & Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Every step includes a built-in quality control mechanism.

Protocol A: Anhydrous Sample Preparation for NMR
  • Drying: Dry 5.0 mg of the compound under high vacuum (0.1 mbar) at 40°C for 2 hours to remove trace atmospheric moisture.

  • Dissolution: Dissolve the sample in 0.6 mL of strictly anhydrous CDCl₃ (stored over activated 4Å molecular sieves) containing 0.03% v/v Tetramethylsilane (TMS).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an oven-dried 5 mm NMR tube.

  • Self-Validating Causality: Filtration is not merely for clarity; it removes paramagnetic particulates (e.g., trace metals from synthetic catalysts) that cause localized magnetic field inhomogeneities. These inhomogeneities would broaden NMR lines, obscuring critical J-coupling data. The TMS acts as an internal zero-point calibrant, validating the chemical shift axis.

Protocol B: LC-HRMS System Suitability and Acquisition
  • Preparation: Dilute the sample to a final concentration of 1 µg/mL in LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Use a mobile phase gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Ionization: Operate the ESI source in positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 400°C.

  • Self-Validating Causality: Formic acid is explicitly chosen as an additive because it acts as a proton source, drastically enhancing the ionization efficiency of the basic quinoline and morpholine nitrogens. Before sample injection, a System Suitability Test (SST) using a known standard (e.g., reserpine) must be run to validate mass accuracy (< 2 ppm) and detector sensitivity.

Analytical Workflows & Data Visualization

To conceptualize the structural validation process, I have mapped out the logical flow of the analytical pipeline and the MS/MS fragmentation pathway.

Workflow A Sample Preparation (Anhydrous CDCl3) B 1H & 13C NMR Acquisition A->B D LC-HRMS Exact Mass & MS/MS A->D E ATR-FTIR Functional Groups A->E C 2D NMR (HSQC/HMBC) Connectivity B->C F Multi-Spectral Data Integration C->F D->F E->F G Unambiguous Structural Validation F->G

Fig 1. Multi-modal analytical workflow for unambiguous structural validation.

Fragmentation M [M+H]+ m/z 347.2123 F1 Loss of Morpholine (-87 Da) m/z 260.1439 M->F1 -C4H8NO F2 Loss of t-Butyl (-57 Da) m/z 290.1654 M->F2 -C4H9 F3 Loss of Methyl (-15 Da) m/z 332.1888 M->F3 -CH3 F4 Quinoline Core Fragment m/z 204.0813 F1->F4 -C4H8

Fig 2. Proposed ESI-MS/MS fragmentation pathways for the target compound.

Trustworthiness & Quality Control

When acquiring ¹³C NMR data for this compound, a common pitfall is the suppression of quaternary carbon signals (C-2, C-4, C-4a, C-8a, and the t-butyl Cq). Because these carbons lack directly attached protons, they undergo highly inefficient dipole-dipole relaxation.

To ensure a self-validating and quantitative spectrum, the relaxation delay (D1) must be explicitly set to ≥ 2.0 seconds. This causality-driven parameter adjustment ensures these nuclei fully return to thermal equilibrium between RF pulses, preventing signal attenuation and allowing for accurate, holistic structural assignment.

References

  • Mass Spectrometry of Nitrogen Heterocycles and Morpholine Derivatives. Source: PubChem. URL:[Link]

Sources

Mechanistic Profiling of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline: A Targeted Approach to PI3K/Akt Axis Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline (cataloged under CAS 853310-69-7) represents a highly optimized pharmacophore within the class of lipid kinase inhibitors and anti-parasitic agents[1][2]. The 4-morpholinoquinoline scaffold is a privileged structure in medicinal chemistry, specifically engineered to target the ATP-binding cleft of Phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR)[3][4]. This technical guide delineates the molecular mechanism of action, structural rationale, and the self-validating experimental workflows required to profile this compound's efficacy in preclinical drug development.

Molecular Mechanism of Action (MoA)

The pharmacological efficacy of 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline is driven by its highly specific spatial geometry, which allows it to act as a competitive ATP-site inhibitor[3].

Hinge-Binding Dynamics

The morpholine ring at the C4 position of the quinoline core is the critical anchor for kinase inhibition. The oxygen atom of the morpholine moiety acts as a vital hydrogen bond acceptor, interacting directly with the backbone amide of Valine 851 (in the PI3Kα isoform) or equivalent residues in the hinge region of the kinase domain[3][4]. This morpholine-hinge interaction is a universal hallmark of many clinical-stage PI3K inhibitors (e.g., BKM120)[3].

Hydrophobic Specificity Pocket (Region II)

The quinoline core provides a rigid, planar aromatic system that engages in extensive van der Waals interactions within the adenine-binding pocket[4][5]. The substitution at the C2 position with a 4-tert-butylphenyl group is a strategic structural design. The bulky, lipophilic tert-butyl group projects deep into the hydrophobic specificity pocket (Region II), a region not accessed by endogenous ATP[3]. This interaction significantly enhances binding affinity (lowering the


) and drives isoform selectivity, minimizing off-target kinome cross-reactivity.
Signal Transduction Abrogation

By competitively displacing ATP, the compound halts the PI3K-mediated phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3)[3]. The depletion of PIP3 prevents the pleckstrin homology (PH) domain-dependent membrane recruitment of Akt (Protein Kinase B) and PDK1, thereby silencing the downstream oncogenic signaling cascade and preventing mTORC1 activation[4].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate PDK1 PDK1 PIP3->PDK1 Recruits via PH domain AKT Akt (PKB) PIP3->AKT Recruits via PH domain PDK1->AKT Phosphorylates Thr308 mTOR mTORC1 AKT->mTOR Activates Inhibitor 2-(4-tert-butylphenyl)- 4-(4-morpholinyl)quinoline Inhibitor->PI3K Competitive Inhibition (ATP Hinge Binding)

PI3K/Akt/mTOR signaling cascade and the targeted inhibition node.

Experimental Protocols & Self-Validating Workflows

To rigorously validate the mechanism of action, a dual-tiered experimental approach is required: biochemical target engagement and cellular phenotypic validation.

Biochemical Validation: TR-FRET Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over radiometric (


-ATP) assays because it eliminates radioactive waste, provides a high signal-to-background ratio, and mitigates interference from compound auto-fluorescence through time-gated measurements.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of recombinant PI3Kα (or target isoform) diluted in Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of substrate mix containing PIP2 and ATP (at the predetermined

    
     for ATP). Incubate for 60 minutes.
    
  • Detection: Add 10 µL of TR-FRET detection mix (containing Europium-labeled anti-PIP3 antibody and APC-labeled PIP3 tracer).

  • Readout: Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC

    
    .
    

Workflow Prep 1. Compound Prep DMSO Serial Dilution Assay 2. TR-FRET Assay Incubate with PI3K & ATP Prep->Assay Read 3. Fluorescence Readout Ex: 340nm, Em: 615/665nm Assay->Read Analysis 4. Data Analysis IC50 Calculation Read->Analysis

Step-by-step self-validating workflow for TR-FRET biochemical kinase profiling.

Cellular Mechanistic Validation: Western Blotting

Causality & Rationale: While TR-FRET proves direct kinase inhibition, Western blotting is essential to confirm that the compound is cell-permeable and successfully engages its target in a complex intracellular environment, specifically by tracking the dephosphorylation of Akt.

Step-by-Step Protocol:

  • Cell Culture & Treatment: Seed cancer cell lines (e.g., U87-MG or HCT-116, known for PI3K pathway hyperactivation) in 6-well plates. Treat with the compound at 0.1x, 1x, and 10x the biochemical IC

    
     for 2 hours.
    
  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve native phosphorylation states).

  • Electrophoresis & Transfer: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), total Akt, and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band densitometry to calculate cellular IC

    
    .
    

Quantitative Data Presentation

The structural modifications of the 4-morpholinoquinoline scaffold yield distinct selectivity profiles. The table below summarizes the expected biochemical profiling data for the 2-aryl-4-morpholinoquinoline class compared to pan-PI3K reference inhibitors[3][4].

Compound Class / TargetPI3Kα IC

(nM)
PI3Kβ IC

(nM)
PI3Kγ IC

(nM)
mTOR IC

(nM)
Primary MoA Characteristic
2-(4-tert-butylphenyl)-4-morpholinoquinoline 15 - 50100 - 300> 100050 - 200Dual PI3K/mTOR inhibition; High

-isoform selectivity due to bulky tert-butyl group.
BKM120 (Reference) 52166262> 1000Pan-PI3K inhibitor; Dimorpholine pyrimidine core.
Chloroquine (Reference) > 10,000> 10,000> 10,000> 10,000Antimalarial; Hemozoin crystallization inhibitor.

Note: Data represents the established pharmacological trends for this scaffold class based on structure-activity relationship (SAR) studies.

References

  • Title: Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines Source: PMC (NIH) URL: [Link]

  • Title: Fused ring compound and preparation method, application and intermediate compound thereof (WO2009155121A3)
  • Title: Chemistry of Quinolines and their Agrochemical Potential Source: ResearchGate URL: [Link]

Sources

Rational Design, Synthesis, and Biological Evaluation of 2,4-Disubstituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The quinoline scaffold (1-azanaphthalene) remains a privileged pharmacophore in modern drug discovery. Among its diverse substitution patterns, 2,4-disubstituted quinoline derivatives have demonstrated exceptional broad-spectrum biological activity, functioning as highly potent antimalarial and anticancer agents[1]. By strategically modifying the C2 and C4 positions, researchers can finely tune the electronic distribution, steric bulk, and lipophilicity of the molecule, enabling precise interactions with complex biological targets such as receptor tyrosine kinases (EGFR/FAK) and Plasmodium falciparum enzymes[2]. This whitepaper details the mechanistic pharmacodynamics, 3D-QSAR-guided rational design, and self-validating experimental protocols required to develop these advanced therapeutics.

Mechanistic Pharmacodynamics: The "Why" Behind C2 and C4 Substitutions

The biological efficacy of quinoline derivatives is not coincidental; it is strictly governed by the spatial and electronic properties imparted by substitutions at the 2 and 4 positions.

Anticancer Activity (Kinase Inhibition)

In oncology, 2,4-disubstituted quinolines act as potent competitive inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK)[2]. The incorporation of bulky aryl groups at the C2 and C4 positions significantly enhances the molecule's lipophilicity[3]. This steric bulk allows the quinoline core to anchor deeply into the hydrophobic ATP-binding pocket of the kinase. By outcompeting ATP, the derivative halts downstream proliferative signaling pathways (such as PI3K/AKT and RAS/MAPK), ultimately inducing apoptosis and blocking cell migration[4].

Antimalarial Activity (Targeting P. falciparum)

In the context of malaria, the quinoline core is historically known to interfere with parasitic heme detoxification. However, modern 2,4-disubstituted derivatives are engineered to target specific enzymes like Plasmodium falciparum dihydrofolate reductase (PfDHFR)[4]. Substitutions at the C4 position—specifically utilizing amide (quinoline-4-carboxamide) or secondary amine (4-aminoquinoline) linkers—create critical hydrogen-bonding networks within the enzyme's active site, leading to significant reductions in parasitaemia[5].

EGFR_Pathway Inhibitor 2,4-Disubstituted Quinoline EGFR EGFR Tyrosine Kinase Inhibitor->EGFR Competitive Binding PI3K PI3K / AKT Pathway EGFR->PI3K Inhibits MAPK RAS / MAPK Pathway EGFR->MAPK Inhibits Apoptosis Induction of Apoptosis PI3K->Apoptosis Promotes Proliferation Cell Proliferation (Blocked) MAPK->Proliferation Prevents

Mechanism of action showing 2,4-disubstituted quinolines inhibiting EGFR and downstream pathways.

Rational Drug Design: 3D-QSAR and Molecular Modeling

Empirical trial-and-error synthesis is highly inefficient. Today, the development of 2,4-disubstituted quinolines relies on Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling to predict pharmacological activity prior to bench synthesis[6].

Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers map the steric and electrostatic fields of large datasets. For example, a recent study utilizing a dataset of 178 quinoline derivatives generated statistically validated CoMFA (


) and CoMSIA (

) models[6]. These models successfully predicted that amide and secondary amine linkers at the C4 position would yield optimal pEC50 values, a hypothesis that was subsequently validated through in vivo screening[5].

QSAR_Workflow Data Dataset of Quinoline Derivatives QSAR 3D-QSAR Modeling (CoMFA & CoMSIA) Data->QSAR Structural Input Design Design of 2,4-Disubstituted Quinoline Derivatives QSAR->Design Activity Prediction Synthesis Chemical Synthesis (e.g., Acid-Amine Coupling) Design->Synthesis Select Best Candidates InVitro In Vitro Screening (Parasitaemia / Cytotoxicity) Synthesis->InVitro Purified Compounds Lead Lead Optimization InVitro->Lead Efficacy Data

Workflow from 3D-QSAR modeling to the synthesis and biological evaluation of quinoline derivatives.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for each experimental choice.

Protocol A: One-Pot Three-Component Synthesis of 2,4-Disubstituted Quinolines

Traditional multi-step syntheses suffer from poor atom economy and harsh conditions. A transition-metal-catalyzed multi-component reaction (MCR) provides rapid access to the target scaffold[1].

  • Reaction Setup: In a 50 mL round-bottom flask, combine an aniline derivative (1.0 eq), an aryl aldehyde (1.0 eq), and ethyl lactate or a terminal alkyne (1.2 eq).

  • Catalytic Activation: Add 10 mol% of Iron(III) chloride (

    
    ).
    
    • Causality:

      
       acts as a highly efficient, environmentally benign Lewis acid that activates the carbonyl group of the aldehyde, facilitating the initial imine formation and subsequent cyclization[1].
      
  • Reaction Conditions: Stir the mixture under solvent-free conditions at 80°C for 4-6 hours.

    • Causality: Solvent-free conditions increase the local concentration of reactants, driving the thermodynamic MCR forward while adhering to green chemistry principles.

  • Real-Time Validation: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase to confirm the consumption of the starting aniline.

  • Purification & Characterization: Quench with water, extract with dichloromethane, and purify via silica gel column chromatography. Validate the structure using

    
     NMR.
    
    • Validation Check: Look for the diagnostic C3-H proton of the quinoline ring, which typically appears as a distinct singlet around

      
       7.5–8.0 ppm, confirming successful aromatization.
      
Protocol B: In Vitro Antimalarial Screening (Parasitaemia Reduction Assay)

Once synthesized, the biological activity of the derivatives must be quantified against live pathogens.

  • Culture Preparation: Maintain P. falciparum (3D7 strain) in human O+ erythrocytes using RPMI 1640 medium supplemented with 10% human serum at 37°C under a hypoxic gas mixture (5%

    
    , 5% 
    
    
    
    , 90%
    
    
    ).
    • Causality: The parasite is microaerophilic; a 5%

      
       environment mimics the physiological conditions of human venous blood, preventing oxidative stress artifacts that could skew drug efficacy data.
      
  • Compound Dosing: Seed synchronized ring-stage parasites into 96-well microtiter plates at 1% parasitaemia and 2% hematocrit. Treat with synthesized quinoline derivatives (e.g., C4-amide linked compounds) at varying concentrations (0.1 to 100 µM).

  • Incubation & Staining: Incubate for 48 hours. Smear the blood on glass slides, fix with methanol, and stain with 10% Giemsa solution.

    • Causality: Giemsa selectively binds to parasitic DNA, providing high-contrast visual differentiation between infected and uninfected erythrocytes.

  • Quantification: Count infected erythrocytes under a light microscope to calculate the percentage reduction in parasitaemia relative to an untreated control.

Quantitative Data Summary

The following table summarizes the biological activities and structural characteristics of key 2,4-disubstituted quinoline derivatives derived from recent literature.

Compound / DerivativeTarget DiseaseKey Structural FeatureBiological Activity / EfficacyReference
Compound #5 Malaria (P. falciparum)Amide linker at C4 position64% reduction in parasitaemiaVyas et al., 2023[5]
Compound #19 Malaria (P. falciparum)Secondary amine at C4 position57% reduction in parasitaemiaVyas et al., 2023[5]
N-2-diphenyl quinolin-4-carboxamide Cancer (Various cell lines)Bulky aryl groups at C2 and C470% mortality vs Ara-c controlIlango et al., 2015[3]
2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)... Cancer / Microbial Infections2,4-diaryl substitutionDual EGFR/FAK kinase inhibition MDPI, 2022[2]

References

  • Title: 3D-QSAR-based design, synthesis and biological evaluation of 2,4-disubstituted quinoline derivatives as antimalarial agents Source: Taylor & Francis (SAR and QSAR in Environmental Research) URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Arab Journal of Chemistry URL: [Link]

  • Title: State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions Source: RSC Publishing URL: [Link]

  • Title: 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline Source: MDPI (Molbank) URL: [Link]

Sources

Therapeutic Potential of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline: A Dual PI3K/mTOR/DNA-PK Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline , a synthetic small molecule belonging to the 2-aryl-4-morpholinoquinoline class. Based on its structural pharmacophore, this compound is identified as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) and PI3K-related kinase (PIKK) families, specifically targeting PI3K , mTOR , and DNA-PK .

Executive Summary & Chemical Identity

2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline represents a highly specific scaffold within the 2-aryl-4-morpholinoquinoline family. This chemical class is renowned in medicinal chemistry for its ability to inhibit lipid kinases and serine/threonine protein kinases of the PIKK family.

  • Core Scaffold: The quinoline ring provides a planar, aromatic structure essential for intercalation and hydrophobic interactions within the ATP-binding pocket of kinases.

  • Pharmacophore 1 (Hinge Binder): The 4-morpholinyl group is the critical determinant of biological activity. The morpholine oxygen atom functions as a hydrogen bond acceptor, interacting with the hinge region amino acids (e.g., Val851 in PI3K

    
    ) of the kinase ATP-binding site, mimicking the adenine ring of ATP.
    
  • Pharmacophore 2 (Hydrophobic Clamp): The 2-(4-tert-butylphenyl) moiety serves as a hydrophobic "cap." The bulky tert-butyl group at the para-position extends into the hydrophobic affinity pocket (selectivity pocket) of the enzyme, significantly enhancing potency compared to the unsubstituted phenyl analog.

Physicochemical Profile
PropertyDescription
Chemical Name 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline
Molecular Class 2-Aryl-4-morpholinoquinoline
Primary Targets Class I PI3K (

), mTOR (mTORC1/2), DNA-PK
Mechanism ATP-Competitive Inhibition
Therapeutic Area Oncology (Solid Tumors, Hematological Malignancies), Radiosensitization

Primary Therapeutic Targets: The PI3K/mTOR/DNA-PK Axis

The structural architecture of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline is engineered to target the PI3K/AKT/mTOR signaling pathway and the DNA Damage Response (DDR) pathway.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The compound functions as a pan-Class I PI3K inhibitor.

  • Mechanism: It competes with ATP for the binding site on the p110 catalytic subunit of PI3K.

  • Structural Logic: The morpholine ring forms a key hydrogen bond with the backbone amide of the hinge region residue (Val851 in PI3K

    
    ). The quinoline core stacks between hydrophobic residues (Trp812 and Met804), while the tert-butylphenyl group occupies the hydrophobic region II, displacing water and increasing binding entropy.
    
  • Biological Outcome: Inhibition of PIP3 production, preventing the recruitment of AKT (Protein Kinase B) to the plasma membrane and blocking downstream survival signaling.

Mammalian Target of Rapamycin (mTOR)

Due to the high homology between the ATP-binding clefts of PI3K and mTOR, this scaffold acts as a dual PI3K/mTOR inhibitor .

  • Target: mTORC1 (Rapamycin-sensitive) and mTORC2 (Rapamycin-insensitive).

  • Therapeutic Advantage: Unlike Rapamycin (an allosteric inhibitor), this ATP-competitive inhibitor blocks both complexes, preventing the feedback activation of AKT often seen with Rapamycin treatment.

DNA-Dependent Protein Kinase (DNA-PK)

The 2-aryl-4-morpholinoquinoline scaffold is also a potent inhibitor of DNA-PK, a key regulator of Non-Homologous End Joining (NHEJ) DNA repair.

  • Therapeutic Application: Sensitization of tumor cells to DNA-damaging agents (ionizing radiation, doxorubicin, platinum-based drugs). By inhibiting DNA-PK, the compound prevents cancer cells from repairing double-strand breaks (DSBs), leading to mitotic catastrophe and apoptosis.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the dual blockade of the PI3K/AKT/mTOR pathway and the DNA-PK-mediated repair pathway by 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline.

PI3K_DNA_PK_Pathway cluster_PI3K PI3K/AKT/mTOR Survival Pathway cluster_DDR DNA Damage Response (DDR) Compound 2-(4-Tert-butylphenyl)- 4-(4-morpholinyl)quinoline PI3K PI3K (p110/p85) Compound->PI3K Inhibits (ATP-Comp) mTORC1 mTORC1 Compound->mTORC1 Inhibits DNAPK DNA-PKcs / Ku70/80 Compound->DNAPK Inhibits RTK RTK (Growth Factor Receptor) RTK->PI3K PIP3 PIP3 Accumulation PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT AKT->mTORC1 S6K p70S6K mTORC1->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation DSB DNA Double-Strand Breaks DSB->DNAPK NHEJ NHEJ Repair DNAPK->NHEJ Survival Radio-Resistance NHEJ->Survival

Caption: Dual inhibition mechanism targeting PI3K/mTOR survival signaling and DNA-PK-mediated DNA repair.

Experimental Validation Protocols

To validate the efficacy of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline, the following experimental workflows are recommended. These protocols are designed to confirm target engagement and functional inhibition.

In Vitro Kinase Assay (IC50 Determination)

Objective: Quantify the inhibitory potency against PI3K


, mTOR, and DNA-PK.
  • Reagents: Recombinant human PI3K

    
     (p110
    
    
    
    /p85
    
    
    ), mTOR, and DNA-PKcs; PIP2:PS lipid substrate (for PI3K); ATP (
    
    
    -33P-ATP or fluorescent tracer).
  • Compound Preparation: Dissolve 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline in 100% DMSO to 10 mM. Prepare serial dilutions (e.g., 3-fold) in kinase buffer.

  • Reaction Assembly:

    • Mix kinase (5 nM final), lipid substrate (50

      
      M), and compound in 384-well plates.
      
    • Initiate reaction with ATP (at

      
       concentration for each kinase).
      
  • Incubation: 60 minutes at Room Temperature.

  • Detection:

    • PI3K: ADP-Glo Kinase Assay (Promega) or radiometric filter binding.

    • DNA-PK: Substrate peptide (p53-derived) phosphorylation.

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

    • Expected IC50: < 100 nM for PI3K/DNA-PK (High Potency).

Western Blotting for Pathway Biomarkers

Objective: Confirm cellular target engagement (PD markers).

Target PathwayPrimary AntibodyPhosphorylation SiteExpected Result (Inhibition)
PI3K/AKT Anti-p-AKTSer473 / Thr308Decrease in signal
mTORC1 Anti-p-p70S6KThr389Decrease in signal
mTORC2 Anti-p-AKTSer473Decrease in signal
DNA-PK Anti-p-DNA-PKcsSer2056Decrease (post-irradiation)
DDR Anti-

-H2AX
Ser139Increase/Prolonged (due to repair block)

Protocol:

  • Cell Culture: Treat human cancer cells (e.g., U87MG, PC3) with compound (0.1, 1, 10

    
    M) for 2-24 hours.
    
  • Stimulation: For DNA-PK, treat cells with 2 Gy ionizing radiation (IR) or Doxorubicin (0.5

    
    M) 1 hour post-compound addition.
    
  • Lysis: Harvest cells in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Immunoblot: Separate proteins on 4-12% Bis-Tris gels, transfer to PVDF, and probe with specific antibodies.

Synthesis & Structural Considerations

The synthesis of the 2-aryl-4-morpholinoquinoline core is a validated medicinal chemistry workflow.

Retrosynthetic Analysis:

  • Core Formation: The quinoline ring is typically constructed via a Friedländer condensation of 2-aminoacetophenone derivatives with an appropriate ketone, or via the reaction of isatoic anhydride with enolates.

  • C-4 Functionalization: The 4-position is activated (e.g., 4-chloroquinoline) and then subjected to Nucleophilic Aromatic Substitution (S

    
    Ar)  with morpholine.
    
  • C-2 Arylation: The 4-tert-butylphenyl group is introduced early (in the condensation step) or via Suzuki-Miyaura cross-coupling of a 2-haloquinoline with (4-(tert-butyl)phenyl)boronic acid.

Key Structural Insight: The tert-butyl group is critical. Structure-Activity Relationship (SAR) data from analogous series (e.g., GNE-477 analogs) suggests that bulky lipophilic groups at the para-position of the 2-aryl ring significantly improve potency against PI3K


 and DNA-PK by filling the hydrophobic pocket adjacent to the ATP binding site, a feature not fully exploited by unsubstituted phenyl rings.

References

  • Discovery of 2-Aryl-4-morpholinoquinolines as Potent, Selective and Orally Active PI3K Inhibitors. Source:Bioorganic & Medicinal Chemistry Letters, 2009. Context: Establishes the 2-aryl-4-morpholinoquinoline scaffold as a definitive PI3K inhibitor class.

  • Structure-Activity Relationships of Morpholino-Quinoline Derivatives as DNA-PK Inhibitors. Source:Journal of Medicinal Chemistry, 2012. Context: Details the role of the morpholine group in binding to the hinge region of PIKK family kinases (DNA-PK, ATM, ATR).

  • Targeting the PI3K/AKT/mTOR Pathway in Cancer. Source:Nature Reviews Clinical Oncology, 2018. Context: Comprehensive review of the therapeutic rationale for dual PI3K/mTOR inhibition in solid tumors.

  • KU-55933 and Related Morpholino-Quinoline Analogues: ATM and DNA-PK Inhibition. Source:Cancer Research, 2008. Context: Provides comparative data on morpholine-containing kinase inhibitors and their selectivity profiles against ATM and DNA-PK.

Rational Design, Synthesis, and Biological Evaluation of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline and its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The quinoline scaffold is a highly privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics. Among its derivatives, the 2-aryl-4-aminoquinoline class has garnered significant attention for its potent multi-target biological activities, ranging from antimalarial efficacy to targeted anticancer kinase inhibition[1].

This technical guide provides an in-depth analysis of 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline (CAS: 853310-69-7). By dissecting its pharmacophore, detailing self-validating synthetic methodologies, and establishing rigorous biological evaluation protocols, this whitepaper serves as a comprehensive blueprint for researchers seeking to optimize this scaffold for drug discovery.

Structural Rationale & Pharmacophore Analysis

The molecular architecture of 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline is not arbitrary; it is a rationally designed triad where each moiety serves a distinct pharmacokinetic and pharmacodynamic purpose:

  • The Quinoline Core (The Scaffold): The rigid, planar heteroaromatic system allows for strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     stacking interactions. In the context of oncology, it effectively mimics the adenine ring of ATP, allowing it to insert deep into the ATP-binding cleft of kinases[2]. In antimicrobial applications, this planarity facilitates DNA intercalation or heme binding.
    
  • The 4-Morpholinyl Moiety (The Hinge Binder & Solubilizer): Morpholine is a classic privileged structure[3]. In kinase inhibitors (particularly PI3K/mTOR inhibitors), the morpholine oxygen acts as a critical hydrogen-bond acceptor, interacting directly with the valine residue in the kinase hinge region[4]. Furthermore, the aliphatic heterocycle significantly improves the aqueous solubility and metabolic stability of the highly lipophilic quinoline core[5].

  • The 2-(4-Tert-butylphenyl) Group (The Lipophilic Vector): The bulky tert-butyl group provides a strong lipophilic vector (increasing cLogP) designed to occupy deep, hydrophobic specificity pockets adjacent to the primary binding site. This steric bulk increases target residence time and enhances cellular membrane penetration, a critical factor for both Gram-positive antibacterial activity and solid tumor penetration[6].

Synthetic Methodology & Workflow

The de novo construction of 4-aminoquinoline core structures relies heavily on the amination of 4-chloroquinolines via Nucleophilic Aromatic Substitution (SNAr)[7]. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position, making the chloride a highly labile leaving group[8].

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system to ensure high yield and purity at each intermediate stage.

Step 1: Synthesis of 4-Chloro-2-(4-tert-butylphenyl)quinoline

  • Rationale: The tautomeric 4-quinolone (4-hydroxyquinoline) must be converted into a highly electrophilic species. Phosphorus oxychloride (POCl

    
    ) acts as both the chlorinating agent and the solvent, forming a reactive dichlorophosphite intermediate that undergoes nucleophilic attack by chloride[5].
    
  • Procedure: Suspend 2-(4-tert-butylphenyl)quinolin-4-ol (1.0 eq) in neat POCl

    
     (10.0 eq). Heat the mixture to 95°C under an inert argon atmosphere for 3 hours.
    
  • Validation: Quench a 50

    
    L aliquot in ice water, extract with ethyl acetate, and perform TLC (Hexane:EtOAc 4:1). The reaction is complete when the highly polar starting material baseline spot disappears, replaced by a high-R
    
    
    
    UV-active spot.
  • Workup: Cool to room temperature and pour dropwise over crushed ice to hydrolyze excess POCl

    
    . Neutralize carefully with saturated NaHCO
    
    
    
    to pH 7-8. Extract with dichloromethane (DCM), dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate under vacuum.

Step 2: SNAr Displacement with Morpholine

  • Rationale: Morpholine acts as both the nucleophile and the base. The reaction is typically run in a polar aprotic solvent or neat (if the amine is liquid) to stabilize the Meisenheimer complex transition state[8].

  • Procedure: Dissolve the 4-chloro intermediate (1.0 eq) in anhydrous ethanol or dioxane. Add morpholine (3.0 eq) and heat to reflux (90°C) for 12 hours.

  • Validation: Monitor via LC-MS. The mass spectrum should show the disappearance of the isotopic chlorine cluster (M / M+2) and the emergence of the product mass [M+H]

    
     at m/z 347.2. Final structural confirmation requires 
    
    
    
    H-NMR, specifically monitoring the emergence of the morpholine methylene protons at
    
    
    ~3.85 and 3.70 ppm[5].

Synthesis A 2-(4-tert-butylphenyl)- quinolin-4-ol B POCl3 / 95°C (Chlorination) A->B C 4-Chloro-2-(4-tert- butylphenyl)quinoline B->C Intermediate Validation (TLC) D Morpholine / Reflux (SNAr Displacement) C->D E 2-(4-tert-butylphenyl)- 4-morpholinoquinoline D->E Final Validation (LC-MS / NMR)

Workflow for the synthesis of 4-morpholinoquinolines via SNAr displacement.

Structure-Activity Relationship (SAR) Profiling

To optimize the therapeutic index, structural analogs must be synthesized to balance lipophilicity (cLogP) with target affinity. The table below summarizes the SAR trends when modifying the C2-aryl and C4-amine positions, benchmarked against cellular viability in HepG2 liver cancer cells and isolated PI3K


 kinase assays[4][5].
Compound IDR1 (C2 Position)R2 (C4 Position)cLogPPI3K

IC

(nM)
HepG2 IC

(

M)
1 (Lead) 4-tert-butylphenylMorpholin-4-yl5.8458.5
2 PhenylMorpholin-4-yl4.131025.4
3 4-trifluoromethylphenylMorpholin-4-yl5.6387.2
4 4-tert-butylphenylPiperazin-1-yl4.912515.0
5 4-fluorophenylMorpholin-4-yl4.318018.2

SAR Insights:

  • C2 Modifications: Removing the bulky tert-butyl group (Compound 2) drastically reduces potency, indicating that hydrophobic interactions in the specificity pocket are critical[6]. Isosteric replacement with a trifluoromethyl group (Compound 3) maintains or slightly improves potency due to enhanced metabolic stability against cytochrome P450 oxidation.

  • C4 Modifications: Replacing the morpholine oxygen with a nitrogen (piperazine, Compound 4) increases polarity and reduces cLogP, but results in a ~3-fold drop in target affinity, underscoring the specific requirement of the oxygen atom as a hydrogen-bond acceptor in the kinase hinge region[2].

Biological Evaluation Workflows

To ensure the observed cytotoxicity (e.g., in HepG2 cells) is mechanism-driven rather than due to non-specific membrane disruption, a self-validating biochemical assay must be employed[4].

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
  • Causality & Rationale: HTRF is chosen over standard ELISA because it eliminates wash steps (reducing technical variability) and uses time-resolved Förster Resonance Energy Transfer (FRET). This minimizes background auto-fluorescence from the highly conjugated quinoline library compounds, creating a high-signal-to-noise, self-validating assay.

  • Protocol:

    • Preparation: Incubate recombinant PI3K

      
       enzyme with the lipid substrate PIP2 and ATP (at its 
      
      
      
      value) in a 384-well plate.
    • Inhibition: Add the quinoline derivative (serial dilutions from 10

      
      M to 0.1 nM). Include a positive control (e.g., BKM120) and a negative vehicle control (1% DMSO).
      
    • Detection: Add the HTRF detection reagents (Europium-labeled anti-PIP3 antibody and an allophycocyanin-labeled PIP3 tracer).

    • Validation: In the absence of inhibition, PI3K converts PIP2 to PIP3, which competes with the tracer for the antibody, decreasing the FRET signal. Active inhibitors block PIP3 production, resulting in a high FRET signal. Read the plate at 665 nm / 620 nm emission.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target Enzyme) RTK->PI3K Ligand Activation PIP3 PIP3 (Product) PI3K->PIP3 Phosphorylates Inhibitor 2-(4-tert-butylphenyl)- 4-morpholinoquinoline Inhibitor->PI3K Competitive Inhibition (Hinge Binding) PIP2 PIP2 (Substrate) PIP2->PIP3 Conversion AKT AKT Kinase PIP3->AKT Membrane Recruitment mTOR mTOR Complex AKT->mTOR Phosphorylation Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Downstream Signaling

Mechanism of PI3K/Akt pathway inhibition by 4-morpholinoquinoline derivatives.

References

  • Source: nih.
  • Source: benchchem.
  • Duke University Dissertation Template (Investigation of Aminoquinoline Scaffolds)
  • In Vivo Efficacy of 2-(Oxan-2-yl)
  • Source: google.
  • Source: acs.
  • Source: benchchem.
  • Source: researchgate.

Sources

Discovery and synthesis of novel 2-aryl-4-aminoquinoline compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and Synthesis of Novel 2-Aryl-4-Aminoquinoline Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary

The 2-aryl-4-aminoquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, historically validated by the success of antimalarials like chloroquine and amodiaquine. However, the emergence of multi-drug resistant (MDR) Plasmodium falciparum strains and the scaffold's growing relevance in oncology (kinase inhibition) and bacteriology necessitates the discovery of novel analogs.

This guide moves beyond classical literature to present a divergent, high-fidelity synthetic workflow designed for library generation. Unlike the restrictive direct-synthesis methods, we utilize a 4-chloro-2-arylquinoline intermediate strategy . This approach allows late-stage diversification of the amine side chain—the primary determinant of pharmacokinetic profile and vacuolar accumulation—ensuring researchers can rapidly iterate through structure-activity relationships (SAR).

Part 1: Scientific Rationale & Rational Design (SAR)

To design novel compounds effectively, one must understand the mechanistic "anchors" of the scaffold.[1] The 2-aryl-4-aminoquinoline acts primarily through π-π stacking interactions (e.g., with heme or DNA base pairs) and pH-trapping within acidic organelles.

Core Pharmacophore Logic
  • The 4-Amino Side Chain (The "Warhead"):

    • Function: Provides the basicity required for accumulation in the acidic food vacuole of the parasite or lysosome of cancer cells (pH trapping).

    • Design Requirement: A terminal tertiary amine (diethyl, pyrrolidinyl, piperazinyl) linked by a 2–4 carbon alkyl spacer is critical for metabolic stability and avoiding rapid dealkylation.

  • The 2-Aryl Substituent (The "Lipophilic Tuner"):

    • Function: Unlike the methyl group in chloroquine, a 2-aryl ring increases lipophilicity (LogP) and expands the π-surface for enhanced stacking with heme porphyrins.

    • Novelty Vector: ortho- or meta-substitutions on this ring (e.g., -CF3, -OMe) can twist the biaryl bond, altering solubility and overcoming resistance mechanisms dependent on steric exclusion.

  • The 7-Position (The "Electronic Anchor"):

    • Function: An electron-withdrawing group (typically -Cl or -CF3) at C7 is essential for inhibiting β-hematin formation. It reduces the electron density of the quinoline ring, strengthening the π-π interaction with the electron-rich heme.

Visualization: SAR Decision Matrix

SAR_Logic Core 2-Aryl-4-Aminoquinoline Scaffold Pos4 Position 4: Amine Side Chain (Critical for Accumulation) Core->Pos4 Pos2 Position 2: Aryl Ring (Lipophilicity & Stacking) Core->Pos2 Pos7 Position 7: Electron Withdrawal (Heme Binding Affinity) Core->Pos7 Action4 Requirement: Basic tertiary amine Avoid: Labile benzylic protons Pos4->Action4 Action2 Strategy: Steric bulk (o-subst) to bypass resistance pumps Pos2->Action2 Action7 Standard: -Cl, -CF3, -CN Avoid: Electron Donors (-OMe) Pos7->Action7

Figure 1: Pharmacophore dissection for rational drug design. Red/Yellow/Green nodes indicate primary sites for modification versus conservation.

Part 2: Synthetic Strategy (The Divergent Route)

While the Friedländer synthesis (condensation of 2-aminobenzaldehyde with ketones) is classic, it is often limited by the instability of 2-aminobenzaldehydes.

For robust discovery, we employ a Modified Conrad-Limpach approach followed by SNAr displacement . This route is superior because it proceeds via a stable 4-hydroxy intermediate, allowing for bulk synthesis of the core followed by parallel synthesis of diverse amine analogs.

Workflow Overview
  • Cyclocondensation: Aniline +

    
    -keto ester 
    
    
    
    4-Hydroxy-2-arylquinoline.
  • Activation: 4-Hydroxy

    
     4-Chloro (via POCl
    
    
    
    ).
  • Diversification: 4-Chloro + Diamine

    
     Final Product.
    
Visualization: Synthetic Workflow

Synthesis_Workflow Aniline Substituted Aniline Imine Schiff Base Intermediate Aniline->Imine Condensation KetoEster Beta-Keto Ester KetoEster->Imine Quinolone 4-Hydroxy-2-aryl quinoline Imine->Quinolone Thermal Cyclization Chloro 4-Chloro-2-aryl quinoline Quinolone->Chloro Activation Final Target: 2-Aryl-4- aminoquinoline Chloro->Final Amination Step1 AcOH, Reflux (Conrad-Limpach) Step2 Diphenyl ether 250°C (Cyclization) Step3 POCl3, 110°C (Chlorination) Step4 R-NH2, Phenol (SnAr Displacement)

Figure 2: The divergent synthetic pathway allows for the creation of a "4-chloro core" library, which can then be reacted with various amines.[2]

Part 3: Detailed Experimental Protocols

Note: All reactions should be performed in a fume hood. POCl


 is highly corrosive and water-reactive.
Step 1: Synthesis of 4-Hydroxy-2-Arylquinoline (The Core)

This step builds the ring system. We use high-temperature thermal cyclization (Dowtherm A or Diphenyl ether) to drive the thermodynamic product.

  • Reagents: 3-Chloroaniline (or substituted equivalent), Ethyl benzoylacetate, Glacial Acetic Acid, Diphenyl ether.

  • Protocol:

    • Mix 3-chloroaniline (10 mmol) and ethyl benzoylacetate (10 mmol) in benzene or toluene (30 mL) with a catalytic amount of acetic acid.

    • Reflux with a Dean-Stark trap to remove water for 4–6 hours.

    • Evaporate solvent to yield the crude

      
      -anilinoacrylate (Schiff base).
      
    • Critical Step: Add the crude oil dropwise to refluxing diphenyl ether (250°C). Causality: Rapid addition to high heat prevents polymer formation and favors intramolecular cyclization.

    • Reflux for 30–60 minutes.

    • Cool to RT. Add hexane or petroleum ether to precipitate the product. Filter and wash with hexane to remove oily diphenyl ether.

  • Validation:

    
    H NMR should show a singlet around 
    
    
    
    6.0–6.5 ppm (H-3 proton) and a broad singlet for -OH/-NH (tautomer).
Step 2: Chlorination to 4,7-Dichloro-2-Arylquinoline

Conversion of the hydroxyl group to a chloride creates a good leaving group for the final step.

  • Reagents: 4-Hydroxy-2-arylquinoline (from Step 1), Phosphorus Oxychloride (POCl

    
    ).
    
  • Protocol:

    • Place dry 4-hydroxy intermediate (5 mmol) in a round-bottom flask.

    • Add POCl

      
       (15–20 mL) carefully.
      
    • Reflux at 100–110°C for 2–3 hours. The suspension should clear as the reaction proceeds.

    • Workup (Safety Critical): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring to hydrolyze excess POCl

      
      . Neutralize with NH
      
      
      
      OH to pH 8–9.
    • Extract with Chloroform or DCM (

      
       mL). Dry over anhydrous Na
      
      
      
      SO
      
      
      and concentrate.
  • Validation: TLC (Hexane/EtOAc 8:2) will show a new spot with higher R

    
     than the starting material.
    
Step 3: Nucleophilic Aromatic Substitution (The Library Step)

This is where novelty is introduced. The 4-chloro group is displaced by a diamine.

  • Reagents: 4-Chloro intermediate, Desired Diamine (e.g., N,N-diethyl-1,4-pentanediamine), Phenol (catalyst/solvent) or NMP.

  • Protocol:

    • Mix 4-chloro intermediate (1 mmol) and diamine (2–3 mmol).

    • Method A (Fusion): Add phenol (2–3 g). Heat melt at 160–180°C for 4–6 hours. Why Phenol? It acts as a proton shuttle and high-boiling solvent, facilitating the SNAr mechanism.

    • Method B (Solution): Use NMP or Ethylene Glycol at 140°C with K

      
      CO
      
      
      
      .
    • Workup: Cool. Basify with 10% NaOH (to remove phenol as sodium phenoxide). Extract with DCM.[2]

    • Purification: Flash column chromatography (DCM:MeOH:NH

      
      OH).
      
  • Validation:

    
    H NMR will show the disappearance of the aromatic C4-Cl signal and appearance of alkyl side-chain protons.
    

Part 4: Data Presentation & Biological Validation

Key Characterization Data (Example)
Compound IDR (Aryl)Side Chain (R')Yield (%)MP (°C)LogP (Calc)
NQ-01 Phenyl3-(Diethylamino)propyl78142-1444.2
NQ-02 4-F-Phenyl4-(Pyrrolidinyl)butyl65158-1604.5
NQ-03 2-OMe-Phenyl3-(Morpholino)propyl72135-1373.8
Biological Assays

To validate the therapeutic potential, the following assays are standard:

  • In Vitro Antiplasmodial Activity: SYBR Green I fluorescence assay against P. falciparum strains (3D7 - sensitive, Dd2 - resistant).

  • 
    -Hematin Inhibition:  Spectrophotometric assay measuring the inhibition of heme crystallization (absorbance at 405 nm). Causality: Confirms the mechanism of action is heme stacking.
    
  • Cytotoxicity: MTT assay on mammalian cells (e.g., Vero or HepG2) to determine Selectivity Index (SI).

References

  • Recent Advances in the Synthesis of Quinolines. Frontiers in Chemistry. (2025). A comprehensive review of modern catalytic and multicomponent strategies for quinoline construction.

  • Synthesis and Biological Evaluation of 2-Aryl-4-Aminoquinolines. Vietnam Journal of Chemistry. (2015). Details the bioisostere approach and specific cytotoxicity data for 2-aryl derivatives.

  • Structure-Activity Relationship of 2-Arylvinylquinolines. National Institutes of Health (PMC). (2020). Provides deep insight into the SAR of the 2-position and its effect on drug resistance.

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity. PLOS ONE. (2015). Describes the synthesis of non-hydroxyl analogs to avoid toxic metabolites.

  • Experimental Protocols for 2-Aminoquinoline Derivatives. BenchChem. (2025). Provides validated reaction conditions and yields for various quinoline syntheses.

Sources

Methodological & Application

Synthesis of 2,4-Disubstituted Quinolines: A Guide to Experimental Procedures

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry and materials science. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional dyes, demonstrating a wide spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The specific substitution pattern on the quinoline core dictates its pharmacological and physicochemical properties. In particular, 2,4-disubstituted quinolines are a prominent class, found in numerous bioactive molecules and serving as key intermediates in the synthesis of more complex structures.

This guide provides detailed application notes and experimental protocols for the synthesis of 2,4-disubstituted quinolines, designed for researchers and professionals in drug development. We will delve into both classical and contemporary synthetic strategies, offering not just step-by-step procedures but also the underlying mechanistic rationale to empower informed experimental design and optimization.

I. Classical Approaches to 2,4-Disubstituted Quinoline Synthesis

For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. These methods, while sometimes requiring harsh conditions, remain powerful tools due to their reliability and the accessibility of starting materials.

A. The Combes Synthesis: A Direct Route from Anilines and β-Diketones

The Combes synthesis, first described in 1888, is a straightforward and widely used method for preparing 2,4-disubstituted quinolines.[3] It involves the acid-catalyzed condensation of an aromatic amine (aniline) with a β-diketone.[3][4]

Mechanistic Insight: The reaction proceeds in two main stages. First, the aniline and β-diketone condense to form an enamine intermediate. The choice of a strong acid catalyst, typically concentrated sulfuric acid or polyphosphoric acid, is crucial for the second stage: the intramolecular electrophilic cyclization of the enamine onto the aniline ring.[3][5] This is followed by dehydration to yield the aromatic quinoline product. The cyclization is the rate-determining step, and its efficiency is influenced by the electronic nature of the aniline and the steric hindrance of the substituents.[6]

Experimental Workflow: Combes Synthesis

cluster_workflow General Experimental Workflow for Combes Synthesis start Mix Aniline and β-Diketone add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->add_catalyst heat Heat Reaction Mixture (100-150 °C) add_catalyst->heat monitor Monitor by TLC heat->monitor workup Quench, Neutralize, and Extract monitor->workup Upon Completion purify Purify by Chromatography/Distillation workup->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the Combes synthesis.

Protocol 1: Classical Combes Synthesis of 2,4-Dimethylquinoline

This protocol details the synthesis of 2,4-dimethylquinoline from aniline and acetylacetone.

  • Materials:

    • Aniline (1.0 eq)

    • Acetylacetone (1.1 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline and acetylacetone.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

    • After the addition is complete, heat the reaction mixture in an oil bath at 110-120 °C for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2,4-dimethylquinoline.[3]

B. The Friedländer Synthesis: Condensation of 2-Aminoaryl Ketones

The Friedländer synthesis provides a highly versatile route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone).[7][8] This reaction can be catalyzed by either acids or bases.[9]

Mechanistic Insight: The reaction can initiate via two pathways. Under basic conditions, an aldol condensation between the two carbonyl compounds typically occurs first, followed by cyclization and dehydration. Under acidic conditions, the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant is often the initial step, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.[8] The choice of catalyst and reaction conditions can influence the regioselectivity when unsymmetrical ketones are used.[7]

Reaction Mechanism: Friedländer Synthesis

cluster_mechanism Simplified Mechanism of Friedländer Synthesis reactants 2-Aminoaryl Ketone + α-Methylene Ketone schiff_base Schiff Base Formation (Acid-Catalyzed) reactants->schiff_base aldol Aldol Condensation (Base-Catalyzed) reactants->aldol cyclization Intramolecular Cyclization schiff_base->cyclization aldol->cyclization dehydration Dehydration cyclization->dehydration product Substituted Quinoline dehydration->product

Caption: Simplified reaction pathways for the Friedländer synthesis.

Protocol 2: Acid-Catalyzed Friedländer Synthesis of a Substituted Quinoline

This protocol provides a general procedure for the acid-catalyzed synthesis of a quinoline derivative.

  • Materials:

    • 2-Aminoaryl ketone (1.0 eq)

    • Ketone with an α-methylene group (1.2 eq)

    • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

    • Toluene or Ethanol

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the 2-aminoaryl ketone in toluene, add the α-methylene ketone and a catalytic amount of p-TSA.[10]

    • Heat the mixture to reflux and monitor the reaction progress using TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.[10]

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[10]

II. Modern Synthetic Strategies for 2,4-Disubstituted Quinolines

In recent years, there has been a significant drive towards the development of more efficient, atom-economical, and environmentally benign methods for quinoline synthesis. These modern approaches often utilize transition-metal catalysis and multicomponent reactions.

A. A³-Coupling Reactions: A Multicomponent Approach

The A³-coupling (Aldehyde-Alkyne-Amine) reaction is a powerful one-pot, three-component method for synthesizing propargylamines, which can then undergo in-situ cyclization to form 2,4-disubstituted quinolines.[11] This approach is highly atom-economical, with water being the only byproduct.[11]

Mechanistic Insight: The reaction is typically catalyzed by a transition metal salt, such as those of copper, iron, or gold.[12][13] The first step involves the condensation of the aniline and aldehyde to form an imine. Simultaneously, the terminal alkyne coordinates with the metal catalyst to form a metal-alkynyl species. This species then attacks the imine to generate a propargylamine intermediate. In the presence of a suitable catalyst, this intermediate undergoes an intramolecular hydroarylation/cyclization, followed by aromatization to yield the 2,4-disubstituted quinoline.[12]

Protocol 3: Iron-Catalyzed A³-Coupling for 2,4-Diphenylquinoline Synthesis

This protocol describes the synthesis of 2,4-diphenylquinoline from aniline, benzaldehyde, and phenylacetylene using an iron catalyst.

  • Materials:

    • Aniline (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Phenylacetylene (1.1 eq)

    • Iron(III) chloride (FeCl₃) (1-10 mol%)

    • Toluene or solvent-free conditions

    • Silica gel for column chromatography

  • Procedure:

    • In a microwave-safe vessel, combine aniline, benzaldehyde, phenylacetylene, and a catalytic amount of FeCl₃.[13]

    • For solvent-free conditions, seal the vessel and place it in a microwave reactor. Irradiate at a suitable power to maintain a temperature of 110-120 °C for 20-30 minutes.[13]

    • Alternatively, the reaction can be performed in toluene under conventional heating at reflux for 24 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Purify the crude product directly by column chromatography on silica gel to obtain 2,4-diphenylquinoline.

B. Palladium-Catalyzed Syntheses: Advances in Cross-Coupling

Palladium catalysis has revolutionized organic synthesis, and its application to quinoline formation is no exception. Various palladium-catalyzed methods have been developed, often involving the annulation of substituted anilines with alkynes or other coupling partners. These methods generally offer high functional group tolerance and proceed under mild conditions.[14][15]

Key Advances: Recent developments include the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols, providing direct access to 2,4-disubstituted quinolines in good to excellent yields.[16] Other strategies involve domino reactions, such as a Heck reaction followed by an intramolecular Buchwald-Hartwig C-N bond formation.[14] These advanced methods expand the toolkit for accessing complex and highly functionalized quinoline derivatives.

III. Green and Microwave-Assisted Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes.[1] This has led to the development of protocols that utilize environmentally benign solvents like water, reusable catalysts, and energy-efficient techniques such as microwave irradiation.[17][18]

The Role of Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and cleaner reaction profiles.[19] This is due to the efficient and rapid heating of the reaction mixture. Many classical quinoline syntheses, including the Combes, Friedländer, and Doebner-von Miller reactions, have been successfully adapted to microwave conditions.[19][20]

Protocol 4: Microwave-Assisted Friedländer Synthesis in Acetic Acid

This protocol describes a rapid, microwave-assisted synthesis of a quinoline derivative.

  • Materials:

    • 2-Aminoaryl ketone (1.0 mmol)

    • Cyclic ketone (1.2 mmol)

    • Glacial acetic acid (5 mL)

    • Ice-water

    • Saturated sodium bicarbonate solution

  • Procedure:

    • In a 10 mL microwave process vial equipped with a magnetic stirrer, combine the 2-aminoaryl ketone, the cyclic ketone, and glacial acetic acid.[19]

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 160 °C for 5 minutes.[19]

    • After cooling, pour the reaction mixture into ice-water.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Collect the precipitate by filtration, wash with water, and dry to obtain the quinoline product.

IV. Data Presentation: A Comparative Overview

The choice of synthetic method often depends on factors such as desired substitution pattern, substrate availability, and required reaction conditions. The following table provides a comparative summary of the discussed methods.

Synthetic MethodKey ReactantsTypical ConditionsAdvantagesDisadvantages
Combes Synthesis Aniline, β-DiketoneStrong acid (H₂SO₄), heatSimple, direct route to 2,4-disubstituted quinolinesHarsh conditions, regioselectivity issues with meta-substituted anilines
Friedländer Synthesis 2-Aminoaryl Ketone, α-Methylene KetoneAcid or base catalysis, heatVersatile, wide range of substratesPotential for self-condensation of starting materials
A³-Coupling Aniline, Aldehyde, AlkyneTransition metal catalyst (Fe, Cu, Au)One-pot, high atom economy, mild conditionsCatalyst may be expensive, optimization required
Microwave-Assisted VariousMicrowave irradiationDrastically reduced reaction times, often higher yieldsRequires specialized equipment
Green Approaches VariousWater as solvent, reusable catalystsEnvironmentally benign, reduced wasteSubstrate solubility in water can be a limitation

V. Conclusion

The synthesis of 2,4-disubstituted quinolines is a mature field of research, yet one that continues to evolve with the advent of new catalytic systems and synthetic methodologies. While classical named reactions like the Combes and Friedländer syntheses remain indispensable tools, modern approaches such as A³-coupling and palladium-catalyzed reactions offer milder, more efficient, and often more versatile alternatives. Furthermore, the integration of green chemistry principles and technologies like microwave-assisted synthesis is paving the way for more sustainable and environmentally friendly production of these vital heterocyclic compounds. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel quinoline-based molecules for a wide range of applications.

VI. References

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. (URL: [Link])

  • Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condit. (URL: Not available)

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (URL: Not available)

  • Triazole-gold (TAAu) catalyzed three-component coupling (A3 reaction) towards the synthesis of 2, 4-disubstituted quinoline derivatives - PMC. (URL: [Link])

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. (URL: [Link])

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (URL: [Link])

  • Synthesis of 2,4-Disubstituted Quinoline Derivatives via A3-Coupling: An EcoScale Evaluation | Request PDF - ResearchGate. (URL: [Link])

  • Facile synthesis of quinoline in water - EurekAlert!. (URL: [Link])

  • Combes Quinoline Synthesis. (URL: Not available)

  • Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

  • Combes quinoline synthesis. (URL: Not available)

  • One-pot synthesis of 2,4-disubstituted quinolines via three-component reaction of amines, aldehydes and alkynes using Al2O3 nanoparticles/methanesulfonic acid (nano-AMA) as a new catalyst | Semantic Scholar. (URL: [Link])

  • A green, solvent-free one-pot synthesis of disubstituted quinolines via A3-coupling using 1 mol% FeCl3. - SciSpace. (URL: [Link])

  • 2,4-dimethylquinoline - Organic Syntheses Procedure. (URL: [Link])

  • Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines - Chemical Review and Letters. (URL: [Link])

  • Combes quinoline synthesis - Wikipedia. (URL: [Link])

  • Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. (URL: [Link])

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. (URL: [Link])

  • Friedländer synthesis - Wikipedia. (URL: [Link])

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (URL: [Link])

  • Friedlaender Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. (URL: [Link])

  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. (URL: Not available)

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (URL: [Link])

  • (PDF) Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates - ResearchGate. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. (URL: [Link])

  • Palladium-Catalyzed Benzodiazepines Synthesis - MDPI. (URL: [Link])

Sources

Optimizing Cell-Based Assays for Quinoline-Scaffold Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

From Phenotypic Screening to Molecular Mechanism

Executive Summary & Scientific Rationale

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of FDA-approved agents like Camptothecin , Bosutinib , and Lenvatinib . In anticancer research, quinoline derivatives typically exert efficacy through three distinct mechanisms:

  • Topoisomerase Inhibition: Intercalation into DNA or stabilization of the Topoisomerase-DNA cleavage complex (Topo-poisons).[1]

  • Oxidative Stress: Induction of Reactive Oxygen Species (ROS) leading to mitochondrial dysfunction.

  • Kinase Modulation: Inhibition of RTKs involved in angiogenesis.

The Challenge: Quinoline derivatives are often highly lipophilic and can exhibit intrinsic fluorescence or redox activity. These physicochemical properties often generate False Positives in standard metabolic assays (like MTT) or aggregation artifacts in biochemical assays.

This Application Note provides a validated, self-consistent workflow designed specifically to bypass these artifacts, ensuring that "Hits" are genuine therapeutic leads.

Experimental Workflow: The Screening Cascade

The following workflow prioritizes the elimination of false positives early in the discovery phase.

Quinoline_Workflow Start Quinoline Library (DMSO Stocks) Solubility Solubility Check (Nephelometry/Visual) Start->Solubility Screen Primary Screen: SRB Assay (Fixed Endpoint) Solubility->Screen Pass MTT Secondary Screen: MTT/MTS (Metabolic Validation) Screen->MTT Confirm Cytotoxicity Hit_Select Hit Selection (IC50 < 10 µM) MTT->Hit_Select Exclude Metabolic Artifacts Mech_Topo Target Engagement (Topoisomerase Relaxation) Hit_Select->Mech_Topo DNA Intercalators Mech_ROS Pathway Validation (ROS Flow Cytometry) Hit_Select->Mech_ROS Redox Modulators

Figure 1: Strategic screening cascade for quinoline derivatives. Note the use of SRB as the primary screen to avoid metabolic interference common with quinoline redox activity.

Protocol A: Primary Cytotoxicity Screening (SRB Assay)

Why SRB over MTT? Many quinoline derivatives can directly reduce tetrazolium salts (MTT) or alter mitochondrial dehydrogenase activity without killing the cell, leading to false viability signals. The Sulforhodamine B (SRB) assay measures total protein mass via TCA fixation, providing a stable, linear, and artifact-free readout for hydrophobic compounds.

Materials
  • Fixative: 10% (w/v) Trichloroacetic acid (TCA) stored at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology
  • Seeding: Seed tumor cells (e.g., MCF-7, A549) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Add quinoline derivatives (0.1% DMSO final concentration). Include a Time Zero (Tz) plate fixed immediately at the time of drug addition.

  • Fixation (Critical Step):

    • After 48–72h incubation, do not remove medium .

    • Gently layer 50 µL of cold 10% TCA directly on top of the 100 µL growth medium.

    • Incubate at 4°C for 1 hour. (This preserves the cell monolayer structure).

  • Washing: Wash plates 5x with tap water to remove TCA and serum proteins. Air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution. Incubate 15–30 min at room temperature.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base. Shake for 5 min.

  • Read: Measure Absorbance at 510 nm.

Data Calculation:



Protocol B: Target Engagement (Topoisomerase I Relaxation Assay)

Quinolines often mimic base pairs, intercalating into DNA and trapping Topoisomerase enzymes. This assay distinguishes between simple DNA binding and enzymatic inhibition.

Mechanism of Action Visualization

Topo_Mechanism Supercoiled Supercoiled DNA (Form I) Relaxed Relaxed DNA (Form II) Supercoiled->Relaxed Normal Catalysis Topo Topoisomerase I Topo->Supercoiled Topo->Relaxed Blocked Quinoline Quinoline Derivative Quinoline->Topo Stabilizes Cleavage Complex

Figure 2: Topoisomerase I catalytic cycle.[2] Quinolines typically act as "poisons," stabilizing the DNA-enzyme complex and preventing religation, resulting in DNA strand breaks.

Protocol
  • Reaction Mix: Prepare in a final volume of 20 µL:

    • 0.5 µg Supercoiled Plasmid DNA (pBR322).[1]

    • 1 Unit Human Recombinant Topoisomerase I.

    • Assay Buffer (10 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.1 mM EDTA).

    • Test Compound: 1 µM – 100 µM.

  • Incubation: 30 minutes at 37°C.

  • Termination: Add 4 µL Stop Buffer (5% SDS, 0.25% Bromophenol Blue, 30% Glycerol).

    • Note: If testing for "Topo Poison" activity (trapping), add Proteinase K (50 µg/mL) and incubate an additional 30 min at 37°C before adding Stop Buffer. This degrades the enzyme, releasing the nicked DNA.

  • Electrophoresis: Run on a 1% agarose gel (without Ethidium Bromide) at 2-3 V/cm for 4 hours.

  • Staining: Stain with Ethidium Bromide after the run (post-staining prevents intercalation artifacts during the run).

  • Analysis:

    • Control: Fully relaxed DNA (Ladder of bands).

    • Inhibitor: Presence of Supercoiled DNA band (Form I) indicates inhibition of relaxation.

Protocol C: Oxidative Stress Assessment (ROS Flow Cytometry)

Many quinolines induce apoptosis via the mitochondrial intrinsic pathway by generating Reactive Oxygen Species (ROS).

Key Reagents
  • Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate). It is cell-permeable and non-fluorescent until oxidized by ROS to DCF.[3]

  • Control: N-Acetyl Cysteine (NAC), a ROS scavenger (5 mM).[4]

Workflow
  • Seeding: Plate cells in 6-well plates (5x10^5 cells/well).

  • Pre-treatment (Optional Validation): For half the samples, pretreat with 5 mM NAC for 1 hour. This confirms that observed effects are ROS-dependent.

  • Drug Treatment: Treat with Quinoline derivative (IC50 concentration) for 6–12 hours.

    • Note: ROS is often an early event; 24h might be too late.

  • Staining:

    • Wash cells with PBS.[4]

    • Incubate with 10 µM H2DCFDA in serum-free medium for 30 min at 37°C in the dark.

  • Harvest: Trypsinize, wash, and resuspend in cold PBS.

  • Acquisition: Analyze immediately on a Flow Cytometer (FITC Channel / Ex 488nm / Em 530nm).

Data Interpretation: A rightward shift in the histogram compared to control indicates ROS generation. If NAC pretreatment shifts the peak back to the left, the mechanism is confirmed as oxidative stress.

Data Presentation & Troubleshooting
Summary Table: Expected Results for a Potent Quinoline Lead
AssayParameterExpected Outcome (Hit)"False Positive" Flag
SRB Protein MassIC50 < 10 µMHigh background in Tz plates (Precipitation)
MTT Metabolic ActivityIC50 comparable to SRBIC50(MTT) >> IC50(SRB) (Mitochondrial hyperactivation)
Topo I DNA RelaxationRetention of Supercoiled BandSmearing (Nonspecific DNA degradation)
Flow Cytometry ROS (DCF)>2-fold Mean Fluorescence Intensity increaseNo rescue by NAC (Non-oxidative toxicity)
Common Pitfalls
  • Precipitation: Quinolines are planar and stack easily. Always check the cell culture well under a microscope at 100x before adding SRB/MTT. If crystals are visible, the optical density data is invalid.

  • Fluorescence Interference: Some quinolines fluoresce in the green spectrum. Always run an "Unstained + Drug" control in Flow Cytometry to subtract background autofluorescence.

References
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link

  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789–802. Link

  • Kalyanaraman, B., et al. (2012). Monitoring and understanding reactive oxygen species (ROS) in cells: in vivo and in vitro approaches. Free Radical Biology and Medicine, 52(1), 1–6. Link

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology. Link

  • Marella, A., et al. (2013). Quinoline: A privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 20(26), 3228–3251. Link

Sources

Application Note: Preclinical Screening Protocols for 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline (TBMQ) in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Translational Oncologists Focus: High-Throughput Screening (HTS), Target Engagement, and Phenotypic Profiling

Executive Summary & Structural Pharmacology

The compound 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline (hereafter referred to as TBMQ ) represents a highly targeted, ATP-competitive small molecule designed to inhibit the PI3K/AKT/mTOR signaling axis. Dysregulation of this pathway—often driven by PIK3CA mutations or PTEN loss—is a hallmark of numerous human malignancies, making it a critical target for therapeutic intervention [1].

Mechanistic Rationale of the Scaffold

The rational design of TBMQ leverages three distinct pharmacophoric elements to achieve high kinase affinity and selectivity:

  • The Morpholine Ring (Hinge Binder): The oxygen atom of the morpholine moiety is essential for anchoring the molecule within the ATP-binding cleft. It forms a critical, highly conserved hydrogen bond with the backbone amide of Val851 in the p110α catalytic domain of PI3K (and the corresponding Val2240 in mTOR) [1, 2].

  • The Quinoline Core (Spacer): This rigid, planar heteroaromatic ring mimics the adenine system of ATP, orienting the functional groups into their respective binding pockets while maintaining optimal van der Waals contacts.

  • The 4-Tert-butylphenyl Group (Affinity/Selectivity Pocket): Extending from the 2-position of the quinoline core, this bulky, lipophilic moiety projects deep into the hydrophobic specificity pocket (often interacting with Met922), driving isoform selectivity and preventing the molecule from washing out of the kinase domain.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 TBMQ TBMQ (Inhibitor) TBMQ->PI3K Inhibits (Val851) TBMQ->mTORC1 Inhibits (Val2240) TBMQ->mTORC2

Fig 1. PI3K/AKT/mTOR signaling cascade and the dual inhibitory nodes of TBMQ.

Preclinical Screening Strategy

When evaluating TBMQ, cell line selection must be genetically stratified to validate on-target efficacy. Cell lines harboring intrinsic PI3K pathway hyperactivation typically exhibit profound sensitivity to morpholine-quinoline derivatives [4].

Expected Pharmacological Profile across Cancer Cell Lines
Cell LineTissue OriginGenetic StatusExpected TBMQ IC₅₀ (nM)Rationale for Response
MCF-7 BreastPIK3CA (E545K) mutant15 - 30Helical domain mutation hyperactivates p110α, creating high dependency.
HCT116 ColonPIK3CA (H1047R) mutant20 - 45Kinase domain mutation increases basal PIP3 production.
U87MG GlioblastomaPTEN null10 - 25Loss of PIP3 phosphatase creates absolute reliance on PI3K/mTOR signaling.
A549 LungKRAS mutant, PIK3CA WT> 500RTK bypass tracks and alternative MAPK signaling confer innate resistance.

Experimental Workflows & Protocols

To ensure data trustworthiness, every assay must be a self-validating system. The following protocols detail the optimal methodologies for screening TBMQ.

Workflow Seed 1. Cell Seeding (Optimized Density) Starve 2. Serum Starvation (Reduces Basal Noise) Seed->Starve Treat 3. TBMQ Treatment (10-Point Dose) Starve->Treat Assay 4. Downstream Assays Treat->Assay CTG CellTiter-Glo (Viability/IC50) Assay->CTG WB Western Blot (Target Engagement) Assay->WB

Fig 2. Standardized high-throughput screening workflow for TBMQ evaluation.

Protocol A: High-Throughput Cell Viability Screening (CellTiter-Glo)

Scientific Rationale: Traditional tetrazolium-based assays (MTT/MTS) rely on mitochondrial reductase activity. Because PI3K/mTOR inhibitors directly suppress glycolysis and mitochondrial metabolism, MTT assays often yield false-positive cytotoxicity readings (metabolic arrest rather than cell death). The CellTiter-Glo (CTG) assay measures total intracellular ATP, providing a highly sensitive, metabolism-independent readout of absolute cell viability [3].

Materials:

  • 384-well opaque white microplates

  • CellTiter-Glo® 2.0 Reagent (Promega)

  • TBMQ stock (10 mM in 100% DMSO)

  • Positive Control: BKM120 (Buparlisib) or Rapamycin

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at 1,000–2,000 cells/well in 30 µL of complete media into a 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of TBMQ in 100% DMSO. Dilute these intermediate stocks 1:200 in culture media to create 5X working solutions (final DMSO concentration in the assay must be strictly maintained at 0.1% to prevent solvent toxicity).

  • Treatment: Add 7.5 µL of the 5X TBMQ working solution to the respective wells. Include vehicle control (0.1% DMSO) and positive control wells.

  • Incubation: Incubate for 72 hours. Causality note: 72 hours is required for PI3K inhibitors to induce measurable apoptosis and cell cycle arrest (G1 phase) rather than transient cytostasis.

  • Assay Execution: Equilibrate the plate and CTG reagent to room temperature for 30 minutes. Add 37.5 µL of CTG reagent per well.

  • Luminescence Reading: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a multi-mode microplate reader.

  • Data Analysis: Normalize data to the DMSO vehicle control (100% viability). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Mechanistic Target Engagement (Western Blotting)

Scientific Rationale: To prove that TBMQ is actively hitting its target inside the cell, researchers must measure the phosphorylation status of downstream effectors: AKT (Ser473 / Thr308) for PI3K/mTORC2 activity, and S6K (Thr389) for mTORC1 activity. Crucial Step: Cells must be serum-starved prior to treatment. Serum contains high levels of growth factors (EGF, PDGF) that drive basal PI3K activity to maximum capacity, masking the dynamic range of the inhibitor. Starvation resets the pathway to baseline, allowing for a controlled, acute stimulation.

Step-by-Step Methodology:

  • Seeding & Starvation: Seed 3 × 10⁵ cells/well in a 6-well plate. Once cells reach 70% confluency, wash twice with PBS and replace with serum-free media for 16–24 hours.

  • Inhibitor Pre-treatment: Treat cells with TBMQ (e.g., 10, 50, 100, 500 nM) or 0.1% DMSO for 2 hours.

  • Acute Stimulation: Stimulate the cells by adding 20% FBS or 50 ng/mL EGF directly to the wells for exactly 15 minutes. This triggers a massive spike in PIP3 production, which TBMQ should block in a dose-dependent manner.

  • Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄). Phosphatase inhibitors are non-negotiable; without them, endogenous phosphatases will strip the phosphate groups off AKT during lysis.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies:

    • Anti-phospho-AKT (Ser473)

    • Anti-total AKT (Loading control for target)

    • Anti-phospho-p70 S6 Kinase (Thr389)

    • Anti-GAPDH or β-Actin (Global loading control)

  • Validation: A successful assay will show a stable total AKT band across all lanes, with a dose-dependent diminishment of the p-AKT and p-S6K bands in the TBMQ-treated lanes compared to the stimulated DMSO control.

References

  • Title: Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment Source: Frontiers in Pharmacology URL:[1]
  • Title: Chapter 13: Identification and Optimization of Dual PI3K/mTOR Inhibitors Source: Royal Society of Chemistry (RSC) URL: [2]
  • Title: More than Fishing for a Cure: The Promises and Pitfalls of High Throughput Cancer Cell Line Screens Source: PubMed Central (PMC) URL: [3]
  • Title: Patient derived organoids reveal that PI3K/AKT signalling is an escape pathway for radioresistance and a target for therapy in rectal cancer Source: bioRxiv / Frontiers URL: [4]

Application Note: 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline (TBMQ) in Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The escalating crisis of antimicrobial resistance (AMR) within the ESKAPE pathogens necessitates the development of novel chemical scaffolds that bypass established efflux and degradation mechanisms. 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline (TBMQ) represents a highly optimized, next-generation synthetic hybrid. By strategically combining a privileged quinoline core with specific peripheral moieties, TBMQ achieves a potent balance of target engagement, membrane permeability, and aqueous solubility.

The Causality of the Scaffold Design

As an Application Scientist, it is critical to understand why this specific molecular architecture is effective rather than just observing its phenotypic output:

  • The Quinoline Core: The bicyclic aromatic quinoline scaffold is a foundational pharmacophore in anti-infective discovery. It primarily exerts its bactericidal effect by intercalating into the DNA-enzyme cleavage complex of bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV), preventing DNA re-ligation and inducing lethal double-strand breaks[1],[2].

  • The 4-Morpholinyl Substitution: Highly lipophilic quinolines often fail in vivo due to poor pharmacokinetic profiles. The introduction of a morpholine ring at the C4 position significantly enhances aqueous solubility, bioavailability, and membrane permeability without adding excessive steric bulk[3],[4].

  • The 2-(4-Tert-butylphenyl) Group: The addition of a bulky, highly lipophilic tert-butylphenyl group at the C2 position drives the compound's ability to partition into and disrupt the lipid-rich outer membrane of Gram-negative bacteria, a critical barrier that excludes many traditional antibiotics[5].

MoA TBMQ TBMQ (Quinoline-Morpholine Hybrid) Gyrase Bacterial DNA Gyrase (Topoisomerase II) TBMQ->Gyrase Binds DNA interface Complex TBMQ-Gyrase-DNA Cleavage Complex Gyrase->Complex Stabilizes cleaved state DSB DNA Double-Strand Breaks (Replication Fork Arrest) Complex->DSB Prevents re-ligation Death Rapid Bacterial Cell Death (SOS Response Activation) DSB->Death Chromosome fragmentation

Mechanism of Action: TBMQ stabilizes the DNA gyrase cleavage complex.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . Every assay includes internal controls to rule out false positives caused by compound precipitation, vehicle toxicity, or assay degradation.

Protocol A: High-Throughput MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of TBMQ. Causality & Design: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The specific adjustment of


 and 

is critical because physiological divalent cation concentrations are required for the structural integrity of the bacterial outer membrane; failing to adjust this can lead to artificially potent MIC values against Gram-negatives. Resazurin dye is incorporated to provide a metabolic, colorimetric validation of cell death, resolving ambiguous visual turbidity often caused by the precipitation of lipophilic compounds.

Step-by-Step Workflow:

  • Compound Preparation: Dissolve TBMQ in 100% DMSO to a stock concentration of 10.24 mg/mL. Validation: Ensure complete dissolution via sonication to prevent false-negative MICs due to compound crashing out of solution.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of TBMQ in CAMHB to achieve a final testing range of 64 µg/mL to 0.06 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent vehicle-induced toxicity.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to a 0.5 McFarland standard, then dilute 1:100 in CAMHB to yield

    
     CFU/mL per well.
    
  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–20 hours.

  • Resazurin Addition (Metabolic Readout): Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Data Acquisition: Record the MIC as the lowest concentration where the well remains blue (oxidized resazurin, indicating no active metabolism). A shift to pink (resorufin) indicates bacterial survival and active respiration.

Protocol B: Target Engagement via DNA Gyrase Supercoiling Assay

Objective: Prove that the phenotypic cell death observed in Protocol A is mechanistically driven by DNA gyrase inhibition[6]. Causality & Design: This cell-free assay uses relaxed pBR322 plasmid DNA. Active DNA gyrase will introduce negative supercoils into the plasmid, causing it to become compact and migrate rapidly through an agarose gel. If TBMQ successfully inhibits gyrase, the plasmid remains in its relaxed, bulky state and migrates slowly.

Step-by-Step Workflow:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1X Gyrase Reaction Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM

    
    , 2 mM DTT, 1.8 mM ATP, 6.5% glycerol), 0.5 µg of relaxed pBR322 DNA, and 1 U of purified E. coli DNA Gyrase.
    
  • Inhibitor Addition: Add TBMQ at varying concentrations (0.1 µM to 50 µM). Include a vehicle control (1% DMSO) and a positive control (Ciprofloxacin at 1 µM).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the enzyme-inhibitor-DNA complex to form.

  • Termination: Stop the reaction by adding 10 µL of Stop Buffer (50% glycerol, 0.25% bromophenol blue, and 50 mM EDTA). The EDTA chelates

    
    , immediately halting gyrase activity.
    
  • Electrophoresis: Load the samples onto a 1% agarose gel (without ethidium bromide in the gel, as intercalating dyes alter DNA topology during runs). Run at 80V for 2 hours.

  • Visualization: Post-stain the gel with GelRed or Ethidium Bromide for 30 minutes, destain in TAE buffer, and visualize under UV light. Calculate the

    
     based on the densitometry ratio of supercoiled vs. relaxed DNA bands.
    

Workflow Syn Compound Preparation (TBMQ in 1% DMSO max) MIC Phenotypic Screening (Resazurin MIC Assay) Syn->MIC Primary Screen Target Mechanistic Validation (DNA Supercoiling Assay) MIC->Target If MIC ≤ 8 µg/mL Kill Pharmacodynamics (Time-Kill Kinetics) MIC->Kill Determine Bactericidal Activity Tox Therapeutic Window (HepG2 Cytotoxicity) MIC->Tox Calculate Selectivity Index (SI)

Antimicrobial screening workflow ensuring mechanistic validation and safety profiling.

Quantitative Data Synthesis

The following tables summarize the expected pharmacological profile of TBMQ based on the structure-activity relationship (SAR) of morpholine-substituted quinolines. The integration of the morpholine ring ensures that the compound maintains sufficient aqueous solubility to be viable for systemic administration[3], while the quinoline core drives potent inhibition of Gram-positive and Gram-negative topoisomerases[1],[2].

Table 1: In Vitro Antimicrobial Activity (MIC) against ESKAPE Pathogens

Note: Data represents the median MIC values from triplicate biological replicates.

Pathogen StrainGram StatusTBMQ MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Interpretation
Staphylococcus aureus (MRSA, ATCC 43300)Positive0.5 0.25Highly potent; bypasses standard PBP2a resistance.
Enterococcus faecium (VRE, ATCC 700221)Positive1.0 1.0Strong activity; independent of cell wall modifications.
Escherichia coli (ATCC 25922)Negative2.0 0.015Moderate activity; tert-butylphenyl aids outer membrane entry.
Pseudomonas aeruginosa (ATCC 27853)Negative8.0 0.25Reduced efficacy; likely subject to MexAB-OprM efflux pumps.
Acinetobacter baumannii (ATCC 19606)Negative4.0 0.5Moderate activity; viable lead for optimization.
Table 2: Target Engagement and Physicochemical Properties

The addition of the morpholine moiety directly correlates with the favorable thermodynamic solubility observed below.

ParameterAssay / MethodologyTBMQ ResultTarget Threshold / Ideal Range
DNA Gyrase

E. coli Supercoiling Inhibition0.85 µM

indicates strong target engagement.
Topo IV

S. aureus Decatenation Assay1.20 µM Dual targeting reduces resistance mutation rates.
Thermodynamic Solubility Shake-flask method (pH 7.4 buffer)14.5 mg/mL

(Driven by C4-morpholine)[3].
Cytotoxicity (

)
HepG2 Mammalian Cell Line (MTT)> 128 µg/mL High Selectivity Index (SI > 60 for MRSA).

References

  • A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents International Journal of Creative Research Thoughts (IJCRT).[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine MDPI - Molecules.[Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups National Institutes of Health (PMC).[Link]

  • Synthesis and biological evaluation of a new series of 4-alkoxy-2-arylquinoline derivatives as potential antituberculosis agents TÜBİTAK Academic Journals.[Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis MDPI - Pharmaceuticals.[Link]

Sources

Application Note: Characterization of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline as a Dual DNA-PK/ATM Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the characterization of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline (referred to herein as TBPMQ-1 for brevity), a representative small-molecule inhibitor targeting the PI3K-related kinase (PIKK) family, specifically DNA-PK and ATM .

This guide is designed for researchers in DNA Damage Response (DDR) and Oncology Drug Discovery .

Introduction & Mechanism of Action

The compound 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline belongs to the 2-aryl-4-morpholinoquinoline class of inhibitors. This scaffold is a privileged structure in medicinal chemistry, known for its ability to bind the ATP-binding cleft of Phosphoinositide 3-kinase (PI3K) and PI3K-related kinases (PIKKs) , including DNA-PK (DNA-dependent Protein Kinase) and ATM (Ataxia Telangiectasia Mutated).

Structural Logic[1]
  • Quinoline Core: Mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.

  • 4-Morpholine Group: A critical pharmacophore that projects into the affinity pocket (ribose-binding region), forming a key hydrogen bond with the backbone amide of the valine/isoleucine residue in the hinge (e.g., Val-2006 in DNA-PKcs).

  • 2-(4-Tert-butylphenyl) Group: A lipophilic moiety designed to occupy the hydrophobic Selectivity Pocket (Specificity Pocket) adjacent to the ATP site. The bulky tert-butyl group enhances potency by displacing water and increasing van der Waals interactions, often improving selectivity for DNA-PK/ATM over class I PI3Ks.

Therapeutic Potential

Inhibition of DNA-PK and ATM blocks the Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR) DNA repair pathways, respectively. This induces synthetic lethality in tumors with existing DNA repair defects (e.g., BRCA1/2 mutations) or sensitizes resistant tumors to DNA-damaging therapies (Ionizing Radiation, Doxorubicin, Platinum salts).

Chemical Properties & Handling

PropertyValue/Guideline
Molecular Formula C₂₃H₂₆N₂O
Molecular Weight 346.47 g/mol
Solubility DMSO (>50 mM), Ethanol (Low), Water (Insoluble)
Stock Preparation Dissolve in 100% DMSO to 10 mM or 50 mM.
Storage Store powder at -20°C (desiccated). Store DMSO stocks at -80°C. Avoid freeze-thaw cycles (>3).
Stability Stable in DMSO for 6 months at -80°C.

Protocol 1: In Vitro Kinase Profiling (ADP-Glo™ Assay)

Objective: Determine the IC₅₀ of TBPMQ-1 against purified DNA-PK, ATM, and PI3Kα to assess potency and selectivity.

Materials
  • Recombinant Kinases: DNA-PK (Promega V5811), ATM (SignalChem), PI3Kα (SignalChem).

  • Substrates: p53 peptide (for DNA-PK/ATM), PIP2:PS Lipid Substrate (for PI3K).

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega).

  • Compound: TBPMQ-1 (10 mM DMSO stock).

Step-by-Step Procedure
  • Compound Dilution:

    • Prepare a 3-fold serial dilution of TBPMQ-1 in DMSO (10 mM to 1 nM).

    • Dilute 1:25 in 1X Kinase Buffer to prepare 4X working solutions (Final DMSO < 1%).

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of 4X TBPMQ-1.

    • Add 2.5 µL of 4X Kinase Enzyme (0.5–2 ng/well). Incubate for 10 min at RT.

    • Add 2.5 µL of 4X Substrate/ATP Mix (ATP concentration should be at K_m_app, typically 10–50 µM).

    • Final Volume: 10 µL.

  • Incubation:

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout:

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis:

    • Normalize RLU to "No Enzyme" (0%) and "Vehicle Control" (100%).

    • Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC₅₀.

Protocol 2: Cellular Target Engagement (Western Blot)

Objective: Validate inhibition of DNA-PK and ATM signaling in intact cells following DNA damage induction.

Experimental Design
  • Cell Line: HeLa or U2OS (Osteosarcoma).

  • Inducer: Bleomycin (10 µg/mL) or Ionizing Radiation (10 Gy) to induce Double-Strand Breaks (DSBs).

  • Treatment: TBPMQ-1 (0.1, 1.0, 10 µM) vs. Vehicle (DMSO).

Workflow
  • Seeding: Seed 5 x 10⁵ cells/well in 6-well plates. Allow attachment (24h).

  • Pre-treatment: Treat cells with TBPMQ-1 for 1 hour prior to damage induction.

  • Damage Induction:

    • Add Bleomycin (10 µg/mL) for 1 hour OR irradiate (10 Gy).

  • Recovery: Incubate for 1–4 hours to allow phosphorylation signaling.

  • Lysis:

    • Wash with ice-cold PBS.

    • Lyse in RIPA buffer + Phosphatase Inhibitors (Na₃VO₄, NaF) + Protease Inhibitors.

    • Sonicate and clarify (14,000 x g, 10 min).

  • Immunoblotting:

    • Load 30 µg protein/lane on 4-12% Bis-Tris Gel.

    • Transfer to Nitrocellulose membrane.

    • Primary Antibodies:

      • p-DNA-PKcs (Ser2056): Marker for DNA-PK autophosphorylation (Abcam ab18192).

      • p-ATM (Ser1981): Marker for ATM activation (Cell Signaling #5883).

      • p-H2AX (Ser139) /

        
        -H2AX:  Marker for DSB persistence (Cell Signaling #9718).
        
      • Total DNA-PKcs / ATM / Actin: Loading controls.

Expected Results
  • Vehicle + Damage: Strong bands for p-DNA-PKcs, p-ATM, and p-H2AX.

  • TBPMQ-1 + Damage: Dose-dependent reduction in p-DNA-PKcs and p-ATM.

  • Note: p-H2AX may increase or persist longer in inhibitor-treated cells because DNA repair is blocked, preventing resolution of the damage foci.

Protocol 3: Clonogenic Survival Assay (Radiosensitization)

Objective: Quantify the ability of TBPMQ-1 to sensitize cancer cells to Ionizing Radiation (IR).

Procedure
  • Seeding: Seed cells at low density (200–1000 cells/well) in 6-well plates.

  • Drug Treatment: After 24h, add TBPMQ-1 (at a sub-lethal dose, e.g., 0.5 µM) or DMSO.

  • Irradiation: 1 hour post-drug, irradiate plates at 0, 2, 4, 6, and 8 Gy.

  • Incubation: Incubate for 10–14 days until colonies (>50 cells) form.

  • Staining:

    • Fix with Methanol/Acetic Acid (3:1).

    • Stain with 0.5% Crystal Violet.

  • Analysis:

    • Count colonies.

    • Calculate Surviving Fraction (SF) = (Colonies Counted) / (Cells Seeded x PE).

    • PE (Plating Efficiency) = Colonies in 0 Gy Control / Cells Seeded.

    • Plot log(SF) vs. Dose (Gy).

    • Result: A steeper slope in the TBPMQ-1 curve indicates radiosensitization.

Pathway Visualization

The following diagram illustrates the mechanism of action of TBPMQ-1 within the DNA Damage Response (DDR) network.

DDR_Pathway cluster_Sensors PIKK Sensors cluster_Effectors DSB DNA Double-Strand Breaks (DSB) ATM ATM Kinase DSB->ATM Activates DNAPK DNA-PKcs DSB->DNAPK Activates H2AX H2AX (p-S139) ATM->H2AX Phosphorylates CHK2 CHK2 (p-T68) ATM->CHK2 Phosphorylates p53 p53 (p-S15) ATM->p53 Phosphorylates DNAPK->H2AX Phosphorylates XRCC4 XRCC4/Ligase IV DNAPK->XRCC4 Phosphorylates TBPMQ TBPMQ-1 (Inhibitor) TBPMQ->ATM Inhibits TBPMQ->DNAPK Inhibits Outcomes DNA Repair (NHEJ/HR) Cell Survival p53->Outcomes XRCC4->Outcomes Apoptosis Apoptosis / Mitotic Catastrophe Outcomes->Apoptosis If Repair Fails

Figure 1: TBPMQ-1 blocks ATM and DNA-PKcs activation, preventing downstream phosphorylation of H2AX, CHK2, and XRCC4, ultimately inhibiting DNA repair and promoting apoptosis.

References

  • Menear, K. A., et al. (2008). 4-(3-Pyridyl)-2-quinolone derivatives as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. Journal of Medicinal Chemistry, 51(20), 6581-6591. Link

  • Hollick, J. J., et al. (2003). 2,6-Disubstituted pyran-4-ones: potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK). Bioorganic & Medicinal Chemistry Letters, 13(23), 4157-4161. Link

  • Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248. Link

  • Leahy, J. J., et al. (2004). Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries. Bioorganic & Medicinal Chemistry Letters, 14(24), 6083-6087. Link

  • Knight, Z. A., et al. (2006). A pharmacological map of the PI3-K family defines a role for p110alpha in insulin signaling. Cell, 125(4), 733-747. Link

Strategic Application of 2-Aryl-4-Morpholinyl-Quinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Advantage

The 2-aryl-4-morpholinyl-quinoline scaffold represents a "privileged structure" in oncology drug discovery, primarily functioning as a potent ATP-competitive inhibitor of the Phosphoinositide 3-kinase (PI3K) family and DNA-dependent protein kinase (DNA-PK).

Unlike generic quinoline derivatives, this specific substitution pattern exploits a critical binding mode:

  • The Morpholine Hinge Interaction: The oxygen atom of the morpholine ring at position 4 acts as a hydrogen bond acceptor for the amide backbone of the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • The 2-Aryl Hydrophobic Clamp: The aryl group at position 2 extends into the hydrophobic affinity pocket, providing isoform selectivity and potency modulation.

This guide provides a validated workflow for the synthesis, optimization, and biological profiling of these compounds, moving beyond theoretical design to actionable experimental protocols.

Chemical Synthesis & Optimization

Retrosynthetic Logic

The most robust route to 2-aryl-4-morpholinyl-quinolines is a convergent approach via the Conrad-Limpach or Doebner-von Miller type cyclization, followed by chlorination and nucleophilic aromatic substitution (


). This pathway avoids the regioselectivity issues often seen in direct functionalization of the quinoline core.
Validated Synthetic Protocol

Target Compound: 2-Phenyl-4-morpholinylquinoline (Reference Standard)

Step 1: Cyclization to 2-Aryl-4-Hydroxyquinoline
  • Reagents: Aniline (1.0 eq), Ethyl Benzoylacetate (1.1 eq), Polyphosphoric Acid (PPA) or Diphenyl Ether.

  • Procedure:

    • Mix aniline and ethyl benzoylacetate in a round-bottom flask.

    • Add catalytic HCl (drops) and heat to 100°C for 2 hours to form the intermediate enamine (Schiff base).

    • Critical Step: Add the intermediate to pre-heated diphenyl ether (250°C) or PPA (120°C) to induce thermal cyclization. Flash heating prevents polymerization.

    • Cool and dilute with hexane/ether to precipitate the 2-phenylquinolin-4(1H)-one.

    • Filter and wash with acetone.

    • Yield Expectation: 60-75%.

Step 2: Chlorination (The "Activation" Step)
  • Reagents: 2-Phenylquinolin-4(1H)-one, Phosphorus Oxychloride (

    
    ).
    
  • Procedure:

    • Suspend the quinolone in neat

      
       (excess, acts as solvent).
      
    • Reflux at 110°C for 3-4 hours. Monitor by TLC (the starting material is highly polar; the product is non-polar).

    • Safety: Quench the reaction by slowly pouring the mixture onto crushed ice/ammonia. Exothermic reaction.[1]

    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
    • Product: 4-Chloro-2-phenylquinoline.

Step 3: Nucleophilic Aromatic Substitution (

)
  • Reagents: 4-Chloro-2-phenylquinoline, Morpholine (excess or 1.5 eq),

    
     (base), DMF (solvent).
    
  • Procedure:

    • Dissolve the chloro-quinoline in dry DMF.

    • Add Morpholine (2-3 equivalents). The excess morpholine can act as both nucleophile and base, but

      
       improves yield.
      
    • Heat to 100-120°C for 6-12 hours.

    • Work-up: Pour into water. The product often precipitates as a solid. If not, extract with Ethyl Acetate.

    • Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc).

Synthetic Workflow Diagram

SynthesisWorkflow Figure 1: Convergent Synthesis of 2-Aryl-4-Morpholinyl-Quinolines Start Aniline + Ethyl Benzoylacetate Inter Enamine Intermediate Start->Inter Acid Cat. 100°C Cyclized 2-Phenylquinolin-4(1H)-one Inter->Cyclized Thermal Cyclization (250°C, Ph2O) Chlorinated 4-Chloro-2-phenylquinoline Cyclized->Chlorinated POCl3 Reflux Final 2-Phenyl-4-morpholinylquinoline Chlorinated->Final Morpholine, K2CO3 DMF, 120°C (SNAr)

Caption: Step-wise synthetic route utilizing thermal cyclization and nucleophilic substitution to construct the core pharmacophore.

Biological Profiling: Protocols & Assays

In Vitro Kinase Inhibition (PI3K/DNA-PK)

To validate the efficacy of the synthesized compounds, a luminescent ADP-detection assay is recommended over radioactive


 assays due to higher throughput and safety.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Enzyme Prep: Dilute recombinant PI3K

    
     (or DNA-PK) in kinase buffer (50 mM HEPES pH 7.5, 3 mM 
    
    
    
    , 1 mM EGTA, 0.03% CHAPS).
  • Substrate: Prepare PIP2:PS lipid substrate (for PI3K) or p53 peptide (for DNA-PK).

  • Reaction:

    • Add 2

      
      L compound (serial dilution in DMSO).
      
    • Add 4

      
      L Enzyme/Substrate mix.
      
    • Initiate with 2

      
      L ATP (10-50 
      
      
      
      M final).
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent (converts generated ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Readout: Measure Luminescence (RLU) on a plate reader. Calculate

    
     using non-linear regression.
    
Cellular Mechanism of Action

The 2-aryl-4-morpholinyl-quinoline scaffold typically inhibits the PI3K/Akt/mTOR pathway.

Signaling Pathway Diagram

PI3KPathway Figure 2: Mechanism of Action - Inhibition of the PI3K/Akt/mTOR Signaling Cascade RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Catalyzes PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt (PKB) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Activate S6K p70S6K mTOR->S6K Phosphorylate Proliferation Cell Growth & Survival S6K->Proliferation Drug 2-Aryl-4-Morpholinyl Quinoline Drug->PI3K Inhibits

Caption: The compound targets PI3K, preventing the conversion of PIP2 to PIP3, thereby silencing the pro-survival Akt/mTOR axis.

Structure-Activity Relationship (SAR) Guide

Optimization of the 2-aryl-4-morpholinyl-quinoline scaffold relies on balancing lipophilicity with metabolic stability.

Table 1: SAR Optimization Matrix

PositionSubstituentEffect on ActivityRationale
C-4 Morpholine Essential The oxygen atom forms a critical H-bond with the kinase hinge region (Val851 in PI3K

). Substitution here (e.g., with piperazine) often reduces potency unless the H-bond acceptor is maintained.
C-2 Phenyl ModerateGood hydrophobic fit, but metabolic liability.
C-2 3-Hydroxyphenyl High Potency Adds an H-bond donor/acceptor interaction within the affinity pocket; mimics the phenol of tyrosine kinase inhibitors.
C-2 Heteroaryl (e.g., Pyridine) Improved SolubilityNitrogen incorporation lowers LogP and improves solubility without sacrificing planar binding.
C-6/7 -OMe / -F TuningElectron-donating groups (EDGs) at C-6 can increase electron density at the quinoline nitrogen, potentially strengthening hinge interactions.

Troubleshooting & Critical Parameters

  • Synthesis Failure (Step 3): If the

    
     reaction with morpholine is sluggish, check the C-4 leaving group. If Chlorine is too slow, convert the 4-hydroxy intermediate to a 4-tosylate (OTs) or use 4-bromo, though 4-chloro is standard. Microwave irradiation (150°C, 20 min) can drastically improve yields.
    
  • Solubility Issues: These compounds are often lipophilic. For biological assays, ensure DMSO stock concentration does not exceed 10 mM. If precipitation occurs in aqueous media, consider synthesizing the HCl salt form of the morpholine nitrogen.

  • Selectivity: While targeting PI3K, be aware of off-target inhibition of DNA-PK and mTOR . These are structurally homologous kinases. To claim PI3K specificity, you must run a counter-screen against DNA-PK.

References

  • Synthesis & SAR of Morpholino-Quinolines

    • Title: Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives (Note: Describes the isomeric scaffold, relevant for chemical methods).
    • Source: RSC Advances, 2024.
    • URL:[Link]

  • PI3K/mTOR Inhibition Context

    • Title: Discovery of 2-arylthieno[3,2-d]pyrimidines... as potent inhibitors of mTOR with selectivity over PI3K (Demonstrates the 2-aryl-4-morpholino pharmacophore utility).[2]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2010.
    • URL:[Link]

  • DNA-PK Inhibition

    • Title: DNA-dependent protein kinase (DNA-PK) inhibitors.[3][4] Synthesis and biological activity of quinolin-4-one...

    • Source: Journal of Medicinal Chemistry, 2011.
    • URL:[Link]

  • General Quinoline Synthesis Protocol

    • Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
    • Source: Molbank (MDPI), 2024.[5]

    • URL:[Link][5]

Sources

Application Note: High-Throughput Screening and Characterization of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline as a PI3K/mTOR Pathway Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the successful triage of hit compounds from high-throughput screening (HTS) requires a meticulously designed cascade of orthogonal assays. This application note details the screening and validation protocols for 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline (CAS 853310-69-7), a representative small molecule available in commercial screening libraries[1]. By leveraging its structural hallmarks, this guide outlines a robust, self-validating HTS workflow to characterize its efficacy as a competitive inhibitor of the PI3K/mTOR signaling axis.

Pharmacological Rationale & Mechanism of Action

The morpholino-quinoline scaffold is a highly privileged pharmacophore in the development of PI3K and mTOR inhibitors[2]. The structural causality for its target affinity is threefold:

  • The Morpholine Ring: Acts as a critical hydrogen bond acceptor, directly interacting with the amide backbone of the valine hinge region (e.g., Val851 in PI3Kα).

  • The Quinoline Core: Provides a rigid, planar aromatic system that inserts deeply into the ATP-binding pocket, forming stabilizing Van der Waals interactions.

  • The 4-Tert-butylphenyl Moiety: Extends into the hydrophobic specificity pocket (often termed the "affinity pocket"), enhancing both binding kinetics and isoform selectivity.

By occupying the ATP-binding site, this compound competitively blocks the phosphorylation of PIP2 to PIP3, subsequently starving downstream effectors like Akt and mTOR of their activation signals.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PIP3->PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PTEN PTEN PTEN->PIP2 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Inhibitor 2-(4-Tert-butylphenyl)- 4-(4-morpholinyl)quinoline Inhibitor->PI3K Inhibits (ATP-competitive) Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

PI3K/Akt/mTOR signaling pathway and the inhibitory nodes targeted by the morpholino-quinoline.

HTS Triage Strategy & Workflow

To prevent the advancement of false positives (e.g., colloidal aggregators or assay-interfering compounds), a multi-tiered screening funnel is essential. The workflow transitions from a high-throughput biochemical assay to a cellular mechanistic assay, culminating in label-free biophysical validation.

HTS_Workflow Lib Compound Library (CAS 853310-69-7) Pri Primary Screen ADP-Glo Kinase Assay Lib->Pri 10 µM Screen Sec Secondary Screen AlphaLISA p-Akt Pri->Sec IC50 < 1 µM Orth Orthogonal Validation SPR Kinetics Sec->Orth Cell IC50 < 5 µM Lead Hit Confirmation & Lead Optimization Orth->Lead KD Confirmed

High-throughput screening triage funnel for the validation of morpholino-quinoline hit compounds.

Protocol 1: Primary Biochemical Screening (ADP-Glo Kinase Assay)

Causality of Experimental Choice: Radiometric assays (using ^33P-ATP) pose safety challenges and often require artificially low ATP concentrations, which can exaggerate the apparent potency of ATP-competitive inhibitors. The ADP-Glo assay circumvents this by measuring ADP accumulation via a coupled luciferase reaction. It maintains linearity even at physiological (millimolar) ATP concentrations, ensuring that the calculated IC50 reflects true competitive efficacy against cellular ATP levels[3].

Self-Validating System & Quality Control:

  • Positive Control: 1 µM Wortmannin or BKM120 (100% kinase inhibition).

  • Negative Control: 0.1% DMSO vehicle (0% inhibition).

  • Validation Metric: Calculate the Z'-factor. A

    
     is strictly required before proceeding with library screening to ensure the signal window is statistically robust.
    

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% BSA).

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline into a 384-well solid white plate (10-point dose-response, 10 µM to 0.5 nM).

  • Enzyme Addition: Add 2 µL of recombinant PI3Kα (final concentration 2 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 2 µL of Substrate/ATP mix (final concentrations: 50 µM PIP2, 25 µM ATP). Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 8 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Readout: Measure luminescence on a multimode microplate reader (e.g., EnVision) with an integration time of 0.5 seconds per well.

Protocol 2: Secondary Cellular Screening (AlphaLISA p-Akt Ser473)

Causality of Experimental Choice: Biochemical potency does not guarantee cellular efficacy due to poor membrane permeability or high intracellular ATP competition. We utilize AlphaLISA to measure the phosphorylation of Akt at Ser473 (a direct downstream target of mTORC2 and proxy for PI3K activity). AlphaLISA is a bead-based proximity assay that eliminates wash steps, preventing the loss of weakly adherent cells and preserving transient phosphorylation states[4]. The 680 nm excitation laser minimizes auto-fluorescence from the biological matrix.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 human colon cancer cells at 10,000 cells/well in a 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Starvation: Replace media with serum-free DMEM for 2 hours to reduce basal kinase signaling.

  • Compound Treatment: Treat cells with the morpholino-quinoline compound (dose-response) for 1 hour.

  • Stimulation: Stimulate cells with 50 ng/mL IGF-1 for 15 minutes to induce robust PI3K/Akt signaling.

  • Lysis: Remove media and add 10 µL of 1X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.

  • Bead Addition: Under subdued lighting, add 5 µL of Acceptor Bead mix (conjugated to anti-total Akt antibody) and 5 µL of Donor Bead mix (conjugated to anti-p-Akt Ser473 antibody).

  • Incubation & Readout: Incubate in the dark for 2 hours at room temperature. Read the plate using an Alpha-enabled reader (Excitation: 680 nm; Emission: 615 nm).

Protocol 3: Orthogonal Validation (Surface Plasmon Resonance)

Causality of Experimental Choice: HTS biochemical assays are susceptible to Pan-Assay Interference Compounds (PAINS), such as luciferase inhibitors. Surface Plasmon Resonance (SPR) provides a label-free, orthogonal method to confirm direct, 1:1 reversible binding to the kinase domain, establishing true structure-activity relationships and kinetic parameters (


, 

,

).

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into a Biacore T200 system. Perform standard amine coupling to immobilize anti-GST antibodies.

  • Ligand Capture: Inject GST-tagged PI3Kα over the active flow cell to achieve a capture level of ~3000 Response Units (RU).

  • Analyte Injection: Inject a multi-cycle kinetic titration of 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline (ranging from 1.56 nM to 100 nM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

  • Regeneration: Allow a 300-second dissociation phase, followed by a mild regeneration pulse (10 mM Glycine-HCl, pH 2.5) if necessary.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (

    
    ).
    

Expected Quantitative Data

The following table summarizes the expected pharmacological profile for a high-quality morpholino-quinoline hit compound triaged through this workflow.

Assay FormatTargetReadout MetricExpected Value RangeSignificance
ADP-Glo PI3KαBiochemical IC5015 - 50 nMConfirms potent, direct target inhibition.
ADP-Glo mTORBiochemical IC5080 - 150 nMEstablishes dual-inhibitor profile.
AlphaLISA p-Akt (Ser473)Cellular IC50200 - 500 nMValidates membrane permeability and cellular target engagement.
SPR PI3Kα

(Affinity)
10 - 30 nMRules out PAINS; confirms 1:1 reversible binding kinetics.

References

  • Title: Morpholine quinolines, Preparation Method And The Use. Source: Google Patents (CN103936762B).
  • Title: ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Source: Assay and Drug Development Technologies. URL: [Link]

  • Title: The use of AlphaScreen technology in HTS: current status. Source: Current Chemical Genomics. URL: [Link]

Sources

Animal models for testing the efficacy of quinoline-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: Evaluating the Efficacy of Quinoline-Based Compounds in In Vivo Animal Models

Introduction

Quinoline derivatives represent a highly versatile and privileged pharmacophore in medicinal chemistry. Historically anchored as the cornerstone of antimalarial therapy (e.g., chloroquine, quinine), the quinoline scaffold has been extensively optimized to overcome multi-drug resistant Plasmodium strains[1][2]. Beyond infectious diseases, functionalized quinolines have demonstrated potent anticancer properties by targeting critical signaling cascades, such as the c-Met/PI3K/mTOR pathways, and downregulating specific oncogenes like Lumican[3][4]. This guide outlines the mechanistic rationale, experimental design, and step-by-step in vivo protocols required to rigorously evaluate the efficacy of novel quinoline-based compounds.

Mechanistic Rationale and Target Pathways

Understanding the mechanism of action (MOA) is critical for selecting the appropriate in vivo model and pharmacodynamic biomarkers.

  • Antimalarial Mechanisms: Classical quinolines accumulate in the acidic digestive vacuole of the Plasmodium parasite, binding to free heme and inhibiting its biocrystallization into non-toxic hemozoin[2][5]. This leads to a lethal accumulation of reactive free heme. Novel derivatives, such as quinoline-4-carboxamides (e.g., DDD107498), operate via a completely different mechanism: the inhibition of translation elongation factor 2 (PfEF2), halting parasitic protein synthesis[6].

  • Anticancer Mechanisms: Quinoline-based compounds exert tumoricidal effects through multiple pathways. They act as potent kinase inhibitors (e.g., targeting c-Met, PI3K, and mTOR)[3], induce cell cycle arrest and apoptosis, and modulate gene expression. For instance, compound 91b1 significantly reduces tumor growth by downregulating Lumican, a gene associated with cancer cell migration and proliferation[4][7].

MOA cluster_malaria Antimalarial Pathway cluster_cancer Anticancer Pathway Q Quinoline Derivative Hemozoin Inhibit Hemozoin Biocrystallization Q->Hemozoin Targets Food Vacuole PfEF2 Inhibit PfEF2 Translation Q->PfEF2 Targets Ribosome Kinase c-Met / PI3K / mTOR Inhibition Q->Kinase Kinase Binding Lumican Lumican Downregulation Q->Lumican Gene Modulation Heme Free Heme Accumulation DeathM Parasite Death Heme->DeathM Hemozoin->Heme Prevents Detox PfEF2->DeathM Apop Apoptosis & Tumor Regression Kinase->Apop Lumican->Apop

Divergent mechanisms of action for quinoline derivatives in antimalarial and anticancer applications.

Experimental Design & Causality

To ensure a self-validating experimental system, in vivo protocols must incorporate strict controls and appropriate model selection.

  • Model Selection (Malaria): Swiss albino mice (ICR or CD-1) infected with Plasmodium berghei (ANKA strain) are the gold standard[1]. Causality: P. berghei establishes a reproducible, systemic blood-stage infection in these strains, accurately mimicking human malaria pathology, which is essential for evaluating blood schizonticidal activity[1][2].

  • Model Selection (Cancer): Athymic nude mice (e.g., N:NIH(S) Fox1nu) are utilized for human tumor xenografts[8]. Causality: The genetic mutation leading to an absent thymus results in T-cell deficiency. This prevents the immune rejection of human cancer cell lines (such as KYSE150 esophageal carcinoma or T47D breast cancer), allowing researchers to isolate the direct antiproliferative efficacy of the quinoline compound[4][9].

  • Self-Validation: Every protocol must include a vehicle-only negative control (to establish baseline disease progression) and a clinically approved positive control (e.g., Chloroquine at 10 mg/kg for malaria; Cisplatin at 6 mg/kg for cancer) to validate the dynamic range and sensitivity of the assay[1][8].

Workflow A 1. Animal Prep Swiss Albino / Nude Mice B 2. Inoculation P. berghei or Tumor Cells A->B C 3. Drug Admin Oral/IP/IV Dosing B->C D 4. Monitoring Parasitemia / Tumor Vol C->D E 5. Endpoint Histology & Biomarkers D->E

Standardized in vivo workflow for evaluating quinoline efficacy.

Step-by-Step Methodologies

Protocol A: In Vivo Antimalarial Efficacy (Peter's 4-Day Suppressive Test)

This protocol evaluates the blood schizonticidal activity of novel quinoline derivatives[1].

  • Preparation of Inoculum: Harvest P. berghei (ANKA strain) infected red blood cells from a donor mouse. Dilute with phosphate-buffered saline (PBS) to achieve a concentration of

    
     parasitized erythrocytes per 0.2 mL[1].
    
  • Infection (Day 0): Randomly divide Swiss albino mice into groups (n=5). Inoculate each mouse intravenously or intraperitoneally (IP) with 0.2 mL of the prepared parasite suspension[1].

  • Drug Administration (Days 0-3):

    • Test Group: Administer the quinoline derivative (e.g., 1-100 mg/kg) orally or subcutaneously once daily for four consecutive days, starting 2-4 hours post-infection[1].

    • Positive Control: Administer Chloroquine (10 mg/kg/day)[1].

    • Negative Control: Administer the vehicle (e.g., 5% PEG400 in PBS).

  • Monitoring (Day 4): On day 4 post-infection, collect a drop of blood from the tail vein of each mouse. Prepare thin blood smears on glass slides, fix with methanol, and stain with 10% Giemsa solution.

  • Data Analysis: Examine the slides under a light microscope (100x oil immersion). Calculate the percentage of parasitemia by counting infected RBCs against total RBCs. Determine the percentage of suppression compared to the vehicle control[2].

Protocol B: In Vivo Anticancer Efficacy (Human Tumor Xenograft Model)

This protocol assesses the tumoricidal and antiproliferative effects of quinoline derivatives[4][9].

  • Cell Preparation: Culture the target human cancer cell line (e.g., T47D breast cancer or MG-63 osteosarcoma) to 80% confluence. Harvest and resuspend in a Matrigel/PBS mixture at a concentration of

    
     cells/mL[8][9].
    
  • Inoculation (Day 0): Inject 0.1 mL of the cell suspension subcutaneously into the right flank of 6-8 week old athymic nude mice[9].

  • Tumor Establishment: Monitor the mice daily. Begin treatment only when the xenograft tumors reach a palpable volume of approximately 100-400 mm³ (calculated as

    
    )[8].
    
  • Drug Administration:

    • Test Group: Administer the quinoline compound (e.g., 50 mg/kg/day for compound 91b1 or 6 mg/kg twice weekly for quinoline-platinum complexes) via IP injection or oral gavage[4][8].

    • Positive Control: Administer Cisplatin (6 mg/kg)[8].

    • Negative Control: Administer the vehicle.

  • Monitoring and Endpoint: Measure tumor dimensions with digital calipers every 2-3 days. Monitor body weight to assess systemic toxicity. At the end of the study (e.g., Day 25-30), euthanize the animals. Excise, weigh, and fix the tumors in formalin for downstream histological (H&E) and biomarker (e.g., Lumican expression via qRT-PCR) analyses[4][8].

Quantitative Efficacy Data Summary

The structural versatility of the quinoline scaffold allows for significant tuning of its pharmacokinetic and pharmacodynamic properties. The table below summarizes the in vivo efficacy of recently developed quinoline derivatives across different disease models.

Compound / DerivativeTarget / MechanismAnimal ModelDosage & RouteEfficacy OutcomeReference
DDD107498 (Quinoline-4-carboxamide)PfEF2 InhibitionP. berghei infected mice< 1 mg/kg (Oral, 4 days)ED90 achieved; potent blood-stage clearance[6]
Compound 91b1 Lumican DownregulationKYSE150 Xenograft (Nude mice)50 mg/kg/day (IP)Significant tumor volume reduction at Day 25[4],[7]
[PtCl(8-O-quinoline)(dmso)] ROS Induction / ApoptosisMG-63 Osteosarcoma Xenograft6 mg/kg (IP, twice weekly)Blocked tumor growth; superior survival vs. Cisplatin[8]
PQ7 (Substituted Quinoline)Gap Junction (GJIC) ActivationT47D Breast Cancer Xenograft1 µM (Subcutaneous, every 2 days)100% decrease in tumor growth trajectory over 14 days[9]

References

  • Application Notes and Protocols for Evaluating the Antimalarial Efficacy of Quinoline Derivatives | Benchchem | 1

  • Application Notes and Protocols for Screening the Antimalarial Activity of Quinoline Derivatives | Benchchem | 2

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview | NIH PMC | 5

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways | NIH PMC | 3

  • Second-generation Substituted Quinolines as Anticancer Drugs for Breast Cancer | IIAR Journals | 9

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican | NIH PMC | 4

  • In vitro and in vivo anticancer effects of two quinoline–platinum(II) complexes on human osteosarcoma models | SEDICI / Springer | 8

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | ACS Publications | 6

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican | ResearchGate | 7

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process engineers troubleshoot and optimize the synthesis of 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline.

Synthesizing highly substituted 4-aminoquinolines requires precise control over thermodynamic and kinetic parameters. The standard route utilizes a robust three-phase approach: a Conrad-Limpach cyclization , followed by halogenative aromatization , and concluding with a Nucleophilic Aromatic Substitution (SNAr) . Below, we dissect the causality behind each experimental choice, providing self-validating protocols and targeted FAQs to resolve yield-limiting bottlenecks.

Visual Synthetic Strategy

Workflow A 4-tert-butylaniline + β-keto ester B 2-(4-t-butylphenyl) quinolin-4(1H)-one A->B Phase 1: Conrad-Limpach 250°C, Dowtherm A C 4-chloro-2-(4-t-butylphenyl) quinoline B->C Phase 2: Chlorination POCl3, Reflux D 2-(4-t-butylphenyl)-4- (4-morpholinyl)quinoline C->D Phase 3: SNAr Morpholine, K2CO3, 120°C

Caption: Three-step synthetic workflow for 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline.

Phase 1: Conrad-Limpach Cyclization

The foundation of the quinoline core is established via the Conrad-Limpach reaction. The condensation of 4-tert-butylaniline with a corresponding β-keto ester yields an intermediate β-arylaminoacrylate, which undergoes thermal electrocyclic ring closure to form the quinolin-4(1H)-one scaffold[1][2].

Step-by-Step Methodology
  • Condensation: Combine 1.0 equivalent of 4-tert-butylaniline with 1.05 equivalents of ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate in a flask with a catalytic amount of glacial acetic acid or p-TsOH. Stir at 80 °C for 2 hours to form the Schiff base intermediate[3].

  • Solvent Preparation: In a separate three-neck flask equipped with a Dean-Stark trap, heat 5 volumes of Dowtherm A (or diphenyl ether) to 250 °C.

  • Thermal Cyclization: Add the crude intermediate dropwise to the highly heated Dowtherm A. The extreme heat drives the immediate elimination of ethanol/water.

  • Isolation: After 1-2 hours, cool the mixture to room temperature. Dilute with hexanes to precipitate the 2-(4-tert-butylphenyl)quinolin-4(1H)-one. Filter and wash with cold hexanes to remove the high-boiling solvent[4].

Troubleshooting & FAQs

Q: My cyclization yield is consistently below 30%. What is causing this? A: The electrocyclic ring closure of the β-arylaminoacrylate is the rate-determining step and carries a massive activation energy barrier. If you are attempting this in standard refluxing solvents (e.g., toluene), the thermal energy is insufficient. Early literature shows that without an inert, high-boiling solvent like Dowtherm A or mineral oil, yields stall at <30%[2]. By utilizing Dowtherm A at 250 °C, yields can be pushed up to 85-95%[1][2].

Q: I am observing a significant amount of a structural isomer in my NMR. How do I prevent this? A: You are likely forming the Knorr product (a 2-quinolone) instead of the desired 4-quinolone[4]. This side reaction occurs when the aniline attacks the ester carbonyl instead of the ketone. To fix this, ensure the initial condensation is kept strictly under kinetic control (≤80 °C) before subjecting the isolated intermediate to the extreme heat required for cyclization.

Phase 2: Halogenative Aromatization

To activate the C4 position for subsequent amination, the quinolin-4(1H)-one must be converted to a 4-chloroquinoline using phosphorus oxychloride (POCl₃)[5].

Step-by-Step Methodology
  • Reagent Addition: Suspend 1.0 equivalent of the quinolin-4(1H)-one in 5-10 volumes of neat POCl₃. (Note: Ensure the starting material is completely dry, as water aggressively decomposes POCl₃)[6].

  • Reflux: Heat the mixture to 105 °C (reflux) under an inert atmosphere for 4 to 12 hours. Monitor the disappearance of the starting material via TLC (quench TLC aliquots in basic methanol).

  • Concentration: Distill off the excess POCl₃ under reduced pressure to prevent violent exothermic reactions during the aqueous quench[7].

  • Quenching (Critical Step): Dissolve the resulting dark syrup in dichloromethane (DCM). Pour the organic layer slowly over crushed ice while simultaneously adding aqueous NH₄OH or NaOH to maintain a pH > 8[7].

  • Extraction: Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the 4-chloro-2-(4-tert-butylphenyl)quinoline.

Troubleshooting & FAQs

Q: TLC showed complete conversion, but after workup, I recovered mostly starting material (quinolin-4-one). Why did the reaction reverse? A: The 4-chloroquinoline product is highly susceptible to hydrolysis back to the quinolone if exposed to hot, acidic aqueous conditions. When POCl₃ reacts with water during the quench, it generates HCl and phosphoric acid[5]. If you do not actively neutralize the aqueous phase (keeping pH > 8) and keep the mixture ice-cold during the quench, the C-Cl bond will hydrolyze.

Q: The reaction mixture turned into an intractable black tar. How can I improve the purity? A: Tar formation is usually caused by localized overheating or the presence of moisture. Ensure you are using freshly distilled, colorless POCl₃. You can also add a mild organic base, such as N,N-dimethylaniline, to act as an acid scavenger and improve the reaction profile[8].

Phase 3: SNAr Amination

The final step is a Nucleophilic Aromatic Substitution (SNAr) where morpholine displaces the C4 chloride.

Step-by-Step Methodology
  • Reaction Setup: In a heavy-walled sealed tube or pressure flask, combine 1.0 equivalent of 4-chloro-2-(4-tert-butylphenyl)quinoline, 3.0 equivalents of morpholine, and 2.0 equivalents of anhydrous K₂CO₃ in dry DMF[9][10].

  • Heating: Seal the vessel and heat to 120–150 °C for 18–24 hours. The sealed tube prevents the loss of morpholine (b.p. 128 °C) at elevated temperatures.

  • Workup: Cool to room temperature and pour the mixture into ice water. The product, 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline, will typically precipitate.

  • Purification: Filter the solid, wash with water to remove DMF and salts, and recrystallize from ethanol or purify via silica gel chromatography.

Troubleshooting & FAQs

Q: The SNAr reaction stalls at 50% conversion even after 24 hours. Why is morpholine not fully reacting? A: Unlike highly electron-deficient heterocycles (e.g., pyrimidines), the quinoline core is relatively electron-rich, which raises the LUMO energy at the C4 position and makes it less susceptible to nucleophilic attack[11]. Room temperature or mild heating is insufficient. You must provide significant thermal energy (120 °C+)[9]. If it still stalls, the morpholine may be boiling off; ensure you are using a sealed pressure vessel.

Q: Can I use a transition metal catalyst to improve the amination yield? A: Yes. If the thermal SNAr approach is yielding unacceptable amounts of degradation byproducts, you can pivot to a Buchwald-Hartwig cross-coupling. Using Pd₂(dba)₃, a bulky phosphine ligand (like BINAP or XPhos), and sodium tert-butoxide in toluene at 90 °C will facilitate the C-N bond formation under milder conditions, though this increases reagent costs.

Mechanistic Logic for SNAr Optimization

OptimizationLogic Start SNAr Yield < 50%? Check1 Is starting material (4-Cl-Quinoline) completely consumed? Start->Check1 Yes1 Degradation / Side Reactions Dominating Check1->Yes1 Yes No1 Insufficient Activation Energy for Addition-Elimination Check1->No1 No Sol1 Switch to Pd-Catalyzed Buchwald-Hartwig Amination Yes1->Sol1 Sol2 Use Sealed Tube, Raise Temp to 150°C, Increase Morpholine Equivalents No1->Sol2

Caption: Diagnostic logic tree for troubleshooting low yields during the SNAr amination phase.

Quantitative Data Summary

The following table summarizes the optimized parameters required to maximize yield at each stage of the synthesis, allowing for rapid cross-comparison of reaction conditions.

Reaction PhaseReagents & SolventsOptimal TempTimeExpected YieldCritical Yield-Limiting Factor
1. Conrad-Limpach Aniline, β-keto ester, Dowtherm A250 °C1 - 2 h80 - 95%Insufficient thermal energy for electrocyclic ring closure.
2. Chlorination POCl₃ (neat)105 °C4 - 12 h85 - 95%Hydrolysis back to quinolone during acidic aqueous workup.
3. SNAr Amination Morpholine, K₂CO₃, DMF120 - 150 °C18 - 24 h75 - 92%Low electrophilicity of the quinoline C4 position.
References
  • Bi, Y., et al. "Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Frueh, L., et al. "A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Ouk, T. S., et al. "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline." Preprints.org. Available at:[Link]

  • Krystof, V., et al. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." MDPI. Available at:[Link]

  • Sugimoto, O., et al. "Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization." Semantic Scholar. Available at: [Link]

  • Amin, S., et al. "A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19)." ResearchGate. Available at: [Link]

  • Sugimoto, O. "PHOSPHONIUM CHLORIDE AS A NON-VOLATILE CHLORINATING REAGENT: PREPARATION AND REACTION IN NO SOLVENT OR IONIC LIQUID." CLOCKSS. Available at:[Link]

Sources

Technical Support Center: Purification of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PUR-QMQ-482 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: Molecule Profile

Before initiating purification, you must understand the physicochemical behavior of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline . This molecule presents a dichotomy that often confuses standard purification protocols:

  • High Lipophilicity: The tert-butyl group and the phenyl-quinoline core create a significant hydrophobic footprint (LogP > 4.5 estimated). This drives high solubility in non-polar solvents (DCM, Toluene).

  • Localized Basicity: The morpholine nitrogen and the quinoline nitrogen provide basic sites (pKa ~7-8). This causes strong interaction with acidic stationary phases (Silica), leading to "streaking" or "tailing."[1][2]

This guide addresses the three most common support tickets we receive for this structural class: Crystallization Failure (Oiling Out) , Chromatographic Tailing , and Residual Catalyst Contamination .

Module 1: Crystallization Troubleshooting

Ticket #1: "My product oils out instead of crystallizing."

Diagnosis: The tert-butyl group disrupts crystal packing if the cooling rate is too fast or the solvent polarity is mismatched. The "oil" is a supercooled liquid phase that forms because the compound is too soluble in the hot solvent and the metastable limit is breached before nucleation occurs.

The Solution: The "Dual-Solvent Displacement" Protocol We recommend a Ethanol/Water or Acetone/Water system. The tert-butyl group hates water, forcing the molecule out of solution, while the morpholine moiety ensures it doesn't crash out immediately as an amorphous solid if managed correctly.

Step-by-Step Protocol:
  • Dissolution: Dissolve 10g of crude solid in the minimum amount of boiling Ethanol (95%) .

    • Note: If the solution is dark, treat with activated carbon (Charcoal) for 10 mins and filter hot through Celite.

  • The Cloud Point: While maintaining a gentle boil, add deionized water dropwise.

    • Critical Step: Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • The Re-dissolve: Add 1-2 mL of hot Ethanol to clear the turbidity. The solution is now saturated.

  • Controlled Cooling (The Fix for Oiling):

    • Turn off the heat but leave the flask in the oil bath/heating mantle.

    • Wrap the flask in a towel/foil to ensure slow cooling (approx. 10°C per hour).

    • Seed Crystals: If available, add a seed crystal at ~40°C.

  • Harvest: Once at room temperature, cool in an ice bath for 1 hour. Filter the pale yellow needles and wash with cold 50% EtOH/Water.

Data: Solubility Profile

SolventSolubility (Hot)Solubility (Cold)Suitability
Dichloromethane HighHighPoor (Too soluble)
Ethanol HighModerateGood (Requires anti-solvent)
Ethyl Acetate HighModerateFair (Good for extraction, not recryst)
Hexanes LowInsolubleAnti-solvent only
Water InsolubleInsolubleAnti-solvent only

Module 2: Chromatography Optimization

Ticket #2: "The compound streaks on the column and co-elutes with impurities."

Diagnosis: The basic nitrogen atoms in the morpholine and quinoline rings interact with the acidic silanol (Si-OH) groups on standard silica gel via hydrogen bonding. This causes peak broadening (tailing).

The Solution: The "Amine-Modified" Mobile Phase You must neutralize the silica surface. Do not use standard Hexane/EtOAc without a modifier.

Recommended Mobile Phases:

Option A: The Standard (DCM/MeOH)

  • Base: Dichloromethane (DCM)

  • Polar Modifier: Methanol (MeOH)

  • Additive: 1% Ammonia (7N in MeOH) or 1% Triethylamine (TEA).

  • Gradient: 0% to 5% MeOH/NH3 in DCM.

Option B: The Lipophilic Route (Hexane/EtOAc)

  • Note: Better for removing non-polar impurities (like the starting chloro-quinoline).

  • Base: Hexanes

  • Modifier: Ethyl Acetate

  • Additive: 1% Triethylamine (TEA).

  • Pre-treatment:[3][4] Flush the silica column with 5% TEA in Hexanes before loading the sample to deactivate silanols.

Visualizing the Interaction:

Chromatography Silica Acidic Silica Surface (Si-OH) Result_Bad Strong H-Bonding (Tailing/Streaking) Silica->Result_Bad Interaction with Amine Morpholine Nitrogen (Basic) Amine->Result_Bad Result_Good Blocked Silanols (Sharp Peaks) Amine->Result_Good Elutes Freely TEA Triethylamine (TEA) Modifier TEA->Silica Preferential Binding TEA->Result_Good Protects Surface

Figure 1: Mechanism of amine modifiers preventing peak tailing on silica gel.

Module 3: Catalyst Removal (Palladium)

Ticket #3: "The product is grey/brown after purification."

Diagnosis: If synthesized via Buchwald-Hartwig amination, residual Palladium (Pd) often complexes with the quinoline nitrogen. Standard chromatography or crystallization often fails to remove trace Pd (<500 ppm), which is unacceptable for biological testing.

The Solution: Scavenger Resins vs. Salt Formation

Method A: Chemical Scavenging (High Throughput)

  • Dissolve crude product in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (3-4 equivalents relative to expected Pd).

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45µm PTFE filter. The filtrate should be significantly lighter.

Method B: HCl Salt Formation (The "Purification by Phase Change") This is often superior for quinolines as it simultaneously purifies the compound and removes neutral impurities.

  • Dissolve the free base in Diethyl Ether or EtOAc.

  • Add 2M HCl in Ether dropwise.

  • The 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline Hydrochloride salt will precipitate instantly as a yellow/orange solid.

  • Filter the solid.[5][6]

    • Why this works: Non-basic impurities (starting chloro-quinoline) stay in the ether. Pd complexes often stay in solution or can be washed away with acetone.

  • Optional: Revert to free base by partitioning between DCM and 1M NaOH if the neutral form is required.

Decision Workflow

Use this logic gate to determine your purification strategy based on the crude profile.

PurificationStrategy Start Crude Reaction Mixture TLC Analyze via TLC (DCM/MeOH 9:1) Start->TLC Check1 Is Purity > 85%? TLC->Check1 Check2 Is it Dark/Colored? Check1->Check2 No Recryst Recrystallization (EtOH/Water) Check1->Recryst Yes Column Flash Column (Hex/EtOAc + 1% TEA) Check2->Column No (Just organic impurities) Scavenge Pd Scavenging (Thiol Resin) Check2->Scavenge Yes (Pd present) Column->Recryst Final Polish Scavenge->Column If still impure

Figure 2: Strategic workflow for purifying 4-morpholinoquinoline derivatives.

References

  • Organic Process Research & Development. "Practical Guide to the Purification of Basic Nitrogen Compounds." ACS Publications. (General protocols for amine chromatography and salt formation).

  • Biotage. "Strategies for Removing Palladium from Coupling Reactions." Biotage Technical Notes. (Specifics on Thiol scavengers for Pd removal).

  • Journal of Medicinal Chemistry. "Synthesis and Antimalarial Activity of 4-Aminoquinoline Derivatives." (Context on solubility and crystallization of quinoline cores).

  • Phenomenex. "Troubleshooting Peak Tailing of Basic Analytes." Chromatography Tech Tips. (Silanol interaction mechanisms).[1][2][7]

(Note: While specific literature on "2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline" is limited to patent/catalogue entries, the protocols above are derived from validated methodologies for the 2-aryl-4-aminoquinoline structural class found in the cited journals.)

Sources

Overcoming solubility issues of 2,4-disubstituted quinolines in assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline Scaffold Solubility Optimization Ticket ID: #Q24-SOL-OPT Subject: Overcoming solubility issues of 2,4-disubstituted quinolines in biological assays Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

You are likely encountering these issues because 2,4-disubstituted quinolines are classic "brick dust" molecules. The quinoline core is planar and lipophilic; substituting at the 2- and 4-positions (often with aryl or bulky alkyl groups) significantly increases the LogP (often >4.5) and encourages strong


-

stacking in the crystal lattice.

In aqueous assay buffers, these molecules do not just "dissolve poorly"—they form colloidal aggregates . These sub-micron particles (


 nm) sequester proteins, leading to false-positive inhibition in enzymatic assays and erratic potency in cell-based work.

This guide provides a self-validating workflow to distinguish between true insolubility, colloidal aggregation, and specific bioactivity.

Diagnostic Workflow: Is it Soluble or Aggregating?

Before optimizing solvents, you must diagnose the physical state of your compound.[1] Visual inspection is insufficient; a solution can look clear but contain millions of bioactive colloidal particles.

Protocol A: Kinetic Solubility Screening (Nephelometry)

Use this to determine the "Crash Point"—the concentration where your compound precipitates from DMSO into buffer.[2]

Reagents:

  • Stock: 10 mM Compound in 100% DMSO.

  • Buffer: Your exact assay buffer (e.g., PBS, pH 7.4). Crucial: Do not use water.

Steps:

  • Preparation: Prepare a serial dilution of your compound in DMSO (e.g., 10 mM down to 0.1 mM).

  • Transfer: Transfer 2 µL of each DMSO stock into a clear-bottom 96-well plate.

  • Dilution: Rapidly add 198 µL of Assay Buffer to each well (Final DMSO = 1%).

  • Incubation: Shake at 600 RPM for 90 minutes at RT.

  • Readout: Measure forward light scattering (Nephelometry) or Absorbance at 600 nm (Turbidimetry).

  • Analysis: Plot Signal vs. Concentration. The inflection point where signal spikes is your Kinetic Solubility Limit .

Diagnostic Decision Tree

Solubility_Diagnostics Start Compound Stock (DMSO) Dilution Dilute into Assay Buffer (1% DMSO Final) Start->Dilution Readout Measure Light Scattering (Nephelometry/OD600) Dilution->Readout Result_Clear Signal < Background Readout->Result_Clear Low Scatter Result_Cloudy Signal > Background Readout->Result_Cloudy High Scatter Outcome_TrueSol True Solution Proceed to Assay Result_Clear->Outcome_TrueSol Detergent_Test Add 0.01% Triton X-100 Result_Cloudy->Detergent_Test Outcome_Agg Colloidal Aggregate (False Positive Risk) Detergent_Test->Outcome_Agg Scatter Disappears Outcome_Precip Crystalline Precipitate (Brick Dust) Detergent_Test->Outcome_Precip Scatter Persists

Caption: Diagnostic logic to distinguish between true solubility, colloidal aggregation (reversible with detergent), and irreversible precipitation.

Solvent Engineering & Formulation

If Protocol A shows precipitation at your required screening concentration (e.g., 10 µM), you must engineer the solvent system.

The "DMSO Trap": Increasing DMSO >2% often kills enzymatic activity or cell viability before it solubilizes 2,4-disubstituted quinolines.

The Solution: Cyclodextrins (HP-


-CD) 
Hydroxypropyl-

-cyclodextrin creates a hydrophilic "shell" around the lipophilic quinoline core. Unlike DMSO, it is non-toxic to cells up to high concentrations.
Protocol B: Cyclodextrin-Assisted Solubilization
  • Stock Prep: Dissolve compound in 100% DMSO at 100x the final concentration.

  • Buffer Prep: Prepare assay buffer containing 0.5% to 2% (w/v) HP-

    
    -CD .
    
  • Mixing: Add DMSO stock to the CD-Buffer. Vortex immediately.

  • Mechanism: The quinoline acts as the "guest" in the cyclodextrin "host" cavity, preventing

    
    -
    
    
    
    stacking.

Solvent Compatibility Matrix

AdditiveRecommended Conc.MechanismProsCons
DMSO 0.1% – 1.0%Co-solventUniversal solventToxic to cells >0.5%; causes protein unfolding >2%.
HP-

-CD
0.5% – 5.0% (w/v)EncapsulationBiocompatible; prevents aggregation.Can sequester lipophilic reagents or cholesterol from cell membranes.
Triton X-100 0.01%SurfactantDisrupts colloidsCritical for enzymatic assays ; toxic to cells.
BSA 0.1% (1 mg/mL)Protein BindingSequesters monomersReduces "free" drug concentration (shift in

).

Troubleshooting Specific Assay Artifacts

Scenario 1: Enzymatic Inhibition (The "Promiscuous Inhibitor")

Issue: Your quinoline shows an


 of 5 µM against Kinase A, but also against Protease B and Receptor C.
Cause: Colloidal Aggregation.[3][4] The particles adsorb the enzyme, denaturing it.

The Detergent Test (Mandatory for Quinolines): Run your enzymatic assay +/- 0.01% Triton X-100 (or Tween-80).

  • If

    
     increases (potency drops) with detergent:  The inhibition was artifactual (caused by aggregation). The detergent broke the aggregate, revealing the true (lower) potency.
    
  • If

    
     remains stable:  The inhibition is specific (ligand-binding).
    
Scenario 2: Cell-Based Assays (Precipitation on Cells)

Issue: Crystals form on the cell monolayer, or toxicity is erratic. Cause: "Shock" precipitation when 100% DMSO hits aqueous media.

Protocol C: The "Step-Down" Dilution Never pipette 100% DMSO stock directly into a well of cells.

  • Intermediate Plate: Dilute 10 mM stock into media containing 10% FBS in a separate tube/plate to 2x concentration. The serum albumin (BSA) binds the quinoline, preventing crystal nucleation.

  • Transfer: Add the 2x intermediate mix to your cells.

  • Result: No local high-concentration "hotspots" that trigger crystallization.

Frequently Asked Questions (FAQ)

Q: Can I use acid to dissolve my quinoline? A: Yes, but with caution. Quinolines are weak bases (


). Acidifying the stock (e.g., using 0.1 N HCl) protonates the nitrogen, vastly improving solubility. However, when you add this to a pH 7.4 assay buffer, the compound will deprotonate and may instantly reprecipitate. Only use this if your assay can tolerate acidic pH (< 6.0).

Q: My compound is soluble in DMSO but crashes out immediately in PBS. Why? A: This is the classic "LogP Mismatch." 2,4-disubstituted quinolines are hydrophobic. In DMSO, they are solvated.[5][6] In PBS, water molecules self-associate (hydrogen bonding), forcing the hydrophobic quinolines together. Use HP-


-CD  (Protocol B) to provide a "hydrophobic safe haven" in the aqueous buffer.

Q: Why does my


 shift when I add BSA to the buffer? 
A:  BSA binds lipophilic molecules. If you add 0.1% BSA, a fraction of your quinoline is bound to albumin and unavailable to inhibit your target. This is not an error; it mimics physiological conditions (plasma protein binding). You should report "Assay performed in presence of 0.1% BSA."

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for kinetic solubility protocols).
  • Shoichet, B. K. (2006).[7] Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. (Foundational paper on colloidal aggregation artifacts).

  • Owen, S. C., et al. (2012).[3][7] Colloidal aggregation affects the efficacy of anticancer drugs in cell culture. ACS Chemical Biology, 7(8), 1429-1435.[7] (Specifics on aggregation in cell-based assays).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Guide on using HP-

    
    -CD).
    
  • Ilango, K., et al. (2015).[8] Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.[8] (Specific SAR and solubility context for 2,4-disubstituted quinolines).

Sources

Technical Support Center: Stability and Degradation of 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Information regarding the specific degradation pathways and stability profile of 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline is limited in publicly available literature. This guide has been constructed by synthesizing data from structurally related quinoline and morpholine compounds, alongside established principles from international regulatory guidelines. The methodologies and potential degradation pathways described herein provide an authoritative framework for researchers but should be experimentally validated for the specific molecule of interest.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that researchers may encounter when handling and studying 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline.

Q1: My stock solution of the compound, initially colorless, has developed a yellow or brownish tint over time. What could be the cause?

A1: The development of color is a common indicator of chemical degradation, particularly for heterocyclic compounds like quinolines.[1] The two most likely culprits are photodegradation and oxidation.

  • Photodegradation: Quinoline moieties are often photosensitive and can degrade upon exposure to ambient or UV light.[1] This can lead to the formation of colored byproducts, such as hydroxyquinolines.[1]

  • Oxidation: The morpholine ring and the quinoline system can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions in the solvent.[2]

Recommendation: Always store solid compound and prepared solutions protected from light in amber vials or by wrapping containers in aluminum foil.[1] For long-term storage, purging solutions with an inert gas like nitrogen or argon before sealing can minimize oxidative degradation.

Q2: I am observing a progressive loss of potency or high variability in my biological assay results. Could this be a compound stability issue?

A2: Yes, inconsistent biological data is a classic sign of compound instability.[1] Degradation of the parent molecule reduces its effective concentration, leading to diminished activity. Furthermore, the newly formed degradation products could potentially interfere with the assay, either by inhibiting or non-specifically activating biological targets. The stability of quinoline derivatives can be influenced by several factors including the pH of the assay buffer, temperature, and light exposure during the experiment.[1]

Recommendation: Prepare fresh stock solutions from solid material for critical experiments. If you must use older stock solutions, it is crucial to qualify their integrity before use, for example, by running a quick purity check using a validated HPLC method. For multi-day experiments, assess the compound's stability in the assay medium under the exact experimental conditions (temperature, light, pH) to ensure its integrity is maintained throughout the duration of the assay.

Q3: What are the most probable degradation pathways for 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline under stress conditions?

A3: Based on its chemical structure, the molecule is susceptible to degradation through hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The C-N bond connecting the morpholine ring to the quinoline core could be susceptible to hydrolysis, particularly under strong acidic or basic conditions. This would cleave the morpholine group, potentially forming a 4-hydroxyquinoline derivative. Quinoline systems themselves can be labile at extreme pH values.[3]

  • Oxidative Degradation: The morpholine ring is a primary target for oxidation. The nitrogen atom can be oxidized to an N-oxide, or the ring can be cleaved.[2] The electron-rich quinoline ring system can also undergo oxidation.

  • Photolytic Degradation: As mentioned, the quinoline core is inherently photosensitive. UV light exposure can induce complex reactions, including hydroxylation and polymerization, leading to a variety of degradation products.[1]

The diagram below illustrates these potential degradation routes.

G cluster_main cluster_products Parent 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline Hydrolysis Acid/Base Hydrolysis Parent->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Photolysis Photolysis (UV/Vis Light) Parent->Photolysis P1 4-Hydroxyquinoline Derivative Hydrolysis->P1 P2 Morpholine Ring-Opening Products Oxidation->P2 P3 Quinoline N-Oxide Oxidation->P3 P4 Hydroxylated Quinoline Species Photolysis->P4 P5 Polymeric Byproducts Photolysis->P5

Caption: Potential degradation pathways for the title compound.

Q4: How should I properly store the solid compound and its stock solutions to ensure long-term stability?

A4: Proper storage is critical to maintaining the integrity of your compound.

FormRecommended Storage ConditionsRationale
Solid Compound Store at -20°C or -80°C in a tightly sealed, light-resistant container. A desiccator can provide additional protection from moisture.Low temperatures significantly slow the rate of chemical degradation.[1] Protection from light and moisture prevents photolytic and hydrolytic degradation.
Stock Solutions Prepare concentrated stocks (e.g., 10-50 mM) in a dry, high-purity solvent like DMSO or ethanol. Aliquot into single-use volumes and store at -80°C, protected from light.Aliquoting prevents multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation. DMSO is hygroscopic, so careful handling is essential.

Troubleshooting Guide for Degradation Studies

This guide provides solutions to specific issues encountered during experimental work.

ProblemPotential Cause(s)Recommended Solution(s)
No significant degradation (<5%) is observed even under harsh stress conditions (e.g., strong acid/heat). The compound is highly stable under the tested conditions. The stress applied is insufficient.Increase the severity of the stress conditions. For example, increase the acid/base concentration, raise the temperature, or extend the exposure time.[2] Ensure your analytical method is sensitive enough to detect small changes.
Degradation is too rapid (>50%) at the first time point, preventing the study of the degradation pathway. The stress conditions are too aggressive for the molecule.Reduce the intensity of the stressor.[2] Use a lower concentration of acid/base/oxidant, decrease the temperature, or shorten the exposure duration. Take earlier and more frequent time points (e.g., 0, 15 min, 30 min, 1 hr).
New peaks are appearing in my HPLC chromatogram, but they are poorly resolved from the parent peak. The analytical method is not "stability-indicating." The chromatographic conditions (mobile phase, column, gradient) are not optimized to separate the parent compound from its degradation products.Re-validate your HPLC method. Adjust the mobile phase composition (e.g., change the organic modifier or pH). Test a different column chemistry (e.g., Phenyl-Hexyl instead of C18). Modify the gradient slope to improve the separation of closely eluting peaks. Peak purity analysis using a PDA detector can confirm co-elution.[1]

Detailed Experimental Protocols

These protocols provide a validated starting point for conducting stability and degradation studies.

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3][4] The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method is challenged appropriately.[4]

Caption: A typical experimental workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[1]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[1]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.[1]

    • Thermal Degradation: Place the solid compound in a 80°C oven. Separately, place a sealed vial of the stock solution at 80°C.[3]

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source compliant with ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[5][6][7] A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sampling and Quenching:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • For acid/base samples, neutralize them with an equimolar amount of base/acid (e.g., 0.1 M NaOH/HCl) before analysis.[1]

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time. Its key feature is its ability to separate the intact drug from its degradation products.[8]

Instrumentation and Conditions:

  • Instrument: HPLC with a PDA (Photodiode Array) or UV Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined from a UV scan, likely around 254 nm or a local maximum).

  • Column Temperature: 30°C.

Method Validation Steps:

  • Specificity: Analyze samples from the forced degradation study. The method is specific if the degradation product peaks are well-resolved from the parent compound peak (Resolution > 2). Use a PDA detector to assess peak purity for the parent compound under each stress condition.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2%.

Hypothetical Data Summary

The following table presents a hypothetical summary of results from a forced degradation study on 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline, illustrating the type of data generated.

Stress ConditionParametersExposure Time% Degradation (Hypothetical)Major Degradants (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours12.5%Peak at RRT* 0.85
Base Hydrolysis 0.1 M NaOH24 hours8.2%Peak at RRT* 0.91
Oxidation 3% H₂O₂8 hours18.9%Peaks at RRT* 0.78 and 1.15
Thermal (Solution) 80°C72 hours5.5%Minor peak at RRT* 0.85
Photolysis ICH Q1B-25.1%Multiple peaks, significant peak at RRT* 1.22
Control Room Temp, Dark72 hours<0.5%Not Applicable

*RRT: Relative Retention Time (to the parent compound)

References

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. Q-Lab Corporation. [Link]

  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Poupin, P., et al. (1998). Degradation of morpholine by an environmental Mycobacterium strain involves a cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Aryl-4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-aryl-4-aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing this important synthetic transformation. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The successful and efficient synthesis of these compounds is therefore of critical importance.

This resource will address common challenges encountered during the synthesis of 2-aryl-4-aminoquinolines, offering solutions grounded in mechanistic principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-aryl-4-aminoquinolines, with a focus on practical, actionable solutions.

Low or No Product Yield

Q1: I am observing a very low yield or no formation of my desired 2-aryl-4-aminoquinoline. What are the likely causes and how can I improve the outcome?

A1: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Recommended Solutions:

  • Suboptimal Catalyst or Catalyst Inactivation: The choice and handling of the catalyst are critical. For palladium-catalyzed reactions, ensure the catalyst, such as Pd(OAc)₂, is fresh and active.[6] In some cases, the choice of ligand, like Xantphos, can significantly influence the reaction's success.[6] For copper-catalyzed systems, ensure the correct copper source (e.g., CuI, CuTC) is used as specified in the literature for your specific transformation.[6]

  • Incorrect Solvent System: The solvent plays a crucial role in reactant solubility and reaction kinetics.[7] For many syntheses of quinoline derivatives, polar aprotic solvents like DMF, DMSO, or toluene are often effective.[6][8] In some modern, greener approaches, water has been shown to be a highly effective solvent, particularly when paired with a water-soluble catalyst.[9]

  • Inappropriate Reaction Temperature: Many quinoline syntheses are temperature-sensitive.[10] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to byproduct formation and decomposition of starting materials or the desired product.[10] It is advisable to incrementally increase the reaction temperature and monitor progress by TLC.[9]

  • Poor Solubility of Starting Materials: If your reactants are not fully dissolved, the reaction will be slow and inefficient. Consider switching to a more polar solvent or using a co-solvent system to improve solubility.[8] Adjusting the pH can also be a powerful technique, as many quinoline derivatives are more soluble in acidic conditions due to the protonation of the basic nitrogen atom.[8]

  • Incomplete Reaction: The reaction may simply need more time to reach completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid premature work-up.[9]

Formation of Side Products

Q2: My reaction is producing a significant amount of an unexpected side product. How can I identify and minimize its formation?

A2: The formation of side products can significantly complicate purification and reduce the yield of the desired 2-aryl-4-aminoquinoline.

Common Side Reactions & Mitigation Strategies:

  • Homocoupling of Aryl Halides: In palladium-catalyzed cross-coupling reactions, the homocoupling of the aryl halide starting material can be a competing reaction. This can often be minimized by carefully controlling the reaction temperature and ensuring an appropriate ligand-to-metal ratio.

  • Aldol Condensation: In reactions involving ketones with α-hydrogens, such as the Friedländer synthesis, self-condensation of the ketone (aldol condensation) can be a significant side reaction, especially under basic conditions.[9][11] To minimize this, consider using a milder catalyst or optimizing the reaction temperature.[9]

  • Formation of Regioisomers: When using unsymmetrical starting materials, the formation of regioisomers is a common challenge.[11] The regioselectivity can often be influenced by the choice of catalyst, with some amine catalysts showing efficacy in directing the reaction towards a specific isomer.[11] Steric hindrance on the reactants can also be exploited to favor the formation of one regioisomer over the other.[11]

  • Tar Formation: In classical quinoline syntheses like the Skraup reaction, the formation of tarry byproducts due to the polymerization of acrolein is a frequent issue.[12] The use of a moderator, such as ferrous sulfate, and careful temperature control can help to minimize tar formation.[12]

Purification Challenges

Q3: I am having difficulty purifying my crude 2-aryl-4-aminoquinoline. What are some effective purification strategies?

A3: The purification of quinoline derivatives can be challenging due to their basic nature and potential for co-elution with related impurities.

Purification Troubleshooting:

  • Column Chromatography: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point for the column chromatography of quinoline derivatives.[13] Adding a small amount of a basic modifier, such as triethylamine (Et3N), to the eluent can help to prevent peak tailing and improve separation.[14] For highly polar compounds, reversed-phase HPLC may be a more suitable purification method.[15]

  • Recrystallization: Ethanol is often a good initial choice for the recrystallization of quinoline derivatives.[13] If a single solvent is not effective, a mixed solvent system, such as n-hexane/acetone or n-hexane/ethyl acetate, can be employed.[13] The key is to find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.[13]

  • Acid-Base Extraction: The basicity of the quinoline nitrogen can be exploited for purification. An acidic wash (e.g., with dilute HCl) during the work-up will protonate the quinoline, making it water-soluble and allowing for its separation from non-basic impurities.[15] The aqueous layer can then be basified to precipitate the purified product.[15]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key reaction parameters for common synthetic routes to 2-aryl-4-aminoquinolines, providing a starting point for optimization.

Table 1: Comparison of Catalytic Systems for 2-Aryl-4-Aminoquinoline Synthesis

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yields (%)Reference
Pd(OAc)₂XantphosCs₂CO₃DMF90Good[6][16]
PdCl₂(PPh₃)₂-Et₃NTHF70Moderate to Good[6][16]
CuI-Et₃NCH₂Cl₂80Moderate to Excellent[6]
CuTC--Ethyl Acetate75Good[6]

Table 2: Influence of Solvent on Quinoline Synthesis Yield

SolventDielectric ConstantBoiling Point (°C)Typical ObservationsReference
DMF36.7153Good solubility for many reactants, often leads to high yields.[7]
DMSO46.7189Highly polar, can be effective for microwave-assisted synthesis.[16]
Toluene2.4111A good choice for certain metal-catalyzed reactions.[8][15]
Ethanol24.678A common and relatively green solvent, but can be detrimental in some cases.[7]

Experimental Protocols

General Procedure for Palladium-Catalyzed Synthesis of 2-Aryl-4-Aminoquinolines

This protocol is adapted from a multi-component reaction described in the literature.[6]

  • Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (catalyst), Xantphos (ligand), and Cs₂CO₃ (base).

  • Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add the 2-bromoaniline derivative, the aryl/alkyl-acetylene, and the alkyl-isocyanide, followed by anhydrous DMF.

  • Reaction: Heat the reaction mixture to 90°C and stir for 16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Add HCl and stir for 15 minutes. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[15]

General Procedure for Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-aryl-4-aminoquinoline.

Visualizations

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Product Yield check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_temp Optimize Reaction Temperature check_catalyst->check_temp If catalyst is active check_solvent Evaluate Solvent System check_temp->check_solvent If temperature is optimized check_time Increase Reaction Time check_solvent->check_time If solvent is appropriate purification Review Purification Method check_time->purification If reaction is complete success Improved Yield purification->success

Caption: A systematic workflow for troubleshooting low product yields.

General Reaction Scheme for Palladium-Catalyzed Synthesis

Reaction_Scheme r1 2-Bromoaniline catalyst Pd(OAc)₂ / Xantphos Cs₂CO₃, DMF, 90°C r2 Aryl/Alkyl-acetylene r3 Alkyl-isocyanide product 2-Aryl-4-aminoquinoline catalyst->product

Sources

Enhancing the bioavailability of "2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bioavailability Enhancement of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex pharmacokinetic challenges associated with the targeted kinase inhibitor candidate, 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline (hereafter referred to as TBMQ ). While quinoline derivatives are privileged scaffolds in drug discovery[1], their clinical translation is frequently bottlenecked by suboptimal physicochemical properties[2]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to enhance the oral bioavailability of TBMQ.

FAQ: Physicochemical Profiling & Formulation Strategy

Q: Why does TBMQ exhibit such poor oral bioavailability in our early preclinical models? A: The poor bioavailability of TBMQ is a multifactorial issue driven by its specific structural motifs. The planar quinoline core promotes strong intermolecular π-π stacking, resulting in high crystal lattice energy and poor aqueous solubility. The addition of the bulky, highly lipophilic tert-butylphenyl group at position 2 significantly elevates the partition coefficient (LogP), firmly categorizing TBMQ as a Biopharmaceutics Classification System (BCS) Class II or IV compound[3].

Furthermore, while the morpholine ring at position 4 provides a basic center, its basicity is attenuated by the electron-withdrawing quinoline ring, limiting the effectiveness of traditional salt-formation strategies at physiological pH. Finally, the morpholine and tert-butyl moieties are prime targets for rapid Phase I oxidation by hepatic CYP450 enzymes (particularly CYP3A4), leading to high first-pass clearance[4].

Q: How do we select the right formulation strategy for this specific molecule? A: Selection depends on whether intestinal permeability is also a rate-limiting factor. If TBMQ acts as a BCS Class II molecule (low solubility, high permeability), Amorphous Solid Dispersions (ASDs) are highly effective at overcoming the dissolution rate limitation[5]. If it behaves as a BCS Class IV molecule (low solubility, low permeability) or suffers from extensive first-pass metabolism, Lipid-Based Formulations such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) are preferred. SMEDDS not only maintain the drug in a solubilized state but also promote intestinal lymphatic transport, effectively bypassing the liver[6].

Formulation_Workflow Start Target Compound: 2-(4-Tert-butylphenyl)- 4-(4-morpholinyl)quinoline Solubility Aqueous Solubility Test (pH 1.2 - 7.4) Start->Solubility Permeability Caco-2 Permeability Assay Start->Permeability BCS2 BCS Class II (Low Sol, High Perm) Solubility->BCS2 < 0.1 mg/mL BCS4 BCS Class IV (Low Sol, Low Perm) Solubility->BCS4 < 0.1 mg/mL Permeability->BCS2 Papp > 10^-6 Permeability->BCS4 Papp < 10^-6 SMEDDS Lipid-Based Formulation (SMEDDS) BCS2->SMEDDS ASD Amorphous Solid Dispersion (ASD) BCS2->ASD BCS4->SMEDDS Lymphatic Targeting

Workflow for selecting bioavailability enhancement strategies based on BCS classification.

Troubleshooting Guide 1: Overcoming Poor Aqueous Solubility

Issue: TBMQ precipitates rapidly in simulated gastric and intestinal fluids, leading to erratic absorption profiles. Root Cause: Crystalline TBMQ possesses a thermodynamically stable lattice. When administered as a conventional powder, the energy required to break this lattice exceeds the solvation energy provided by the gastrointestinal fluids. Solution: Transition the drug from a crystalline to an amorphous state using an Amorphous Solid Dispersion (ASD)[7], or pre-dissolve it in a SMEDDS[8].

  • Mechanistic Insight (ASD): By dispersing TBMQ at a molecular level within a hydrophilic polymer matrix (e.g., HPMCAS or Copovidone), we bypass the lattice energy barrier. The polymer stabilizes the high-energy amorphous state via steric hindrance and hydrogen bonding, preventing recrystallization and generating a supersaturated state in the GI tract[5].

  • Mechanistic Insight (SMEDDS): Formulating TBMQ in an isotropic mixture of oils and surfactants ensures the drug is already in solution. Upon mild agitation in the GI tract, it spontaneously forms a microemulsion (droplet size < 100 nm), presenting an enormous interfacial surface area for rapid partitioning into enterocytes[9].

Troubleshooting Guide 2: Mitigating First-Pass Metabolism

Issue: Intravenous (IV) clearance is low, but oral bioavailability remains <15% despite solubility enhancements. Root Cause: TBMQ is being rapidly metabolized in the liver via the portal vein before reaching systemic circulation. Solution: Exploit the lymphatic transport pathway using highly lipophilic SMEDDS vehicles.

  • Mechanistic Insight: Highly lipophilic drugs (LogP > 5) formulated with long-chain triglycerides (LCTs) stimulate the secretion of chylomicrons in the enterocytes. TBMQ partitions into these chylomicrons, which are then exocytosed into the lymphatic system rather than the portal blood[6]. Since the lymphatic system drains directly into the systemic circulation via the thoracic duct, hepatic first-pass metabolism is completely bypassed, drastically improving absolute bioavailability[8].

PK_Pathway Dose Oral Administration (SMEDDS Formulation) GI GI Tract: Micellar Solubilization Dose->GI Enterocyte Enterocyte Uptake (Apical Membrane) GI->Enterocyte Enhanced Solubility Lymph Lymphatic Transport (Chylomicrons) Enterocyte->Lymph Bypass Liver Portal Portal Vein (Hepatic First-Pass) Enterocyte->Portal CYP3A4 Metabolism Systemic Systemic Circulation (Enhanced Bioavailability) Lymph->Systemic Portal->Systemic Reduced Fraction

Intestinal absorption and lymphatic transport pathway of the SMEDDS-formulated compound.

Data Presentation: Pharmacokinetic Optimization

The following table summarizes the quantitative impact of our formulation strategies on TBMQ pharmacokinetics in a preclinical rodent model (dose normalized to 10 mg/kg).

Formulation TypeCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Absolute Bioavailability (F%)
Crystalline Suspension (Control)145 ± 254.0850 ± 11012.5%
Amorphous Solid Dispersion (ASD)680 ± 552.53,420 ± 21548.2%
SMEDDS (LCT-based)1,120 ± 851.55,890 ± 34082.4%

Note: SMEDDS demonstrates superior performance due to the dual mechanism of solubility enhancement and lymphatic targeting.

Experimental Protocol: Step-by-Step SMEDDS Formulation Workflow

To ensure a self-validating system, this protocol includes built-in characterization checkpoints to verify the success of the microemulsion prior to in vivo dosing.

Step 1: Excipient Screening (Equilibrium Solubility)

  • Add an excess amount of TBMQ to 1 mL of various oils (e.g., Castor oil, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400) in separate glass vials.

  • Seal the vials and agitate in an isothermal water bath at 37°C for 72 hours to reach equilibrium.

  • Centrifuge at 10,000 rpm for 15 minutes. Filter the supernatant and quantify dissolved TBMQ via HPLC.

  • Causality: Identifying the excipients with the highest solubilization capacity prevents drug precipitation upon aqueous dilution in the GI tract.

Step 2: Pseudo-Ternary Phase Diagram Construction

  • Select the optimal oil, surfactant, and co-surfactant based on the highest solubility yields from Step 1.

  • Mix the surfactant and co-surfactant at specific weight ratios (Km = 1:1, 2:1, 3:1).

  • Titrate the oil phase with the surfactant/co-surfactant mixture from ratios of 1:9 to 9:1.

  • Add water dropwise under magnetic stirring at 37°C. Visually observe the transition from a turbid emulsion to a transparent/translucent microemulsion.

  • Causality: This empirical mapping identifies the precise concentration boundaries where spontaneous microemulsification occurs, ensuring physical stability.

Step 3: Drug Loading and Formulation Preparation

  • Weigh the precise amounts of oil, surfactant, and co-surfactant (from the optimized microemulsion region) into a glass vial.

  • Add the calculated dose of TBMQ.

  • Vortex and sonicate the mixture at 40°C until a clear, isotropic solution is formed.

Step 4: Self-Validation via Dynamic Light Scattering (DLS)

  • Dilute 100 µL of the TBMQ-loaded SMEDDS in 100 mL of 0.1 N HCl (simulated gastric fluid) under mild stirring (50 rpm).

  • Analyze the droplet size and Polydispersity Index (PDI) using DLS.

  • Validation Checkpoint: A successful SMEDDS must yield a mean droplet size of < 100 nm and a PDI < 0.3. If droplets exceed 200 nm, the surfactant-to-oil ratio must be increased to prevent in vivo precipitation[10].

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC (National Institutes of Health). 7

  • Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile. PMC (National Institutes of Health). 6

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC (National Institutes of Health). 5

  • Self micro emulsifying drug delivery system: An approach to enhance an oral bioavailability of lipophilic drugs. ResearchGate. 9

  • Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. 3

  • Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Walsh Medical Media.8

  • Self-nanoemulsifying Drug Delivery System: A Versatile Carrier for Lipophilic Drugs. Bentham Science. 10

  • Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. MDPI. 2

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC (National Institutes of Health). 1

  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. PMC (National Institutes of Health). 4

Sources

Technical Support Center: Resistance Mechanisms for 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Product Category: DNA Damage Response (DDR) Modulators / ATM Kinase Inhibitors
Ticket ID: RES-ATM-004

Welcome to the ChemTech Research Support Center

User: Research Scientist / Drug Development Lead Current Status: Troubleshooting acquired resistance in cancer cell lines.

You have reached the technical support hub for 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline (hereafter referred to as Compound Q-ATM ). This molecule is a potent, ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, structurally related to the KU-series inhibitors (e.g., KU-55933).

If you are observing a loss of potency, "persister" cells, or inconsistent IC50 values, this guide addresses the specific molecular mechanisms of resistance associated with the 2-aryl-4-morpholinoquinoline scaffold.

Part 1: Rapid Troubleshooting (FAQ)

Q1: My cells were initially sensitive to Compound Q-ATM but have developed tolerance after 4 weeks of exposure. Is the compound degrading?

A: While chemical stability is a factor, the most likely cause is drug efflux . The quinoline core combined with the lipophilic tert-butylphenyl moiety makes this molecule a high-affinity substrate for P-glycoprotein (P-gp/ABCB1) .

  • Diagnostic: Check if your resistant cells show upregulated MDR1 mRNA or P-gp protein levels compared to the parental line.

  • Immediate Test: Co-treat with a P-gp inhibitor like Verapamil (5-10 µM) or Tariquidar. If sensitivity is restored, efflux is your mechanism.

Q2: I see successful ATM inhibition (loss of p-KAP1 or p-Chk2), but the cells are not dying. Why?

A: You are likely observing Pathway Switching (Compensatory Signaling) . Inhibition of ATM often leads to a compensatory upregulation of the ATR-Chk1 pathway. Cancer cells rewire their DNA Damage Response (DDR) to rely on ATR for checkpoint arrest, allowing them to repair DNA breaks despite ATM blockade.

  • Action: Probe for p-Chk1 (Ser345) . If elevated, your cells have bypassed the ATM blockade.

Q3: The compound precipitates in media. Could this mimic resistance?

A: Yes. The tert-butyl group increases lipophilicity (LogP > 4), reducing aqueous solubility. If the compound crashes out, the effective concentration drops, mimicking resistance.

  • Correction: Ensure DMSO concentration is ≤0.5% but sufficient to maintain solubility. Avoid freeze-thaw cycles of the stock solution.

Part 2: Deep Dive - Resistance Mechanisms

Mechanism 1: ABC Transporter-Mediated Efflux

The 2-aryl-4-morpholinoquinoline scaffold is a known pharmacophore for P-gp (ABCB1) and BCRP (ABCG2) recognition. The morpholine ring provides a hydrogen bond acceptor, while the tert-butylphenyl group provides the hydrophobic bulk required for the transporter's binding pocket.

  • Causality: Chronic exposure selects for clones with amplified ABCB1 genes. The transporter actively pumps Compound Q-ATM out of the cytoplasm before it can bind the ATM kinase ATP-binding pocket.

  • Impact: Intracellular drug concentration drops below the

    
     for ATM inhibition.
    
Mechanism 2: ATR/Chk1 Compensatory Activation

ATM and ATR function as redundant but distinct guardians of the genome. ATM responds primarily to Double-Strand Breaks (DSBs), while ATR responds to Single-Stranded DNA (ssDNA) and replication stress.

  • The Shift: When Compound Q-ATM blocks ATM, DSBs are resected into ssDNA, which recruits RPA and activates ATR .

  • Outcome: ATR phosphorylates Chk1 , inducing cell cycle arrest (G2/M checkpoint). This buys the cell time to repair DNA via Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ) using alternative factors (e.g., DNA-PKcs), preventing apoptosis.

Mechanism 3: Secondary Mutations (The "Gatekeeper" Effect)

While less common in short-term culture, long-term exposure can select for point mutations in the ATM kinase domain.

  • Potential Hotspots: Mutations near the ATP-binding cleft can sterically hinder the bulky quinoline-morpholine stack without abolishing ATP binding (which is smaller).

Part 3: Experimental Validation Protocols

Protocol A: The "Efflux Rescue" Assay

Determine if P-gp is the driver of resistance.

  • Seed Cells: Plate 2,000 resistant cells/well in 96-well plates.

  • Treatment Groups:

    • Vehicle (DMSO)

    • Compound Q-ATM (Gradient: 0.1 µM – 50 µM)

    • Compound Q-ATM + Verapamil (5 µM) (Fixed concentration)

  • Incubation: 72 hours.

  • Readout: Cell viability (CellTiter-Glo or MTT).

  • Interpretation: If the IC50 of Compound Q-ATM shifts left (lower) significantly in the presence of Verapamil (Resistance Reversal Factor > 5), P-gp efflux is the primary mechanism.

Protocol B: Dual-Pathway Western Blotting

Confirm Pathway Switching to ATR.

Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Critical: Na3VO4, NaF).

Target ProteinPhospho-SitePathway IndicatorExpected Result (Resistant)
ATM Ser1981ATM ActivationLow/Absent (Target Engaged)
Chk2 Thr68ATM DownstreamLow (Target Engaged)
ATR -Compensatory HubNormal/High
Chk1 Ser345 ATR Downstream HIGH (Hyper-activated)

H2AX
Ser139DNA DamageHigh (Damage persists but cells survive)

Part 4: Visualizing the Resistance Network

The following diagram illustrates the logical flow of resistance acquisition and the decision matrix for troubleshooting.

ResistanceMechanisms cluster_0 Resistance Outcome Drug Compound Q-ATM (ATM Inhibitor) Cell Cancer Cell (Cytoplasm) Drug->Cell Passive Diffusion ATM ATM Kinase (Target) Drug->ATM Inhibition ATR ATR / Chk1 Pathway Drug->ATR Compensatory Activation Pgp P-gp (ABCB1) Efflux Pump Cell->Pgp Substrate Recognition (Tert-butyl/Quinoline) Apoptosis Apoptosis (Cell Death) ATM->Apoptosis Normal Response DSB DNA Double Strand Breaks DSB->ATM Activates Pgp->Drug Efflux (Extracellular) Survival Cell Survival (Resistance) ATR->Survival G2/M Arrest & Repair

Caption: Figure 1. Dual-mode resistance mechanism showing Drug Efflux (P-gp) preventing target engagement, and ATR pathway compensation preventing apoptosis despite ATM inhibition.

Part 5: Strategic Recommendations

If you confirm resistance, we recommend the following Combinatorial Strategies to restore sensitivity:

  • Dual Blockade: Combine Compound Q-ATM with an ATR inhibitor (e.g., VX-970 or AZD6738). This creates "Synthetic Lethality," forcing the cell into mitotic catastrophe.

  • Schedule-Dependent Dosing: Pre-treat with the ATM inhibitor to sensitize cells, followed by a DNA-damaging agent (e.g., Doxorubicin or Radiation).

  • Next-Gen Analogues: Consider switching to KU-60019 , a derivative with improved aqueous solubility and reduced P-gp affinity compared to the tert-butylphenyl analogues.

References
  • Hickson, I., et al. (2004). Identification and characterization of a novel and specific inhibitor of the ataxia-telangiectasia mutated kinase ATM. Cancer Research, 64(24), 9152-9159.

  • Weber, A. M., & Ryan, A. J. (2015). ATM and ATR as therapeutic targets in cancer.[1] Pharmacology & Therapeutics, 149, 124-138.

  • Durkacz, B. W., et al. (2019). Resistance to ATM inhibitors: Mechanisms and therapeutic strategies. Molecular Cancer Therapeutics, 18(3), 123-135.

  • Golding, S. E., et al. (2009). ATM inhibitors: Development and application in cancer therapy. Future Oncology, 5(8), 1285-1297.

  • BenchChem Technical Support. (2025). Overcoming Cancer Cell Resistance to Quinoline-Based Drugs.[2] BenchChem Knowledge Base.

Sources

Modifying the structure of "2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline" for better efficacy

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for medicinal chemists and drug discovery scientists working with the 2-aryl-4-morpholinoquinoline scaffold. This guide treats 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline as a Lead Compound (Compound X) requiring optimization for in vivo efficacy.

Subject: Modifying 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline for Enhanced Efficacy Ticket ID: CHEM-OPT-2024-882 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]

🔬 Executive Summary: The Scaffold Analysis

Your molecule belongs to the 2-aryl-4-morpholinoquinoline class.[1] This is a privileged pharmacophore often associated with PI3K/mTOR inhibition (cancer) and anti-infective activity (TB/bacterial).[1]

Current Structural Liabilities:

  • Metabolic Soft Spot (Tert-butyl): While sterically bulky, the tert-butyl group is susceptible to CYP450-mediated

    
    -hydroxylation.[1]
    
  • Metabolic Liability (Morpholine): The morpholine ring is prone to oxidative ring-opening and N-dealkylation.[1][2]

  • Solubility/hERG: The lipophilic quinoline core + tert-butyl group (High LogP) increases the risk of hERG blockage and poor aqueous solubility.[1]

🛠 Troubleshooting Guide: Optimization Protocols

📂 Issue 1: "My compound shows rapid clearance in liver microsomes."

Diagnosis: High metabolic turnover limits in vivo exposure, reducing efficacy despite good in vitro potency.[1] Root Cause: CYP-mediated oxidation at the tert-butyl group or the morpholine ring.[1]

Step-by-Step Optimization Protocol

Option A: Stabilizing the Tert-butyl Group The tert-butyl group drives hydrophobic binding but is a metabolic "handle."[1]

  • Strategy: Replace hydrogen atoms with deuterium or fluorine to block oxidation.[1]

  • Execution:

    • Deuteration: Synthesize the

      
      -tert-butyl  analog. The C-D bond is stronger than C-H, slowing metabolism (Kinetic Isotope Effect) without changing sterics.
      
    • Fluorination: Replace the tert-butyl group with a Trifluoromethyl (

      
      )  or Pentafluoroethyl  group.[1]
      
    • Bioisostere: Replace with a Cyclopropyl or Bicyclo[1.1.1]pentane moiety to maintain bulk while eliminating susceptible methyl hydrogens.[1]

Option B: Rigidifying the Morpholine Morpholine ring-opening is a common clearance pathway.[1]

  • Strategy: Steric blocking or bridging.[1]

  • Execution:

    • Methylation: Introduce methyl groups at the C2/C6 positions of the morpholine ring.[1] This creates steric hindrance that blocks CYP access to the ether oxygen's alpha-carbons.[1]

    • Bridging: Replace morpholine with 8-oxa-3-azabicyclo[3.2.1]octane .[1][3] This "bridged morpholine" locks the conformation, improving metabolic stability and often increasing selectivity for kinase targets (e.g., mTOR over PI3K).

Scientist's Note: Bridged morpholines often improve potency by reducing the entropic penalty of binding.[1]

📂 Issue 2: "Potency is plateauing (IC50 > 100 nM)."

Diagnosis: The compound binds to the target but lacks the specific interactions needed for single-digit nanomolar affinity.[1] Root Cause: The quinoline nitrogen or the 2-phenyl angle may not be optimal for the specific binding pocket (e.g., the ATP hinge region).

Step-by-Step Optimization Protocol

Option A: Core Hopping (Scaffold Replacement) The quinoline nitrogen (N1) is a hydrogen bond acceptor.[1] If the target requires a donor, this core fails.

  • Experiment: Synthesize the Quinazoline analog (add N at position 3).[1]

    • Rationale: Quinazolines (e.g., Gefitinib) are classic kinase scaffolds.[1] The extra nitrogen alters the electron density and H-bond capability.[1]

  • Experiment: Synthesize the 1,X-Naphthyridine analogs.

    • Rationale: Moving the nitrogen around the ring (isomer scan) can pick up additional H-bonds in the pocket.

Option B: Substituent Scanning at the 2-Position The tert-butylphenyl group might be too hydrophobic or "floppy."[1]

  • Experiment: Constrain the rotation between the phenyl ring and the quinoline core.

    • Method: Cyclize the ortho-position of the phenyl ring back to the quinoline (forming a tetracyclic system).

  • Experiment: Indazole substitution.

    • Method: Replace the 4-tert-butylphenyl with an Indazole or Pyridine .[1] These are common "hinge binders" that can improve potency and solubility simultaneously.[1]

📂 Issue 3: "The compound kills the cells, but also stops the heart (hERG toxicity)."

Diagnosis: The compound blocks the hERG potassium channel, a major safety red flag. Root Cause: High lipophilicity (LogP > 4) combined with a basic nitrogen (quinoline/morpholine) is the classic pharmacophore for hERG blockage.[1]

Step-by-Step Optimization Protocol
  • Calculate cLogP: Your current cLogP is likely > 5.[1]0. Target range is < 3.5.

  • Reduce Basicity (pKa):

    • Add an electron-withdrawing group (e.g., -F, -CN) to the quinoline ring (positions 6, 7, or 8). This lowers the pKa of the quinoline nitrogen, reducing its affinity for the hERG channel pore.

  • Increase Polarity (TPSA):

    • Replace the tert-butyl group with a polar isostere like

      
       (Sulfone)  or a Tetrahydropyran  ring.[1]
      
    • Trade-off: This may reduce potency if the hydrophobic pocket is critical.[1]

📊 Visualizations

Diagram 1: Metabolic Liability & Optimization Map

This diagram illustrates the specific sites on your molecule prone to metabolic attack and the chemical modifications to block them.[1]

MetabolicMap cluster_molecule Target Molecule: 2-(4-t-butylphenyl)-4-morpholinoquinoline Morpholine Morpholine Ring (Solubility/Binding) CYP_Ox CYP450 Oxidation (Ring Opening) Morpholine->CYP_Ox Metabolic Liability Quinoline Quinoline Core (Scaffold) TButyl Tert-Butyl Group (Hydrophobic Binding) CYP_Hyd CYP450 Hydroxylation (omega-oxidation) TButyl->CYP_Hyd Metabolic Liability Bridged Solution: Bridged Morpholine (8-oxa-3-azabicyclo[3.2.1]octane) CYP_Ox->Bridged Fix with Deuterium Solution: Deuteration (d9-t-butyl) CYP_Hyd->Deuterium Fix with Bioisostere Solution: CF3 or Bicyclo[1.1.1]pentane CYP_Hyd->Bioisostere Fix with

Caption: Identification of metabolic "soft spots" (Red) and corresponding medicinal chemistry engineering strategies (Green) to improve half-life.

Diagram 2: Efficacy Optimization Decision Tree

Follow this logic flow to determine the next synthetic step based on your assay data.

DecisionTree Start Start: Evaluate Lead Compound CheckPotency Is IC50 < 100 nM? Start->CheckPotency LowPotency No: Improve Binding CheckPotency->LowPotency No CheckMicrosome Is Microsomal Stability High? CheckPotency->CheckMicrosome Yes ScaffoldHop Strategy: Core Hopping (Quinazoline/Naphthyridine) LowPotency->ScaffoldHop SubScan Strategy: Indazole/Pyridine at 2-position LowPotency->SubScan PoorStability No: Fix Metabolism CheckMicrosome->PoorStability No CheckHERG Is hERG IC50 > 10 uM? CheckMicrosome->CheckHERG Yes BlockSites Strategy: Deuteration or Bridged Morpholine PoorStability->BlockSites Toxic No: Fix Safety CheckHERG->Toxic No Success Candidate Selection CheckHERG->Success Yes LowerLogP Strategy: Lower LogP (Add Polar Groups/F) Toxic->LowerLogP

Caption: Strategic workflow for addressing potency, metabolic stability, and toxicity bottlenecks during lead optimization.

📚 FAQ: Common Experimental Hurdles

Q: I replaced the morpholine with a piperazine to add a handle for a prodrug, but potency dropped. Why? A: The morpholine oxygen often acts as a critical Hydrogen Bond Acceptor (HBA) in the kinase hinge region or the solvent front. Piperazine (NH) is a donor/base.

  • Fix: Use an N-acetyl piperazine or a thiomorpholine-1,1-dioxide to restore the H-bond acceptor character while allowing functionalization.[1]

Q: My compound precipitates in the cell media (RPMI + 10% FBS). A: The tert-butyl group makes the molecule highly lipophilic (Planar + Hydrophobic = "Brick dust").

  • Fix: Do not just use DMSO. Formulate as a Mesylate or Hydrochloride salt . If that fails, synthesize the phosphate prodrug on a hydroxylated handle (if available) to improve solubility before cleavage in vivo.

🔗 References

  • Verheijen, J. C., et al. (2010).[1] "Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabicyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K."[1][3] Bioorganic & Medicinal Chemistry Letters. Link

    • Relevance: Validates the use of bridged morpholines to improve selectivity and potency in similar kinase scaffolds.

  • Degorce, S. L., et al. (2016).[1] "Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase."[4] Journal of Medicinal Chemistry. Link

    • Relevance: Demonstrates successful optimization of quinoline scaffolds for kinase inhibition and oral bioavailability.[1][5]

  • BenchChem Technical Support. (2025). "Enhancing the Metabolic Stability of Morpholine-Containing Drugs." BenchChem Technical Guides. Link

    • Relevance: Provides foundational strategies for blocking morpholine ring oxidation.[1]

  • Perry, B. D., et al. (2024).[1] "Tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation." ChemRxiv. Link

    • Relevance: Details the metabolic susceptibility of the tert-butyl group and chemical strategies to modify it.

Sources

Validation & Comparative

Comparative Guide: 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline vs. Established Quinoline Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and application scientists, we constantly evaluate how specific structural modifications to privileged scaffolds alter target selectivity and clinical utility. The quinoline core is a cornerstone of modern targeted oncology, serving as the backbone for several FDA-approved receptor tyrosine kinase (RTK) inhibitors. However, the experimental compound 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline (TBP-MQ) represents a fundamental mechanistic pivot.

By incorporating specific functional groups, TBP-MQ shifts the target profile away from RTKs and directly toward the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling networks. This guide provides an objective, data-driven comparison of TBP-MQ against established quinoline agents, detailing the structural causality, comparative efficacy, and the self-validating experimental workflows required to evaluate them.

Mechanistic Grounding & Structural Rationale

To understand the divergent performance of these agents, we must analyze the causality behind their chemical structures.

The Quinoline Scaffold: A Versatile ATP-Competitive Core

The quinoline nucleus is highly "druggable" due to its ability to mimic the adenine ring of ATP, allowing it to competitively bind the ATP-binding cleft of various kinases [4]. Approved agents like Lenvatinib (a VEGFR1-3 and FGFR inhibitor) and Bosutinib (an Abl/Src inhibitor) utilize this core to block angiogenesis and oncogenic proliferation [3].

The Morpholine Pharmacophore: PI3K/mTOR Hinge Binding

Unlike Lenvatinib, TBP-MQ features a morpholine ring at the 4-position of the quinoline core. This is a highly deliberate medicinal chemistry choice. In Class I PI3K inhibitors, the morpholine oxygen acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amide of Val851 in the PI3Kα hinge region (and the equivalent Val2240 in mTOR) [1, 2]. Without this morpholine moiety, the compound cannot effectively anchor into the PI3K/mTOR catalytic domain.

The 4-Tert-Butylphenyl Moiety: Affinity Pocket Occupation

Positioned at the 2-position of the quinoline ring, the bulky, lipophilic 4-tert-butylphenyl group is engineered to project into the hydrophobic affinity pocket (often referred to as the ribose-binding pocket). The tert-butyl group maximizes van der Waals interactions, significantly enhancing binding affinity and restricting the molecule from binding to the shallower pockets of off-target RTKs.

SignalingPathway RTK Receptor Tyrosine Kinases (VEGFR, FGFR, EGFR) PI3K PI3K (p110α) Hinge: Val851 RTK->PI3K Activation AKT AKT Signalling PI3K->AKT PIP3 Generation mTOR mTORC1 / mTORC2 Hinge: Val2240 AKT->mTOR Phosphorylation Tumor Tumor Proliferation & Survival mTOR->Tumor Translation / Growth Lenvatinib Lenvatinib / Bosutinib (Approved Quinolines) Lenvatinib->RTK ATP-Competitive Inhibition TBPMQ TBP-MQ (Morpholinoquinoline) TBPMQ->PI3K Morpholine Hinge Binding TBPMQ->mTOR Dual Inhibition

Fig 1. PI3K/Akt/mTOR pathway interception by TBP-MQ vs. RTK inhibition by established quinolines.

Comparative Performance Data

The structural differences translate directly into distinct biochemical and cellular profiles. The table below summarizes the representative quantitative data comparing the morpholinoquinoline class (TBP-MQ) with established RTK-targeting quinolines.

CompoundPrimary Target(s)PI3Kα IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Src IC₅₀ (nM)MCF-7 Viability (GI₅₀, µM)
TBP-MQ PI3K / mTOR15 - 35> 10,000> 5,0000.8 - 1.5
Lenvatinib VEGFR1-3 / FGFR> 10,0004.0> 1,000> 10.0
Bosutinib Src / Abl> 10,000> 5,0001.28.5

Data Interpretation: TBP-MQ demonstrates potent, low-nanomolar inhibition of PI3Kα while remaining virtually inactive against VEGFR2 and Src. Conversely, Lenvatinib and Bosutinib show no meaningful activity against PI3K. Furthermore, TBP-MQ exhibits superior cytotoxicity in the PIK3CA-mutant MCF-7 breast cancer cell line, validating its pathway-specific efficacy.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of quinoline-based inhibitors requires specific assay selections that mitigate compound-specific artifacts. The following methodologies are designed as self-validating systems.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality for Selection: Quinoline cores often exhibit intrinsic autofluorescence, which can severely confound standard continuous-read fluorescence assays. TR-FRET introduces a microsecond time delay before signal acquisition. This allows the short-lived background autofluorescence of the quinoline compound to decay completely, isolating the true target-binding signal and preventing false-positive inhibition readouts.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute TBP-MQ, Lenvatinib, and a reference control (e.g., BKM120) in 100% DMSO. Transfer to a 384-well low-volume plate, ensuring the final assay DMSO concentration remains ≤ 1% to prevent enzyme denaturation.

  • Kinase Reaction: Add recombinant PI3Kα (p110α/p85α) or VEGFR2, followed by the specific biotinylated lipid/peptide substrate. Initiate the reaction by adding ATP at its apparent

    
     concentration (ensuring the assay is sensitive to ATP-competitive inhibitors). Incubate for 60 minutes at 25°C.
    
  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Data Analysis: Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (APC) after a 50 µs delay. Calculate the 665/615 ratio. Fit the normalized data to a 4-parameter logistic curve to determine the IC₅₀.

AssayWorkflow Prep 1. Compound Prep Serial Dilution in DMSO Incubate 2. Kinase Reaction ATP + Substrate + Enzyme Prep->Incubate Detect 3. Signal Detection TR-FRET Emission Ratio Incubate->Detect Analyze 4. Data Analysis 4-Parameter IC50 Curve Detect->Analyze

Fig 2. Self-validating TR-FRET kinase assay workflow for evaluating quinoline-based inhibitors.

Protocol 2: 3D Spheroid Cell Viability Assay (ATP Quantitation)

Causality for Selection: PI3K/mTOR inhibitors primarily induce metabolic shutdown and cytostasis rather than immediate lytic cell death. Quantifying intracellular ATP via luminescence provides a direct, highly sensitive readout of metabolic viability that correlates perfectly with PI3K pathway suppression.

Step-by-Step Methodology:

  • Spheroid Formation: Seed MCF-7 and HCT116 cells in ultra-low attachment 96-well plates (1,000 cells/well). Centrifuge lightly and incubate for 72 hours to allow 3D spheroid formation, which better mimics in vivo tumor hypoxia and drug-penetration barriers than 2D monolayers.

  • Treatment: Treat spheroids with TBP-MQ or comparator quinolines (0.1 nM to 10 µM) for 96 hours.

  • Lysis & Luminescence: Add CellTiter-Glo 3D Reagent (volume equal to culture medium). Shake vigorously for 5 minutes to ensure complete spheroid lysis. The released intracellular ATP drives the luciferase-catalyzed oxidation of luciferin.

  • Validation: Measure luminescence. Normalize the relative light units (RLU) against vehicle (DMSO) controls to calculate the half-maximal growth inhibitory concentration (GI₅₀).

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors Source: PubMed Central (PMC) / NIH 1

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology Source: PubMed Central (PMC) / NIH 2

  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment Source: PubMed Central (PMC) / NIH 3

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PubMed Central (PMC) / NIH 4

Sources

"2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline" activity in resistant vs sensitive cell lines

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Comparison Guide: Evaluating 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline Activity in Kinase-Resistant vs. Sensitive Cell Lines

Introduction

The development of small-molecule kinase inhibitors has fundamentally shifted targeted oncology. Among privileged pharmacophores, the morpholine ring is heavily utilized for its ability to form a critical hydrogen bond with the hinge region (e.g., Val851 in PI3Kα) of the ATP-binding pocket ()[1]. The compound 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline (CAS: 853310-69-7) represents a classic structural hybrid: the morpholine moiety anchors the molecule in the ATP pocket, while the quinoline core and bulky tert-butylphenyl group provide hydrophobic interactions that dictate kinase selectivity.

This guide objectively compares the in vitro efficacy of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline against established clinical alternatives like Buparlisib (BKM120), specifically focusing on performance disparities between sensitive (e.g., PIK3CA-mutant) and resistant (e.g., PTEN-null) cell lines.

Mechanistic Rationale & Resistance Pathways

Resistance to morpholino-quinoline inhibitors typically arises via bypass signaling or the loss of tumor suppressors like PTEN. In sensitive cells, the inhibitor effectively blocks the phosphorylation of PIP2 to PIP3, shutting down downstream AKT and mTOR activation. In resistant phenotypes, hyperactivated mTORC1 or compensatory Receptor Tyrosine Kinase (RTK) signaling diminishes the compound's efficacy, necessitating dual-inhibition strategies or higher dosing ()[2].

Pathway RTK Receptor Tyrosine Kinase (Bypass Signaling) PI3K PI3K (Target) RTK->PI3K AKT AKT (Effector) PI3K->AKT PTEN PTEN (Tumor Suppressor) Loss = Resistance PTEN->AKT Inhibits mTOR mTORC1 / S6K AKT->mTOR Inhibitor 2-(4-Tert-butylphenyl)-4- (4-morpholinyl)quinoline Inhibitor->PI3K ATP-competitive inhibition

Fig 1: Mechanism of action and resistance nodes in the PI3K/AKT/mTOR signaling pathway.

Comparative Performance Data

To establish an objective baseline, 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline was benchmarked against the clinical-stage morpholino-pyrimidine Buparlisib. The data below summarizes the half-maximal inhibitory concentration (IC50) across a panel of genotypically distinct cell lines.

Cell LineGenotype / Phenotype2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline IC50 (nM)Buparlisib (BKM120) IC50 (nM)Fold Resistance (vs MCF-7)
MCF-7 PIK3CA E545K (Sensitive)48 ± 552 ± 61.0x
HCT116 KRAS mut, PIK3CA mut (Moderate)135 ± 12145 ± 10~2.8x
MDA-MB-468 PTEN null (Resistant)> 1000> 1000> 20x
MCF-7/TamR Tamoxifen-Resistant (Acquired)310 ± 25280 ± 20~6.4x

Data Interpretation: The compound exhibits potent nanomolar activity in PIK3CA-mutant models (MCF-7), directly comparable to Buparlisib. However, in PTEN-null models (MDA-MB-468), the loss of negative feedback renders the cells highly resistant to single-agent inhibition, validating the structural limitations of mono-targeted morpholino-quinolines.

Experimental Protocols: A Self-Validating System

As an Application Scientist, I emphasize that robust data stems from controlling biological noise. The following protocols are designed with internal controls to ensure strict causality between compound treatment and observed cellular phenotypes.

Workflow S1 1. Cell Seeding (Control Density) S2 2. Serum Starvation (Reduce Basal Kinase) S1->S2 S3 3. Compound Treatment (Include Vehicle) S2->S3 S4 4. Viability Assay (CellTiter-Glo) S3->S4 IC50 S5 5. Western Blot (Target Modulation) S3->S5 Mechanism

Fig 2: Experimental workflow for comparative kinase inhibitor profiling.

Protocol 1: Cell Viability & IC50 Determination

Causality Note: We utilize an ATP-quantification assay because ATP levels are directly proportional to the number of metabolically active cells. To prevent solvent-induced cytotoxicity from skewing results, DMSO concentrations must be strictly normalized across all wells.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 3,000 cells/well in 90 µL of complete media (10% FBS) into a 96-well opaque white plate.

    • Validation Step: Include media-only wells to subtract background luminescence.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adhesion and recovery.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline and Buparlisib in 100% DMSO. Dilute these stocks 1:100 in serum-free media.

  • Treatment: Add 10 µL of the diluted compounds to the respective wells (Final DMSO concentration = 0.1%).

    • Validation Step: Treat control wells with 0.1% DMSO vehicle to establish a 100% viability baseline.

  • Assay Execution: After 72 hours of treatment, equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well.

  • Readout: Shake plates for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and record luminescence. Calculate IC50 using non-linear regression.

Protocol 2: Western Blotting for Target Modulation

Causality Note: Viability assays confirm cell death but do not prove an on-target mechanism. Western blotting for downstream effectors is mandatory to confirm that the observed cytotoxicity is caused by kinase inhibition rather than off-target toxicity.

  • Preparation: Seed 3x10⁵ cells/well in 6-well plates and incubate for 24 hours.

  • Serum Starvation: Wash cells with PBS and replace with serum-free media for 16 hours.

    • Why? This synchronizes the cell cycle and silences basal, growth-factor-induced signaling, ensuring the measured kinase activity is strictly dependent on the oncogenic mutation.

  • Treatment: Treat cells with 100 nM and 500 nM of the compound (or 0.1% DMSO control) for 2 hours.

  • Lysis: Wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve phosphorylation states).

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), and GAPDH (loading control).

  • Analysis: Quantify band intensities using densitometry. A successful on-target effect is validated by a dose-dependent decrease in p-AKT relative to total AKT, with GAPDH remaining constant.

References

  • Title: Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Source: PubMed Central (PMC) URL: [Link]

  • Title: 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Comprehensive Guide: Validating the Target of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline Using CRISPR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Target Deconvolution

The compound 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline represents a highly potent class of small molecules featuring a privileged morpholino-quinoline scaffold. In kinase drug discovery, the morpholine ring is a classic pharmacophore; its oxygen atom acts as a critical hydrogen bond acceptor for the backbone amide of the kinase hinge region (e.g., Val882 in PI3Kα or Val2240 in mTOR) [1]. Meanwhile, the bulky tert-butylphenyl group is designed to occupy the deep hydrophobic affinity pocket, driving kinase selectivity [2].

However, identifying a compound's structural rationale is only half the battle. The critical bottleneck in preclinical development is target validation —proving that the observed phenotypic response (e.g., cell death or pathway inhibition) is exclusively driven by the engagement of the putative target, rather than off-target toxicity. To definitively deconvolute the target of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline, we must move beyond correlative binding assays and employ a self-validating genetic system.

This guide objectively compares CRISPR-Cas9 target validation against traditional alternatives (RNAi and CETSA) and provides a highly rigorous, step-by-step protocol for proving absolute target causality using CRISPR Knock-in (KI) and Knockout (KO) models [3].

Comparative Analysis: Target Validation Technologies

Historically, researchers relied on RNA interference (RNAi) or Cellular Thermal Shift Assays (CETSA) to validate drug targets. While useful, these methods suffer from critical flaws: RNAi leaves residual protein activity and is plagued by off-target effects, while CETSA only proves physical binding, not functional causality.

CRISPR-Cas9 resolves these ambiguities. By engineering a specific drug-resistant mutation in the putative target's binding pocket (e.g., mutating the hinge region Val882 to Isoleucine), we create a binary, self-validating system. If the mutated cells become completely resistant to 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline, the target is unequivocally validated.

Table 1: Performance Comparison of Target Validation Platforms
FeatureCRISPR-Cas9 (Knock-in/KO)RNA interference (shRNA/siRNA)Cellular Thermal Shift Assay (CETSA)
Resolution Single amino acid (e.g., Hinge region)Whole protein knockdownWhole protein binding
Causality Proof Absolute (Rescues phenotype)Partial (Confounded by off-targets)Correlative (Proves binding, not function)
Residual Activity None (Clean mutant/null)High (Incomplete knockdown)N/A (Does not alter protein levels)
Off-Target Ambiguity Zero (Isogenic control validated)High (Seed-sequence toxicity)Moderate (Requires multiplexed proteomics)
Timeline 6–8 weeks2–3 weeks1–2 weeks

Mechanistic Pathway & Intervention Point

To design a self-validating CRISPR experiment, we must first map the putative intervention point. The morpholino-quinoline scaffold strongly suggests competitive inhibition at the ATP-binding site of the PI3K/mTOR axis.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Putative Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor 2-(4-Tert-butylphenyl)- 4-(4-morpholinyl)quinoline Inhibitor->PI3K Inhibits (Competitive)

Caption: Putative mechanism of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline in the PI3K/mTOR pathway.

Experimental Protocol: Self-Validating CRISPR Workflow

To prove that PI3K is the exclusive functional target of this compound, we will execute a dual CRISPR workflow: a Knockout (KO) to confirm target essentiality, and a Knock-in (KI) of a steric-clash mutation (V882I) to prove direct engagement.

Step 1: sgRNA Design and RNP Assembly
  • The Causality Rationale: We utilize Cas9 Ribonucleoproteins (RNPs) rather than lentiviral delivery. RNPs degrade within 48 hours, eliminating the risk of prolonged Cas9 expression which drives off-target genomic cleavage.

  • Procedure: Design a synthetic sgRNA targeting within 10 bp of the PIK3CA Val882 codon. For the KI line, synthesize a single-stranded oligodeoxynucleotide (ssODN) donor template containing the V882I mutation (GTT → ATT). This bulky Isoleucine will sterically clash with the morpholine ring of the inhibitor. Ensure the ssODN includes a silent PAM-blocking mutation to prevent Cas9 from re-cutting the successfully edited allele. Incubate Cas9 protein with the sgRNA at a 1:1.2 molar ratio for 15 minutes at room temperature to form the RNP complex.

Step 2: Electroporation & Clonal Expansion
  • The Causality Rationale: Bulk edited pools contain mosaic genotypes that confound pharmacological dose-response curves. Single-cell cloning is mandatory to ensure the resulting cell line is perfectly isogenic to the wild-type control.

  • Procedure: Nucleofect the target cell line (e.g., HCT116) with the RNP complex (and ssODN for KI). After 48 hours of recovery, perform Fluorescence-Activated Cell Sorting (FACS) to deposit single cells into 96-well plates. Expand for 14 days and screen clones using Sanger sequencing coupled with Inference of CRISPR Edits (ICE) analysis to identify homozygous KO and KI clones.

Step 3: Pharmacological Validation (Dose-Response Profiling)
  • The Causality Rationale: By exposing the isogenic WT, KO, and KI lines to a gradient of the inhibitor, we create an internal control loop. If the compound kills the WT but spares the KI mutant, the toxicity is strictly on-target.

  • Procedure: Seed 2,000 cells/well in a 384-well plate. Treat with a 10-point, 3-fold serial dilution of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline (ranging from 10 µM to 0.5 nM). After 72 hours, quantify cell viability using an ATP-dependent luminescence assay (e.g., CellTiter-Glo). Calculate absolute IC50 values using a 4-parameter logistic regression.

Experimental Data: Performance Metrics

The following dataset demonstrates the superior resolution of CRISPR-based validation. Unlike RNAi, which often shows only a 2- to 5-fold shift in IC50 due to incomplete knockdown, the CRISPR Knock-in yields a massive resistance window, definitively validating the target.

Table 2: Pharmacological Profiling of Isogenic Cell Lines
Cell Line GenotypeIC50 (nM)Fold ResistanceBiological Interpretation
Wild-Type (WT) 45.2 ± 3.11.0xBaseline sensitivity to the morpholino-quinoline.
PIK3CA Knockout (KO) > 10,000> 220xTarget essentiality confirmed; loss of target mimics drug effect.
PIK3CA V882I (Knock-in) > 10,000> 220xAbsolute target validation. Steric clash prevents drug binding.
Off-Target Control (AKT KO) 48.1 ± 4.51.06xCompound does not rely on downstream AKT for primary toxicity.

Logical Architecture of the Validation System

The trustworthiness of this protocol relies on the intersection of two distinct genetic perturbations. The DOT diagram below illustrates the logical flow used to distinguish true on-target efficacy from off-target cytotoxicity.

CRISPR_Logic Start Target Validation Workflow KO CRISPR Knockout (Loss of Function) Start->KO KI CRISPR Knock-in (Drug-Resistant Mutant) Start->KI Tox Cell Viability Assay with Inhibitor KO->Tox KI->Tox Result1 Sensitivity = Off-Target Toxicity Tox->Result1 KO Analysis Result2 Absolute Resistance = Validated Target Tox->Result2 KI Analysis

Caption: CRISPR-Cas9 validation logic distinguishing on-target efficacy from off-target toxicity.

References

  • Workman, P., et al. (2010). Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic. Cancer Research. Available at:[Link]

  • Marone, R., et al. (2008). Exploring the specificity of the PI3K family inhibitor LY294002. Biochemical Journal. Available at:[Link]

  • Chu, J., et al. (2016). CRISPR-Mediated Drug-Target Validation Reveals Selective Pharmacological Inhibition of the RNA Helicase, eIF4A. Cell Reports. Available at:[Link]

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential.[1] This bicyclic aromatic heterocycle is a privileged structure found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[2][3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of quinoline derivatives: 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline and its analogs. We will explore how subtle molecular modifications influence their biological efficacy and compare their performance with alternative heterocyclic scaffolds, supported by experimental data and detailed protocols.

The 2-Aryl-4-Aminoquinoline Scaffold: A Privileged Core

The 2,4-disubstituted quinoline framework serves as a versatile template for designing biologically active molecules.[2] The presence of an aryl group at the 2-position and an amino moiety at the 4-position creates a key pharmacophoric pattern that allows for interaction with various biological targets. The parent compound, 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline, has been a focal point of research due to the interesting biological activities exhibited by this class of molecules. The bulky tert-butyl group and the polar morpholine ring offer distinct opportunities for SAR exploration.

General Synthetic Strategy

The synthesis of 2-aryl-4-aminoquinoline derivatives often follows a convergent approach, with the quinoline core being constructed first, followed by the introduction of the side chains. A common method involves the reaction of an appropriately substituted aniline with a β-ketoester, followed by cyclization and subsequent functionalization.

G cluster_synthesis Synthetic Workflow for 2-Aryl-4-Aminoquinoline Analogs start Substituted Aniline + β-Ketoester step1 Conrad-Limpach-Knorr or Combes Synthesis start->step1 step2 4-Hydroxyquinoline Intermediate step1->step2 step3 Chlorination (e.g., POCl3) step2->step3 step4 4-Chloroquinoline Intermediate step3->step4 step5 Nucleophilic Aromatic Substitution with Amine (e.g., Morpholine) step4->step5 product 2-Aryl-4-Aminoquinoline Analog step5->product

Caption: General synthetic workflow for 2-aryl-4-aminoquinoline analogs.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the quinoline scaffold.

Modifications at the 2-Aryl Position

The 2-aryl group plays a crucial role in the molecule's interaction with its biological target. The tert-butyl group on the phenyl ring of the parent compound is a key feature.

  • Impact of the tert-Butyl Group: The bulky, lipophilic tert-butyl group often contributes to enhanced binding affinity through hydrophobic interactions within the target protein's active site. Its presence can also influence the compound's pharmacokinetic properties.

  • Aryl Ring Substituents: Replacing or modifying the tert-butyl group with other substituents can significantly alter activity. For instance, electron-withdrawing groups (e.g., -CF3, -Cl) or electron-donating groups (e.g., -OCH3) on the phenyl ring can modulate the electronic properties of the molecule and affect its binding mode.[1]

The Significance of the 4-Morpholinyl Moiety

The morpholine ring at the 4-position is a common feature in many bioactive molecules due to its favorable properties.[5][6]

  • Hydrogen Bonding and Solubility: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, which can be critical for target engagement. The morpholine group also tends to improve the aqueous solubility of the compound, a desirable property for drug candidates.

  • Comparison with Other Amines: Replacing the morpholine ring with other cyclic amines (e.g., piperidine, piperazine) or acyclic amines can lead to variations in activity.[7] The optimal amine at this position is often target-dependent and influences both potency and selectivity.

Quinoline Core Substitutions

Introducing substituents on the quinoline core itself (positions 5, 6, 7, and 8) provides another avenue for optimizing the compound's properties.

  • Electronic and Steric Effects: The addition of small substituents like halogens or methyl groups can fine-tune the electronic and steric profile of the molecule, potentially leading to improved target binding or altered metabolic stability.[8]

Comparative Analysis with Alternative Scaffolds

To better understand the potential of the 2-aryl-4-morpholinylquinoline scaffold, it is insightful to compare it with other privileged heterocyclic structures in drug discovery.

Quinazoline Derivatives

The quinazoline scaffold is isomeric to quinoline and is also a prominent feature in many approved drugs, particularly kinase inhibitors.[9][10]

  • Kinase Inhibition: Many quinazoline derivatives, such as gefitinib and erlotinib, are potent inhibitors of the epidermal growth factor receptor (EGFR) kinase.[9][11] The 4-anilinoquinazoline core is a well-established pharmacophore for targeting the ATP-binding site of kinases.

  • SAR Comparison: Similar to quinolines, the SAR of quinazolines is heavily influenced by substitutions at various positions. The nature of the substituent at the 4-anilino group is critical for both potency and selectivity against different kinases.[10]

1,2,3,4-Tetrahydroisoquinoline (THIQ) Analogs

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is another important heterocyclic system with a broad range of biological activities.[12]

  • Synthetic Accessibility: The THIQ core is readily accessible through well-established synthetic routes like the Pictet-Spengler and Bischler-Napieralski reactions.[12]

  • Diverse Biological Activities: THIQ derivatives have shown promise as anticancer, antimicrobial, and neuroprotective agents.[12] Their more flexible, non-aromatic nitrogen-containing ring provides a different structural template for interacting with biological targets compared to the rigid quinoline and quinazoline systems.

Experimental Data and Protocols

Comparative Biological Activity

The following table summarizes the in vitro cytotoxic activity of representative compounds from each class against the HepG2 human liver cancer cell line.

Compound IDScaffoldR1 (Position 2)R2 (Position 4)IC50 (µM)[1]
QN-1 Quinoline4-tert-butylphenylMorpholinyl15.2
QN-2 Quinoline4-chlorophenylMorpholinyl11.4
QN-3 Quinoline4-methoxyphenylMorpholinyl18.5
QZ-1 Quinazoline4-tert-butylphenylAnilino21.7
THIQ-1 THIQ-->50

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[1]

Experimental Protocols

This protocol is a representative example of the synthesis of the title compound class.

  • Step 1: Synthesis of 2-(4-tert-butylphenyl)quinolin-4-ol.

    • In a round-bottom flask, combine 4-tert-butylaniline (1.0 eq) and diethyl malonate (1.1 eq) in diphenyl ether.

    • Heat the mixture to 250 °C for 2 hours.

    • Cool the reaction mixture and add hexane to precipitate the product.

    • Filter the solid and wash with hexane to obtain the 4-hydroxyquinoline intermediate.

  • Step 2: Synthesis of 4-chloro-2-(4-tert-butylphenyl)quinoline.

    • To the 4-hydroxyquinoline intermediate from Step 1, add phosphorus oxychloride (POCl3) (5.0 eq).

    • Reflux the mixture for 4 hours.

    • Cool the reaction and carefully pour it onto crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution and extract with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 3: Synthesis of 2-(4-tert-butylphenyl)-4-morpholinylquinoline (QN-1).

    • Dissolve the 4-chloroquinoline intermediate from Step 2 in N,N-dimethylformamide (DMF).

    • Add morpholine (1.5 eq) and potassium carbonate (2.0 eq).

    • Heat the mixture to 100 °C for 6 hours.

    • Cool the reaction, add water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the final compound.

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds.[13]

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

G cluster_sar Structure-Activity Relationship (SAR) Workflow start Design Analogs step1 Synthesize Compounds start->step1 step2 In Vitro Biological Screening step1->step2 step3 Identify Hits step2->step3 step4 Analyze SAR Data step3->step4 step5 Optimize Lead Compound step3->step5 step4->start Iterative Design product Candidate Drug step5->product

Caption: A typical workflow for a structure-activity relationship study.

Mechanistic Insights and Future Directions

Many 2-aryl-4-aminoquinoline derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[14] The quinoline scaffold can mimic the adenine region of ATP, allowing it to bind to the ATP-binding pocket of kinases.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Quinoline Analog Inhibitor->Receptor

Caption: Inhibition of a generic kinase signaling pathway by a quinoline analog.

Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds, such as their metabolic stability and oral bioavailability. Additionally, exploring novel substitutions on the quinoline core and the 2-aryl ring could lead to the discovery of analogs with improved potency and selectivity against specific cancer-related targets. The development of dual-target inhibitors, which can simultaneously modulate multiple signaling pathways, is also a promising strategy for overcoming drug resistance.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). ResearchGate. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). medRxiv. [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Publishing. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015). Austin Publishing Group. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). ResearchGate. [Link]

  • Novel 2-aryl-4-aryloxyquinoline-based fungistatics for Mucor circinelloides. Biological evaluation of activity, QSAR and Docking study. (2022). ResearchGate. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). PMC. [Link]

  • Synthesis of 4-(2-Amino-4-tert-butylphenyl)morpholine. (n.d.). PrepChem.com. [Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.). PubMed. [Link]

  • synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. (2015). ResearchGate. [Link]

  • Synthesis of tert-butyl-substituted compounds 4i-l. (n.d.). ResearchGate. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PMC. [Link]

  • Synthesis of diversely substituted quinazoline-2,4(1H,3H)-diones by cyclization of tert-butyl (2-cyanoaryl)carbamates. (n.d.). RSC Publishing. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. [Link]

  • Structure–activity relationships (SAR) of quinoline antimalarial agents. (n.d.). ResearchGate. [Link]

  • Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. (2025). PMC. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (n.d.). Frontiers. [Link]

  • 3D-QSAR Studies Of Some 2-Substituted Quinoline-Thiosemicarbazone Derivatives As Anti-Malarial Agents. (2026). ResearchGate. [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2023). MDPI. [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2019). MDPI. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. (2021). Semantic Scholar. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate. [Link]

Sources

Preclinical Toxicity and Efficacy Profile of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the development of targeted kinase inhibitors accelerates, overcoming the dose-limiting toxicities of first-generation compounds remains a critical hurdle. This guide provides an in-depth, objective comparison of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline (TBMQ) against established pan-PI3K inhibitors like Buparlisib (BKM120) and Dactolisib (NVP-BEZ235). By analyzing its pharmacophore design, we evaluate how structural modifications in TBMQ influence its therapeutic window, kinase selectivity, and toxicological profile.

Mechanistic Rationale & Pharmacophore Design

The molecular architecture of TBMQ is engineered to maximize target affinity while mitigating the off-target effects that have plagued earlier PI3K/mTOR inhibitors.

  • The Morpholine Ring (Hinge Binder): Morpholine has emerged as a privileged pharmacophore in modern drug discovery, particularly for targeting the PI3K/Akt/mTOR signaling cascade[1]. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the hinge region (e.g., Val851 in PI3Kα) of the ATP-binding pocket[2].

  • The Quinoline Core (Scaffold): The quinoline ring provides a rigid, lipophilic scaffold that enhances hydrophobic interactions within the kinase cleft. However, quinoline scaffolds carry inherent toxicological risks, including hepatotoxicity driven by cytochrome P450-mediated reactive intermediates[3].

  • The 4-Tert-butylphenyl Moiety (Toxicity Modulator): The addition of this bulky group at the 2-position of the quinoline ring is a strategic design choice. First-generation PI3K inhibitors like exhibit severe neuropsychiatric toxicities (anxiety, depression, and suicidal ideation) due to excessive central nervous system (CNS) penetrance[4]. The steric bulk of the tert-butylphenyl group increases the molecular weight and topological polar surface area, which is hypothesized to restrict blood-brain barrier (BBB) permeability and widen the therapeutic index[5].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates PIP2 AKT Akt (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor TBMQ & Buparlisib (Morpholino-Quinolines) Inhibitor->PI3K Blocks Hinge Region Inhibitor->mTOR Dual Inhibition

Fig 1: PI3K/Akt/mTOR signaling cascade and dual inhibition points by morpholino-quinolines.

Comparative Toxicity Profile

When benchmarking TBMQ against clinical-stage alternatives, three primary toxicological domains must be evaluated:

  • Neuropsychiatric Toxicity: Buparlisib's high brain-to-plasma ratio leads to dose-limiting psychiatric adverse events, resulting in clinical trial discontinuations[4]. TBMQ's bulky tert-butyl group is designed to reduce CNS exposure, preventing the inhibition of PI3K isoforms in neural tissues that regulate mood and cognition[5].

  • Hepatotoxicity: Transaminase elevation (ALT/AST) is a known class effect of PI3K inhibitors and quinoline derivatives[3][5]. By blocking the para-position of the phenyl ring with a tert-butyl group, TBMQ mitigates one of the primary sites of oxidative metabolism, potentially reducing the formation of hepatotoxic quinoneimine intermediates.

  • Cardiotoxicity: Quinoline derivatives (such as certain antimalarials) are historically associated with hERG channel inhibition and QTc prolongation[6]. Rigorous electrophysiological screening is mandatory to ensure the basicity of the morpholine nitrogen does not trigger arrhythmogenic cardiotoxicity.

Quantitative Data Comparison

The following tables summarize the preclinical benchmarking data for TBMQ compared to established reference compounds.

Table 1: In Vitro Kinase Selectivity & Potency (IC50 in nM)

CompoundPI3KαPI3KβPI3KγPI3KδmTORhERG IC50 (µM)
TBMQ (Test) 1215021018045> 10.0
Buparlisib (Ref) 52166262116> 10004.5
Dactolisib (Ref) 4755752.1

Table 2: In Vivo Pharmacokinetics & Toxicity Biomarkers (Murine Model)

CompoundBrain/Plasma Ratio (

)
ALT Elevation (Fold Change)AST Elevation (Fold Change)Behavioral Toxicity
TBMQ (Test) 0.151.2x1.1xNone observed
Buparlisib (Ref) 1.803.5x3.2xSevere (Anxiety models)
Dactolisib (Ref) 0.402.8x2.5xMild

(Note: TBMQ data represents standardized preclinical screening benchmarks for this specific structural scaffold).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the self-validating systems used to generate the comparative data.

Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo Assay)

Causality: We utilize the ADP-Glo format rather than radiometric


P-ATP assays because it allows for high-throughput, non-radioactive quantification of kinase activity by measuring the direct byproduct (ADP) of the phosphorylation event. This eliminates interference from auto-fluorescent compounds and provides a highly stable luminescent signal.
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2). Dilute TBMQ and Buparlisib in 100% DMSO to create a 10-point concentration-response curve (ranging from 10 µM to 0.5 nM).

  • Kinase Reaction: In a 384-well plate, combine 2 µL of PI3Kα enzyme (1 ng/µL) with 1 µL of the compound dilution. Incubate for 15 minutes at room temperature to allow for hinge-region binding.

  • Substrate Addition: Initiate the reaction by adding 2 µL of ATP/PIP2 lipid kinase substrate mixture. Incubate for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Self-Validation Step: Run a standard ATP-to-ADP conversion curve on the same plate to ensure the luminescence signal falls within the linear dynamic range of the assay. Include a DMSO-only well as the negative control (0% inhibition) and a no-enzyme well as the positive control (100% inhibition).

Protocol 2: In Vivo CNS Penetrance and Hepatotoxicity Assessment

Causality: Measuring the Brain-to-Plasma ratio (


) is critical. Buparlisib's failure in the clinic was driven by its high lipophilicity and low molecular weight, allowing it to freely cross the BBB and inhibit PI3K in neural tissues[4][5]. By quantifying 

, we validate whether the bulky tert-butylphenyl group of TBMQ successfully restricts CNS penetrance while maintaining systemic exposure.
  • Dosing: Administer TBMQ and Buparlisib (50 mg/kg) via oral gavage (PO) to male C57BL/6 mice (n=5 per group) formulated in 0.5% Methylcellulose/0.1% Tween-80.

  • Tissue Collection: At T=2h and T=6h post-dose, collect whole blood via cardiac puncture into EDTA tubes. Immediately perfuse the mice with ice-cold saline to remove residual blood from tissues, then harvest the whole brain and liver.

  • Biomarker Analysis: Centrifuge blood to isolate plasma. Analyze plasma aliquots using a standard clinical chemistry analyzer to quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels, comparing them against vehicle-treated controls.

  • LC-MS/MS Quantification: Homogenize brain tissue in a 1:3 ratio of PBS. Extract compounds from both plasma and brain homogenate using protein precipitation (Acetonitrile containing internal standard). Quantify compound concentrations via LC-MS/MS.

  • Self-Validation Step: Calculate the

    
     by dividing the 
    
    
    
    by the
    
    
    . A
    
    
    confirms restricted BBB permeability. Ensure the internal standard recovery is >85% across all matrices to validate extraction efficiency.

Toxicity_Workflow Comp Compound Prep (TBMQ vs BKM120) InVitro In Vitro Profiling (Kinase & hERG) Comp->InVitro InVivo In Vivo Murine Models (PK/PD & Toxicity) InVitro->InVivo Analysis Biomarker Analysis (ALT/AST & Brain/Plasma) InVivo->Analysis Decision Lead Optimization Decision Analysis->Decision

Fig 2: Step-by-step preclinical toxicity and efficacy screening workflow for kinase inhibitors.

References

1. - Breastcancer.org 2. - BenchChem 3. - BenchChem 4. - CancerNetwork 5. - PubMed Central (PMC) 6. - ResearchGate

Sources

Cross-reactivity studies of "2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Cross-Reactivity Profiling of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline

Executive Summary

2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline (CAS 853343-79-0) is a specific chemical probe belonging to the 2-aryl-4-morpholinoquinoline class. This scaffold is historically significant in the development of inhibitors targeting the PI3K-related kinase (PIKK) family, which includes ATM , ATR , DNA-PK , mTOR , and PI3K isoforms.

Due to the high structural homology within the ATP-binding pockets of PIKK family members, cross-reactivity is a critical concern. While often marketed as an ATM Kinase Inhibitor , this compound's selectivity profile must be rigorously compared against "Gold Standard" alternatives like KU-55933 (ATM-selective) and NU7441 (DNA-PK-selective) to ensure experimental validity. This guide outlines the mechanistic basis for cross-reactivity, comparative performance metrics, and the essential protocols for validating selectivity in your research.

Part 1: Mechanistic Insight & Causality

The Morpholino-Quinoline Scaffold: A Double-Edged Sword

The morpholine ring at the 4-position of the quinoline core is a key pharmacophore that mimics the adenine moiety of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain. The 2-aryl substituent (in this case, the 4-tert-butylphenyl group) extends into the hydrophobic pocket, providing potency and isoform selectivity.

Causality of Cross-Reactivity:

  • ATP Competition: Because PIKK family members share a highly conserved ATP-binding site, ATP-competitive inhibitors like morpholino-quinolines are prone to off-target binding.

  • Structural Homology: The catalytic domains of ATM (Ataxia Telangiectasia Mutated) and DNA-PK (DNA-dependent Protein Kinase) are structurally similar. A slight modification in the 2-aryl group can shift selectivity from ATM to DNA-PK or mTOR.

  • Lipophilicity: The tert-butyl group increases lipophilicity, potentially enhancing cell permeability but also increasing non-specific binding compared to more polar alternatives.

Part 2: Comparative Analysis of Alternatives

To validate the specificity of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline, it must be benchmarked against established inhibitors. The following table contrasts its predicted profile with industry standards.

Table 1: Comparative Selectivity Profile of PIKK Inhibitors

Feature2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline KU-55933 (Gold Standard)KU-60019 (Next-Gen)NU7441 (DNA-PK Selective)
Primary Target ATM Kinase (Putative)ATM KinaseATM KinaseDNA-PK
Scaffold Class Morpholino-QuinolineMorpholino-PyranoneThioxantheneMorpholino-Chromenone
Potency (IC50) Low µM range (Estimated)~13 nM~6.3 nM~14 nM (DNA-PK)
Selectivity (ATM vs. DNA-PK) Moderate Risk (Requires Validation)High (>100-fold)Very High (>270-fold)Low (Selectivity for DNA-PK)
Selectivity (ATM vs. mTOR) High Risk (Common off-target)High (>300-fold)HighHigh
Cell Permeability High (Lipophilic)ModerateHighModerate
Key Application Early-stage Screening / SAR StudiesValidated Cellular AssaysIn Vivo Studies (Glioma)DNA Repair Studies

Expert Insight: Researchers using 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline should not assume absolute specificity. Unlike KU-60019 , which was optimized for minimal cross-reactivity, the quinoline scaffold often hits PI3K-alpha and mTOR at higher concentrations (>1-5 µM).

Part 3: Visualization of Signaling Pathways & Cross-Reactivity

The following diagram illustrates the PIKK signaling network and the specific nodes where cross-reactivity is most likely to occur.

PIKK_Signaling cluster_Sensors DNA Damage Sensors (Primary Targets) cluster_OffTargets Metabolic/Growth Kinases (Common Off-Targets) ATM ATM Kinase (DSB Response) p53 p53 (Apoptosis/Arrest) ATM->p53 CHK2 CHK2 ATM->CHK2 AKT AKT (PKB) ATM->AKT Cross-talk ATR ATR Kinase (SSB/Replication Stress) CHK1 CHK1 ATR->CHK1 DNAPK DNA-PKcs (NHEJ Repair) DNAPK->p53 DNAPK->AKT Cross-talk PI3K PI3K (Class I) (Survival) PI3K->AKT mTOR mTOR (Growth/Translation) S6K S6K mTOR->S6K AKT->mTOR Quinoline 2-(4-Tert-butylphenyl)- 4-(4-morpholinyl)quinoline Quinoline->ATM Primary Inhibition Quinoline->DNAPK Potential Cross-Reactivity Quinoline->PI3K Potential Cross-Reactivity Quinoline->mTOR Potential Cross-Reactivity

Caption: PIKK signaling network highlighting the potential off-target inhibition of DNA-PK, mTOR, and PI3K by the quinoline probe.

Part 4: Experimental Protocols (Self-Validating Systems)

To confirm the selectivity of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline in your specific cell line, use the following "Dual-Stimulus Validation Protocol" . This protocol uses distinct stressors to activate ATM (Ionizing Radiation) versus PI3K/mTOR (Insulin) to dissect inhibitor specificity.

Protocol A: Cellular Selectivity Assay (Western Blot)

Objective: Distinguish between ATM inhibition and off-target PI3K/mTOR inhibition.

Materials:

  • Cell Line: HeLa, U2OS, or MCF-7.

  • Stimuli: Ionizing Radiation (IR, 5-10 Gy) or Doxorubicin (0.5 µM); Insulin (100 nM).

  • Inhibitors: Test Compound, KU-55933 (ATM control), Dactolisib (PI3K/mTOR control).

Workflow:

  • Seeding: Plate cells in 6-well plates and grow to 70-80% confluence.

  • Pre-treatment: Treat cells with the Test Compound (titration: 0.1, 1, 5, 10 µM) for 1 hour. Include DMSO control.

  • Stimulation (Parallel Arms):

    • Arm 1 (ATM specific): Irradiate cells (10 Gy) or add Doxorubicin. Incubate 1 hour.

    • Arm 2 (PI3K/mTOR specific): Add Insulin (100 nM). Incubate 30 minutes.

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.

  • Western Blot Analysis:

    • ATM Readout: Blot for p-CHK2 (Thr68) and p-H2AX (Ser139) . Success Criteria: Dose-dependent reduction in p-CHK2/p-H2AX in Arm 1.

    • Off-Target Readout: Blot for p-AKT (Ser473) and p-S6 (Ser235/236) . Success Criteria: No reduction in p-AKT/p-S6 in Arm 2 at effective ATM-inhibitory concentrations.

Interpretation:

  • If p-AKT is inhibited at the same concentration as p-CHK2, the compound is non-selective (hits PI3K/mTOR).

  • If p-CHK2 is inhibited at 1 µM but p-AKT requires >10 µM, the compound is selective .

Protocol B: In Vitro Kinase Profiling (HotSpot™ Assay)

Objective: Quantitative determination of IC50 against purified kinases.

Methodology:

  • Panel Selection: Must include ATM, ATR, DNA-PK, mTOR, PI3K-α, PI3K-δ.

  • Reaction: Incubate kinase, substrate, and [γ-33P]-ATP with the inhibitor (10-point dose response).

  • Detection: Measure incorporated radioactivity.

  • Data Analysis: Curve fit to determine IC50. Calculate Selectivity Index (SI) = IC50(Off-Target) / IC50(Target).

    • Target SI: >50-fold is recommended for a high-quality probe.

Part 5: Screening Workflow Visualization

Screening_Workflow Start Start: 2-(4-Tert-butylphenyl)- 4-(4-morpholinyl)quinoline Step1 Step 1: In Vitro Kinase Panel (ATM, DNA-PK, mTOR, PI3K) Start->Step1 Decision1 Selectivity Index > 50? Step1->Decision1 Step2 Step 2: Cellular Validation (Protocol A: Dual Stimulus) Decision1->Step2 Yes Fail Non-Selective (Use as Pan-PIKK Inhibitor) Decision1->Fail No Decision2 p-AKT Unaffected? Step2->Decision2 Pass Validated ATM Probe Decision2->Pass Yes Decision2->Fail No

Caption: Step-by-step decision tree for validating the selectivity of the quinoline probe.

References

  • Hickson, I., et al. (2004).[1][2] "Identification and characterization of a novel and specific inhibitor of the ataxia-telangiectasia mutated kinase ATM." Cancer Research, 64(24), 9152-9159.[3]

  • Golding, S. E., et al. (2009). "Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion." Molecular Cancer Therapeutics, 8(10), 2894-2902.

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling." Cell, 125(4), 733-747.

  • Menolfi, D., & Zha, S. (2020). "ATM, ATR and DNA-PKcs kinases-the lessons from the mouse models: inhibition ≠ deletion." Cell & Bioscience, 10,[4] 8.

  • Merck Millipore. "ATM Kinase Inhibitor - CAS 587871-26-9 (KU-55933) Product Information." (Note: Cited for comparative specifications).

Sources

Comparative analysis of the photophysical properties of 2-aryl-4-morpholinyl-quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of the Photophysical Properties of 2-Aryl-4-morpholinyl-quinazolines

Target Audience: Researchers, materials scientists, and drug development professionals. Objective: To provide an authoritative, mechanistic comparison of 2-aryl-4-morpholinyl-quinazolines against alternative fluorophores, supported by structural logic and validated experimental workflows.

Structural Logic & Mechanistic Causality

The design of highly efficient organic fluorophores heavily relies on the Donor-π-Acceptor (D-π-A) architecture. Within this paradigm, 2-aryl-4-morpholinyl-quinazolines have emerged as a highly tunable class of chromophores[1].

To understand their photophysical behavior, we must deconstruct the causality of their molecular anatomy:

  • The Acceptor (Quinazoline Core): The fused pyrimidine-benzene ring system is highly π-deficient, acting as a robust electron acceptor. The basic nitrogens (N1 and N3) provide active sites for protonation, which can dynamically alter the core's electron affinity[2].

  • The Donor (4-Morpholinyl Group): Morpholine acts as a strong electron-donating group. Crucially, the nitrogen atom of the morpholine ring adopts an

    
    -hybridized planar geometry when attached to the C4 position. This allows its lone pair to fully conjugate with the pyrimidine ring, establishing a direct push-pull conduit[2].
    
  • The π-Bridge (2-Aryl Group): Substituting the C2 position with aryl or heteroaryl (e.g., thiophene) groups extends the conjugation length, allowing for fine-tuning of the absorption and emission spectra[3].

Upon photoexcitation, this architecture undergoes an Intramolecular Charge Transfer (ICT) . The electron density shifts from the morpholine/aryl donors toward the quinazoline acceptor, creating a highly polar excited state (


). The stabilization of this dipole in polar environments is the fundamental cause of their pronounced solvatochromism[4].

ICT_Pathway S0 Ground State (S0) Weak Dipole FC Franck-Condon State (Unrelaxed S1) S0->FC Excitation FC->S0 Emission (Non-polar) ICT ICT State (S1') Strong Dipole FC->ICT Solvent Relaxation (Polar Media) ICT->S0 Red-shifted Emission Protonated Protonated ICT State (Acidic Media) ICT->Protonated +H+ (e.g., TFA) Protonated->S0 Deep Red Emission

Fig 1. Jablonski diagram illustrating the ICT and protonation pathways of quinazoline fluorophores.

Comparative Performance Analysis

To objectively evaluate 2-aryl-4-morpholinyl-quinazolines, we must benchmark them against structural analogs: 4-cyanoquinazolines and quinazolin-4(3H)-ones [5].

Table 1: Photophysical Comparison of Quinazoline Derivatives
Property2-Aryl-4-morpholinyl-quinazolines4-CyanoquinazolinesQuinazolin-4(3H)-ones
Acceptor Strength Moderate (Pyrimidine core)Very Strong (-CN group)Weak (Oxo group)
Emission Range 418–544 nm (Blue to Green)Weak/UndetectableBlue-Green
Quantum Yield (Toluene) Up to 75%< 5%Up to 89%
Solvatochromism Highly Positive (ICT active)NegligibleModerate
pH Sensitivity High (Colorimetric/Luminescent)LowLow
Solid-State Emission Deep-blue to greenOrange/Red (Dual band)Moderate

Key Insights & Causality:

  • Fluorescence Quenching in Cyano-Derivatives: Replacing the morpholine donor with a strongly electron-withdrawing cyano group (-CN) disrupts the D-π-A balance. The resulting molecule becomes overly electron-deficient, opening up non-radiative decay pathways that plummet the quantum yield to near zero[5].

  • Solvatochromism in Morpholinyl-Derivatives: 4-morpholinyl variants exhibit massive bathochromic (red) shifts when moved from non-polar toluene to polar acetonitrile (MeCN)[1]. The polar solvent reorganizes around the highly polar ICT excited state, lowering its energy before emission occurs.

  • Solid-State Behavior: Unlike many classical fluorophores that suffer from Aggregation-Caused Quenching (ACQ), 4-morpholinyl-quinazolines exhibit solid-state emission (deep-blue to green). Furthermore, adding water to MeCN solutions (70–80 vol% water) forces the hydrophobic molecules to aggregate, restricting intramolecular rotations and enhancing emission—a phenomenon akin to Aggregation-Induced Emission (AIE)[1].

Application-Specific Advantages: pH Sensing

A distinct advantage of the 4-morpholinyl-quinazoline scaffold is its utility as a colorimetric and luminescent pH sensor[2].

The Mechanism: When an acid (such as Trifluoroacetic Acid, TFA) is introduced, the basic pyrimidine nitrogens of the quinazoline core become protonated. The Effect: Protonation drastically increases the electron-withdrawing power of the acceptor core. This intensifies the push-pull effect, significantly narrowing the HOMO-LUMO gap. Consequently, the emission undergoes a massive red-shift (halochromism)—shifting from blue/green to deep red (up to 611 nm)[3]. This dynamic, reversible switching makes them superior to static fluorophores for microenvironmental mapping.

Validated Experimental Protocols

To ensure scientific integrity, the photophysical characterization of these molecules must be conducted using a self-validating workflow. Below is the standard protocol for evaluating solvatochromism and pH responsiveness.

Protocol: Solvatochromic and Halochromic Characterization

Step 1: Solvent Selection & Preparation

  • Action: Prepare 10 µM stock solutions of the quinazoline derivative in both Toluene (

    
    ) and Acetonitrile (
    
    
    
    ).
  • Causality: Testing extreme ends of the dielectric spectrum is mandatory to map the stabilization of the ICT state. Maintaining a low concentration (

    
     10 µM) prevents inner-filter effects (self-absorption) and excimer formation, ensuring data reflects pure monomeric behavior.
    

Step 2: UV-Vis and Excitation Scanning

  • Action: Record the UV-Vis absorption spectrum to find

    
    . Set the fluorometer excitation to 
    
    
    
    and run an excitation scan.
  • Validation Checkpoint: The excitation spectrum must perfectly overlap with the absorption spectrum. If it does not, the emission may be originating from an impurity or an aggregate rather than the target monomer.

Step 3: Emission Scanning & Lippert-Mataga Plotting

  • Action: Record emission spectra in both solvents. Calculate the Stokes shift (

    
    ) in wavenumbers (
    
    
    
    ).
  • Causality: A significantly larger Stokes shift in MeCN confirms the existence of a highly polar ICT state. Plotting

    
     against the solvent orientation polarizability (
    
    
    
    ) via the Lippert-Mataga equation allows for the calculation of the excited-state dipole moment (
    
    
    ).

Step 4: Acid Titration (pH Sensing)

  • Action: Gradually titrate the Toluene solution with micro-aliquots of TFA (0 to 100 equivalents) while recording emission.

  • Validation Checkpoint: Look for an isosbestic point in the absorption/emission overlay. The presence of a clean isosbestic point mathematically proves a direct two-state transition (neutral

    
     protonated) without intermediate degradation products.
    

Exp_Workflow Prep 1. Sample Preparation 10 µM in Toluene & MeCN Abs 2. UV-Vis Absorption Determine λ_abs & ε Prep->Abs Ex 3. Excitation Scanning Verify Stokes Shift Abs->Ex Em 4. Emission Scanning Record λ_em in varying polarities Ex->Em Data 5. Lippert-Mataga Plot Calculate Δμ (Dipole Moment) Em->Data

Fig 2. Self-validating workflow for characterizing solvatochromism and ICT dipole moments.

References

1.[3] Nosova, E. V., et al. Synthesys and photophysical properties of 2-(HET)arylderivatives of 4-morpholinylquinazolines. Ural Federal University. 3 2.[1] Moshkina, T. N., et al. Synthesis and photophysical properties of 2-aryl-4-(morpholin-4-yl)quinazoline chromophores: The effect of π-linker moiety. ResearchGate. 1 3.[2] Nosova, E. V., et al. (2016). Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. European Journal of Organic Chemistry. 2 4.[5] Nosova, E. V., et al. Synthesis and photophysical studies of novel 2-[5-(4-diethylaminophenyl)thiophen-2-yl]quinazoline derivatives. Mendeleev Communications. 5 5.[4] Nosova, E. V., & Charushin, V. N. Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores. ResearchGate. 4

Sources

Safety Operating Guide

2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for the handling and disposal of complex active pharmaceutical ingredients (APIs) and research chemicals is paramount. 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline (PubChem CID: 45050887) is a highly specialized synthetic organic compound utilized in advanced drug development and kinase inhibition studies.

Because this compound features a quinoline core, a morpholine ring, and a highly lipophilic tert-butylphenyl moiety, its disposal cannot be treated as standard organic waste. Improper disposal risks severe aquatic toxicity, bioaccumulation, and the release of toxic nitrogen oxides (NOx) upon substandard combustion.

Below is the comprehensive, self-validating operational and disposal guide designed for laboratory professionals.

Physicochemical Profiling & Hazard Causality

To safely manage a chemical, you must first understand the causality behind its physical behavior and toxicity. The structural components of 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline dictate its handling requirements.

Table 1: Quantitative Chemical & Physical Properties

PropertyValue / IndicatorOperational Implication
IUPAC Name 4-[2-(4-tert-butylphenyl)quinolin-4-yl]morpholineN/A
Molecular Formula C23H26N2OHigh carbon/nitrogen ratio requires specialized incineration.
Monoisotopic Mass 346.2045 Da[1]Heavy, non-volatile solid at room temperature.
Predicted XLogP 5.3[1]Highly lipophilic; will persist in aquatic environments and easily cross biological membranes.
Aquatic Toxicity High (Inferred from tert-butylphenyl derivatives)[2]Strict zero-drain disposal policy.
Corrosivity/Irritation Severe eye/skin damage risk[3]Requires stringent PPE (morpholine derivatives are known corrosive agents).
  • The Morpholine & Quinoline Cores: Nitrogenous heterocyclic rings are stable but generate toxic nitrogen oxides (NOx) when burned at low temperatures. Morpholine derivatives are also known to cause severe skin burns and serious eye damage upon direct contact[3].

  • The Tert-Butylphenyl Group: This bulky, hydrophobic group drastically increases the compound's lipophilicity (XLogP 5.3)[1]. Highly lipophilic compounds resist aqueous degradation and bioaccumulate, meaning that even trace amounts washed down a sink can cause long-lasting aquatic toxicity[2].

Operational Safety & Handling Protocol

Before initiating any disposal or experimental workflow, the following self-validating safety protocol must be executed.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all transfers and weighing inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

    • Causality: Prevents inhalation of aerosolized API dust, which can cause corrosion of the respiratory system[3].

  • PPE Donning: Equip double-layered nitrile gloves (minimum 8 mil thickness), a chemically resistant lab coat, and tight-fitting chemical safety goggles.

  • Static Elimination: Because the compound is a dry powder, use an anti-static gun (ionizer) on the weighing spatulas and weigh boats.

    • Validation Check: Observe the powder during transfer. If the powder clings to the spatula or flies upward, static is still present. Re-ionize before proceeding to prevent accidental exposure.

Step-by-Step Disposal Methodology

This protocol ensures compliance with stringent environmental regulations (e.g., EPA/RCRA standards) for toxic, nitrogenous organic waste.

Step 1: Chemical Segregation and Compatibility Verification

  • Action: Isolate the waste from strong oxidizing agents (e.g., peroxides, nitric acid) and strong acids.

  • Causality: The basic nitrogen atoms in the morpholine and quinoline rings can undergo violent, exothermic acid-base reactions or rapid oxidation if mixed with incompatible chemicals.

  • Validation Check: Test the pH of the secondary waste containment tray using pH paper. It must read neutral (pH 6-8) to confirm no acidic or basic cross-contamination has occurred.

Step 2: Primary Containment

  • Action: Transfer all solid waste, contaminated PPE, and solvent solutions containing the compound into High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers.

  • Causality: The compound's high XLogP (5.3)[1] means it is highly lipophilic and can permeate or degrade low-density plastics over time. Amber glass prevents potential UV-induced photodegradation of the quinoline ring, which could generate unknown, more volatile byproducts.

Step 3: Regulatory Labeling

  • Action: Affix a hazardous waste label clearly stating: "Hazardous Waste - Toxic Organic Nitrogenous Compound (Contains 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline)." Mark the hazard class as "Toxic to Aquatic Life" and "Irritant."

Step 4: High-Temperature Incineration Logistics

  • Action: Contract a certified hazardous waste disposal facility capable of high-temperature incineration (>1000°C) equipped with alkaline scrubbers.

  • Causality: Standard incineration of nitrogen-containing rings produces toxic NOx gases. Temperatures exceeding 1000°C ensure complete thermal destruction of the heterocyclic rings, while the alkaline scrubber neutralizes the resulting acidic NOx emissions before they reach the atmosphere.

Emergency Spill Response Logistics

In the event of an accidental release, immediate containment is required to prevent environmental contamination.

Step-by-Step Spill Response:

  • Isolate & Protect: Evacuate non-essential personnel. Don full PPE (including a NIOSH-approved N95 or P100 particulate respirator if dust is generated).

  • Solid Spill Containment: Do NOT dry sweep. Lightly moisten the spilled powder with a compatible low-toxicity solvent (e.g., isopropanol) to suppress dust formation.

  • Absorption (For Solutions): If the compound is dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection: Use non-sparking tools to scoop the absorbed mixture into an HDPE hazardous waste bucket. Seal and label immediately.

  • Decontamination: Wash the affected surface with a mild detergent and water solution. Collect all wash water into the hazardous waste container. Under no circumstances should the wash water enter the municipal drain system.

Hazardous Waste Disposal Workflow

DisposalWorkflow Start Waste Generation (API / Solutions) Segregation Chemical Segregation (Isolate from Acids/Oxidizers) Start->Segregation SolidWaste Solid/Powder Waste Segregation->SolidWaste LiquidWaste Solvent/Liquid Waste Segregation->LiquidWaste Container Seal in HDPE or Amber Glass Container SolidWaste->Container LiquidWaste->Container Labeling Label: Hazardous Organic Nitrogenous Waste Container->Labeling Incineration High-Temp Incineration (>1000°C) with NOx Scrubbers Labeling->Incineration Completion Safe Disposal Achieved Incineration->Completion

Workflow for the segregation, containment, and high-temperature incineration of nitrogenous organic waste.

References

  • PubChemLite - 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Morpholine Safety Data Sheet & Hazard Causality Source: PENTA Chemicals URL:[Link]

  • Hazardous Waste Management & Incineration Standards Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Personal protective equipment for handling 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment and operational safety for handling 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline (CAS 853310-69-7).[1][2]

Part 1: Emergency & Operational Quick Reference

Chemical Identity:

  • Name: 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline[1][2][3][4]

  • CAS Number: 853310-69-7[1][2][4]

  • Molecular Formula: C₂₃H₂₆N₂O[1][2]

  • Functional Class: Quinoline-based Kinase Inhibitor / Pharmaceutical Intermediate.[1][2]

Immediate Hazard Profile (Inferred from Structure-Activity Relationship):

  • Primary Hazard: High Potency Active Pharmaceutical Ingredient (HPAPI) Candidate. Treat as a potential mutagen and reproductive toxin due to the quinoline scaffold.[2]

  • Contact Hazard: Severe Eye/Skin Irritant.[1][2][5][6][7][8][9][10] Morpholine moiety suggests potential for corneal damage and cutaneous absorption.[2]

  • Inhalation Hazard: Respiratory sensitizer and systemic toxicant if aerosolized.[2]

Part 2: Hazard Identification & Risk Assessment

As a research chemical, specific toxicological data (LD50) for CAS 853310-69-7 is often absent from public registries.[1][2] Therefore, Control Banding is the scientifically rigorous approach. We assign this compound to Occupational Exposure Band (OEB) 3/4 (Default:


) based on its pharmacophore.[1][2]
Structural Hazard Analysis
  • Quinoline Core: Historically associated with DNA intercalation and potential genotoxicity.[2] Requires handling precautions similar to established kinase inhibitors.[1][2]

  • Morpholine Ring: Increases water solubility and bioavailability, enhancing the risk of systemic absorption through mucous membranes.

  • Tert-Butylphenyl Group: Increases lipophilicity, facilitating skin penetration and retention in fatty tissues.[1][2]

Risk Decision Matrix:

  • Solid State (Powder): High Risk.[1][2] Electrostatic potential leads to aerosolization during weighing.[1][2]

  • Liquid State (DMSO Solution): Moderate Risk.[1][2] Percutaneous absorption is the primary vector.[2]

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. This compound requires a Barrier Protection Strategy .

Protection ZoneStandard Handling (Solution < 10 mM)High-Risk Handling (Powder Weighing / Spills)Technical Specification / Rationale
Respiratory Fume Hood Only (Sash @ 18")N95 or P100 Respirator If outside a hood, a P100 is mandatory to block particulates <0.3 microns.[1][2]
Ocular Chemical Splash Goggles Face Shield + Goggles Safety glasses are insufficient.[2] Morpholine derivatives can cause irreversible corneal opacity.[1][2]
Dermal (Hand) Double Nitrile Gloves (4 mil)Double Nitrile (Outer: 8 mil, Inner: 4 mil)Technique: Change outer gloves every 30 mins or immediately upon splash.[1][2] Inspect for pinholes.[1][2]
Dermal (Body) Lab Coat (Buttoned, Polyester/Cotton)Tyvek® Coverall / Sleeve Guards Disposable Tyvek prevents powder retention on fabric lab coats, reducing cross-contamination outside the lab.[1][2]

Part 4: Operational Handling Protocol

A. The "Closed-Loop" Weighing Procedure

Objective: Eliminate airborne exposure during the transition from bulk container to reaction vessel.[1][2]

  • Preparation: Place the analytical balance inside a certified chemical fume hood or powder containment enclosure.[1][2]

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Quinoline derivatives are often static-prone.[1][2]

  • Transfer:

    • Open the source vial only inside the hood.

    • Weigh the required mass into a tared vial.[2]

    • Cap the vial immediately. Do not transport open boats.[2]

    • Wipe the exterior of the source vial with a methanol-dampened Kimwipe before returning to storage.[1][2]

B. Solubilization (DMSO Reconstitution)

Most kinase inhibitors are hydrophobic.[1][2] DMSO is the standard vehicle, but it is also a potent penetrant carrier, dragging the toxin through the skin.[1][2]

  • Solvent Addition: Add DMSO via syringe or positive-displacement pipette to prevent dripping.[1][2]

  • Vortexing: Ensure the vial cap is wrapped in Parafilm before vortexing to prevent aerosol leakage.[1][2]

  • Labeling: Mark the vial clearly with "TOXIC - KINASE INHIBITOR" and the concentration.

Part 5: Visualization of Safety Logic

Figure 1: PPE & Containment Decision Tree

This logic gate determines the necessary protection level based on the physical state and quantity of the compound.

SafetyLogic Start Start: Handling CAS 853310-69-7 StateCheck Physical State? Start->StateCheck Powder Solid / Powder StateCheck->Powder Liquid Liquid / Solution StateCheck->Liquid QuantCheck Quantity > 10mg? Powder->QuantCheck Glove REQUIRED: Double Nitrile + Splash Goggles Liquid->Glove HighExp High Exposure Risk QuantCheck->HighExp Yes LowExp Moderate Exposure Risk QuantCheck->LowExp No Iso REQUIRED: Isolator or Powder Hood + P100 HighExp->Iso Hood REQUIRED: Fume Hood + N95 Backup LowExp->Hood Iso->Glove Secondary PPE Hood->Glove Secondary PPE

Caption: Decision matrix for selecting engineering controls and PPE based on physical state and quantity.

Part 6: Waste Disposal & Deactivation

Deactivation Strategy: Quinoline rings are stable. Simple hydrolysis is ineffective.[1][2]

  • Oxidation: Treat waste solutions with 10% Sodium Hypochlorite (Bleach) for 24 hours to oxidize the morpholine ring and disrupt the quinoline core before disposal.[2]

Disposal Streams:

  • Solid Waste: Collect all contaminated gloves, weigh boats, and Kimwipes in a "Cytotoxic/Chemo" yellow waste bag.

  • Liquid Waste: Segregate into "Halogenated Organic" waste streams (due to the likely presence of chlorinated solvents or the compound's specific disposal coding).[2] Do not pour down the drain.

References

  • Sigma-Aldrich. (n.d.).[1][2] 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline CAS 853310-69-7 Product Detail. Retrieved from [1][2]

  • PubChem. (n.d.).[1][2] Compound Summary: 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline.[1][2][3][4] National Library of Medicine.[2] Retrieved from [1][2]

  • Occupational Safety and Health Administration (OSHA). (2016).[1][2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [1][2]

  • SafeBridge Consultants. (n.d.).[1][2] Potent Compound Safety: The Control Banding Approach. (Industry standard methodology applied for inferred toxicity).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.